molecular formula C10H20O6 B1602057 Hydroxy-PEG3-ethyl acetate CAS No. 118988-04-8

Hydroxy-PEG3-ethyl acetate

Numéro de catalogue: B1602057
Numéro CAS: 118988-04-8
Poids moléculaire: 236.26 g/mol
Clé InChI: PBLJUNKNKQCNPA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hydroxy-PEG3-ethyl acetate is a useful research compound. Its molecular formula is C10H20O6 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6/c1-2-16-10(12)9-15-8-7-14-6-5-13-4-3-11/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLJUNKNKQCNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556773
Record name Ethyl {2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118988-04-8
Record name Ethyl {2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Hydroxy-PEG3-ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy-PEG3-ethyl acetate (B1210297) is a bifunctional molecule featuring a terminal hydroxyl group and an ethyl acetate moiety, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer. This compound is of significant interest to the drug development community, primarily serving as a hydrophilic linker in the construction of Proteolysis Targeting Chimeras (PROTACs). The PEG chain enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Hydroxy-PEG3-ethyl acetate, with a focus on its role in the design and development of novel therapeutics.

Chemical Properties and Data

This compound is a clear, colorless liquid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 118988-04-8[1][2]
Molecular Formula C10H20O6[1][2]
Molecular Weight 236.26 g/mol [1][2]
SMILES O=C(OCC)COCCOCCOCCO[2]
Appearance Colorless to light yellow liquid[3]
Storage Store at -20°C for long-term stability.[1]

Role in PROTAC Technology

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins implicated in disease.

Mechanism of Action of PROTACs

PROTACs function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[4][5]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

A simplified diagram of the PROTAC-mediated protein degradation pathway.
The Role of the PEG3 Linker

The linker component of a PROTAC is a critical determinant of its efficacy. The length and composition of the linker influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which in turn affects the efficiency of protein degradation. Polyethylene glycol (PEG) linkers, such as the triethylene glycol unit in this compound, are frequently employed due to their ability to enhance aqueous solubility and cell permeability of the PROTAC molecule. The flexibility of the PEG chain can also be advantageous in achieving a productive ternary complex geometry.[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and derivatization of this compound for its use in PROTAC development.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of triethylene glycol with an ethyl haloacetate under basic conditions.

Materials:

Procedure:

  • To a solution of a large excess of triethylene glycol in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add a solution of ethyl bromoacetate in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Remove the THF under reduced pressure.

  • Dilute the residue with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Derivatization of the Terminal Hydroxyl Group

To incorporate this compound into a PROTAC, the terminal hydroxyl group is typically converted into a more reactive functional group, such as a tosylate or mesylate. This allows for subsequent nucleophilic substitution with an appropriate functional group on a POI ligand or an E3 ligase ligand.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (B128534) (TEA) or pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM and cool the solution to 0 °C.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) to the stirred solution.

  • Continue stirring at 0 °C for 4 hours or allow to warm to room temperature if the reaction is sluggish, monitoring by TLC.[6]

  • After completion, dilute the reaction mixture with water and separate the layers.[6]

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated product.[6]

Derivatization_Workflow start This compound reagents TsCl or MsCl, Base (e.g., TEA) activated_linker Activated Linker (Tosylate or Mesylate) reagents->activated_linker Activation ligand POI or E3 Ligase Ligand with Nucleophile protac_synthesis PROTAC Synthesis (Nucleophilic Substitution) ligand->protac_synthesis

Workflow for the activation and subsequent use of this compound in PROTAC synthesis.

Impact of PEG3 Linker on PROTAC Performance

The length of the PEG linker can significantly impact the degradation efficiency and pharmacokinetic properties of a PROTAC. While optimal linker length is target-dependent, studies have shown that variations in the number of ethylene (B1197577) glycol units can modulate the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

PROTAC PropertyInfluence of PEG Linker Length
Degradation Efficiency (DC50, Dmax) The optimal linker length for efficient ternary complex formation and subsequent degradation is highly dependent on the specific target protein and E3 ligase pair. Both excessively short and long linkers can lead to reduced degradation efficacy.
Cell Permeability Increasing the number of PEG units generally enhances hydrophilicity, which can have a complex effect on cell permeability. While some degree of hydrophilicity is beneficial, excessive PEGylation can sometimes hinder passive diffusion across the cell membrane.
Solubility PEG linkers are known to improve the aqueous solubility of PROTAC molecules, which is often a challenge for these relatively large and complex structures.

Note: Specific quantitative data for PROTACs utilizing a PEG3 linker are dispersed throughout the literature and are highly context-dependent. Researchers are encouraged to consult primary research articles relevant to their specific target of interest.

Conclusion

This compound is a valuable chemical tool for researchers in drug discovery and development. Its primary utility as a short, hydrophilic linker in the synthesis of PROTACs allows for the modulation of key drug-like properties, including solubility and cell permeability. The experimental protocols provided in this guide offer a starting point for the synthesis and derivatization of this versatile molecule, enabling its incorporation into novel protein degraders. As the field of targeted protein degradation continues to expand, the rational design of linkers using components such as this compound will remain a critical aspect of developing the next generation of therapeutics.

References

An In-depth Technical Guide to the Chemical Properties of Hydroxy-PEG3-ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Hydroxy-PEG3-ethyl acetate (B1210297), a key bifunctional linker used extensively in the development of Proteolysis Targeting Chimeras (PROTACs). This document consolidates available data on its physicochemical characteristics, reactivity, and stability. Detailed experimental workflows for its synthesis, purification, and characterization are presented, drawing from established methodologies for similar polyethylene (B3416737) glycol (PEG) derivatives. All quantitative data is summarized for clarity, and logical workflows are visualized using Graphviz diagrams to aid in experimental design and execution.

Introduction

Hydroxy-PEG3-ethyl acetate, with the CAS number 118988-04-8, is a hydrophilic linker of increasing importance in the field of targeted protein degradation.[1][2][3][4] As a heterobifunctional molecule, it possesses a terminal hydroxyl group and an ethyl acetate moiety, connected by a flexible tri(ethylene glycol) spacer. This structure allows for the covalent attachment to two different molecular entities, a crucial feature in the design of PROTACs.[1][2][3] PROTACs are novel therapeutic agents that facilitate the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The linker component, such as this compound, plays a critical role in the efficacy of a PROTAC by dictating the spatial orientation and distance between the target protein and the E3 ligase.

This guide aims to provide researchers and drug development professionals with a detailed understanding of the chemical properties and handling of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. It is important to note that while some data for this specific molecule is available, other properties have been estimated based on structurally related compounds due to a lack of specific experimental data in the public domain.

General Information
PropertyValueSource(s)
Chemical Name ethyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate[3]
Common Name This compound[1][2][4]
CAS Number 118988-04-8[1][2][3]
Molecular Formula C10H20O6[1][2]
Molecular Weight 236.26 g/mol [1][2]
Appearance Solid[5]
Physicochemical Properties
PropertyValueNotes
Melting Point Not availableLikely a low-melting solid or viscous liquid at room temperature.
Boiling Point Not availableExpected to be high due to the PEG chain; likely decomposes upon heating at atmospheric pressure.
Density Not availableExpected to be slightly denser than water, similar to other small PEG molecules.
Solubility Soluble in water and most organic solvents.The PEG chain imparts high water solubility, while the ethyl acetate moiety enhances solubility in organic solvents.
Storage Store at -20°C for long-term stability.[2]

Reactivity and Stability

The reactivity of this compound is primarily dictated by its two functional groups: the terminal hydroxyl group and the ethyl ester.

  • Hydroxyl Group: The primary alcohol is a versatile functional handle for various chemical transformations. It can undergo oxidation to form an aldehyde or carboxylic acid, and can be readily converted to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions. It can also participate in ether and ester formation.

  • Ethyl Ester Group: The ester moiety is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol. This reaction is a key consideration in the design of experimental conditions and the stability of PROTACs containing this linker. The ester can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

The ether linkages within the PEG chain are generally stable under most conditions but can be cleaved under harsh acidic conditions.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are not explicitly published. However, based on standard organic chemistry principles and procedures for similar molecules, the following workflows can be proposed.

Synthesis

A plausible synthetic route to this compound involves the esterification of triethylene glycol with an activated acetic acid derivative, or the reaction of a halo-acetate with triethylene glycol under basic conditions. A common method is the Williamson ether synthesis followed by esterification.

Synthesis_Workflow reagent1 Triethylene glycol step1 Deprotonation reagent1->step1 reagent2 Sodium Hydride (NaH) reagent2->step1 reagent3 Ethyl bromoacetate (B1195939) step2 Nucleophilic Substitution reagent3->step2 intermediate This compound (Crude) purification Column Chromatography / HPLC intermediate->purification Purification product Purified this compound step1->step2 step2->intermediate purification->product

Caption: Proposed synthesis workflow for this compound.

Methodology:

  • Deprotonation: Triethylene glycol is dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran). Sodium hydride is added portion-wise at 0°C to deprotonate one of the hydroxyl groups, forming the sodium salt.

  • Nucleophilic Substitution: Ethyl bromoacetate is added dropwise to the solution of the deprotonated triethylene glycol. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Purification

Purification of the crude product is typically achieved by column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC).

Purification_Workflow crude_product Crude this compound hplc_system Preparative HPLC System (C18 column) crude_product->hplc_system detector UV Detector hplc_system->detector mobile_phase Mobile Phase Gradient (e.g., Water/Acetonitrile) mobile_phase->hplc_system fraction_collection Fraction Collection detector->fraction_collection analysis Analysis of Fractions (TLC/LC-MS) fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure this compound evaporation->pure_product

Caption: HPLC purification workflow for this compound.

Methodology:

  • Column: A reversed-phase C18 column is commonly used for the purification of polar molecules.

  • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape, is typically employed.

  • Detection: The elution of the compound is monitored using a UV detector, typically at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore in the molecule.

  • Fraction Collection: Fractions are collected based on the detector signal.

  • Post-Purification: The collected fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Characterization

The identity and purity of this compound are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Characterization_Workflow sample Purified Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (e.g., ESI-MS) sample->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis final_product Characterized Product data_analysis->final_product

Caption: Analytical characterization workflow for this compound.

4.3.1. NMR Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene (B1212753) protons of the PEG chain (a series of multiplets), and the methylene group adjacent to the ester and the terminal hydroxyl group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the PEG backbone.

4.3.2. Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of this compound. The expected molecular ion peak would correspond to [M+H]⁺ or [M+Na]⁺.

Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs. Its hydrophilic PEG chain can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The length of the PEG linker is a critical parameter that is often optimized to achieve potent and selective protein degradation. The terminal hydroxyl group provides a convenient attachment point for one of the PROTAC's ligands, while the ethyl ester can be hydrolyzed to a carboxylic acid for coupling to the other ligand.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs and other bifunctional molecules. While specific physical property data is limited, its chemical behavior can be reliably predicted based on its constituent functional groups. The experimental workflows outlined in this guide provide a solid foundation for the synthesis, purification, and characterization of this important linker, enabling its effective use in the development of novel therapeutics. Further studies to fully characterize its physical properties are warranted.

References

Hydroxy-PEG3-ethyl acetate (CAS: 118988-04-8): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydroxy-PEG3-ethyl acetate (B1210297), with the CAS number 118988-04-8, is a heterobifunctional linker molecule widely employed in the field of targeted protein degradation. As a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this polyethylene (B3416737) glycol (PEG)-based linker facilitates the recruitment of E3 ubiquitin ligases to a target protein, leading to its subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of Hydroxy-PEG3-ethyl acetate, including its chemical properties, a detailed experimental protocol for its application in PROTAC synthesis, and relevant analytical data.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in chemical synthesis.

PropertyValueSource
CAS Number 118988-04-8[Internal Search]
Molecular Formula C10H20O6[Internal Search]
Molecular Weight 236.26 g/mol [Internal Search]
IUPAC Name 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl acetate[1]
Synonyms Hydroxy-PEG3-ethyl ester, Tetraethylene glycol monoacetate[1]

Analytical Data

Mass Spectrometry (Electron Ionization)

The mass spectrum (electron ionization) for C10H20O6, identified as 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acetate, is available in the NIST database.[1] This data is critical for confirming the molecular weight and fragmentation pattern of the compound during synthesis and quality control.

Experimental Protocol: PROTAC Synthesis using a Hydroxy-PEG Linker

The following is a representative two-step experimental protocol for the synthesis of a PROTAC molecule utilizing a hydroxy-PEG linker like this compound. This protocol involves the sequential conjugation of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

Step 1: Synthesis of the POI-Linker Intermediate

This step involves the formation of an amide bond between the hydroxyl group of the linker and a carboxylic acid-functionalized POI ligand. Alternatively, if the POI ligand has a leaving group, a nucleophilic substitution can be performed. The following protocol assumes an esterification reaction.

Materials:

  • This compound

  • POI-COOH (Protein of Interest ligand with a carboxylic acid)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve POI-COOH (1.0 equivalent), this compound (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC or EDC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct.

  • Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the POI-PEG3-ethyl acetate intermediate.

Step 2: Saponification and Coupling to E3 Ligase Ligand

The ethyl acetate group is saponified to a carboxylic acid, which is then activated and coupled to an amine-functionalized E3 ligase ligand.

Materials:

  • POI-PEG3-ethyl acetate intermediate

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M HCl

  • E3-NH2 (E3 ligase ligand with an amine group)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Procedure:

  • Dissolve the POI-PEG3-ethyl acetate intermediate in a mixture of THF and water.

  • Add LiOH (2.0 equivalents) and stir at room temperature for 2-4 hours until the saponification is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na2SO4, and concentrated to yield the POI-PEG3-acid.

  • To a solution of the POI-PEG3-acid (1.0 equivalent) and E3-NH2 (1.1 equivalents) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

Visualizations

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action of a PROTAC molecule, which is synthesized using linkers such as this compound.

PROTAC_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 Degradation Degradation POI->Degradation Enters E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits PROTAC->POI_PROTAC_E3 E3_Ligase->POI_PROTAC_E3 Ubiquitination Ubiquitination POI_PROTAC_E3->Ubiquitination Catalyzes Ub Ubiquitin Ub->Ubiquitination Ubiquitination->POI Tags POI Proteasome Proteasome Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids Results in

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

This diagram outlines the key stages in the synthesis of a PROTAC molecule using a hydroxy-PEG linker.

PROTAC_Synthesis_Workflow Start Start Materials: This compound POI-COOH, E3-NH2 Step1 Step 1: Esterification (Coupling of POI to Linker) Start->Step1 Intermediate1 Intermediate: POI-PEG3-ethyl acetate Step1->Intermediate1 Step2 Step 2: Saponification (Hydrolysis of Ethyl Acetate) Intermediate1->Step2 Intermediate2 Intermediate: POI-PEG3-acid Step2->Intermediate2 Step3 Step 3: Amide Coupling (Coupling of E3 Ligand) Intermediate2->Step3 Purification Purification (Preparative HPLC) Step3->Purification Final_Product Final Product: PROTAC Molecule Purification->Final_Product

Caption: General workflow for PROTAC synthesis.

References

In-Depth Technical Guide to Hydroxy-PEG3-ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and analytical methodologies related to Hydroxy-PEG3-ethyl acetate (B1210297), a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

Hydroxy-PEG3-ethyl acetate is a polyethylene (B3416737) glycol (PEG)-based linker. Its structure incorporates a terminal hydroxyl group for further chemical modification and an ethyl acetate moiety, connected by a flexible three-unit PEG chain. This combination of features imparts hydrophilicity and specific reactivity, making it a valuable building block in medicinal chemistry and drug discovery.

Quantitative Data Summary

The fundamental quantitative data for this compound is summarized in the table below. This information is critical for accurate experimental design, stoichiometric calculations, and analytical characterization.

PropertyValueSource
Molecular Weight 236.26 g/mol [1]
Chemical Formula C10H20O6[1]
CAS Number 118988-04-8[1][2]

Experimental Protocols for Characterization

While specific experimental data for this compound is not widely available in the public domain, the following protocols outline standard methodologies for the characterization of this and similar PEG-containing small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or Acetone-d₆). The choice of solvent should be based on the solubility of the analyte and the desired chemical shift reference.

  • Instrument Setup:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for adequate signal resolution.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm is a common internal standard for ¹H NMR in CDCl₃.

    • Parameters: Standard acquisition parameters for ¹H and ¹³C NMR should be employed. This includes appropriate pulse sequences, acquisition times, and relaxation delays.

  • Data Analysis:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the PEG chain (a series of multiplets), and the protons adjacent to the hydroxyl and ester functionalities. The integration of these signals should correspond to the number of protons in each part of the molecule.

    • ¹³C NMR: The spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the PEG chain, and the carbons of the ethyl group.

Mass Spectrometry (MS)

Objective: To determine the accurate molecular weight of this compound and to study its fragmentation pattern for structural confirmation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with the chosen ionization technique (e.g., acetonitrile (B52724) or methanol (B129727) for electrospray ionization).

  • Instrumentation and Technique:

    • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like PEG derivatives, often resulting in the observation of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

    • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Data Analysis: The resulting mass spectrum should prominently feature an ion corresponding to the calculated molecular weight of this compound (236.26 Da) plus the mass of the ionizing agent (e.g., H⁺ or Na⁺). Fragmentation patterns can be analyzed to further confirm the structure.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound and to develop a method for its quantification.

Methodology:

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: A reverse-phase column (e.g., C18) is typically suitable for separating polar organic molecules.

    • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is a common starting point. The addition of a small amount of an acid like formic acid can improve peak shape.

    • Detector: A UV detector is often used if the molecule possesses a chromophore. For molecules like this compound that lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used for detection.

  • Data Analysis: The purity of the sample is determined by the relative area of the main peak in the chromatogram. The retention time of the compound is a characteristic property under the specific chromatographic conditions used.

Logical Workflow for Molecular Weight Determination

The following diagram illustrates a typical workflow for determining the molecular weight of a novel compound like this compound, starting from theoretical calculation to experimental confirmation.

Workflow for Molecular Weight Determination cluster_theoretical Theoretical Calculation cluster_experimental Experimental Verification cluster_comparison Data Comparison and Confirmation a Determine Chemical Formula (e.g., C10H20O6) b Sum Atomic Weights of Constituent Elements a->b e Compare Theoretical Mass with Experimental Mass b->e c High-Resolution Mass Spectrometry (e.g., ESI-TOF) d Analyze Mass Spectrum for Molecular Ion Peak c->d d->e f Confirm Molecular Weight e->f

Caption: A flowchart illustrating the process of determining the molecular weight of a chemical compound.

References

Hydroxy-PEG3-ethyl acetate: A Technical Guide to Solubility for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Hydroxy-PEG3-ethyl acetate (B1210297), a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), understanding its solubility is critical for reaction optimization, purification, and formulation in drug development.[1][2] This document synthesizes available data on short-chain PEG esters and provides detailed experimental protocols for solubility determination.

Introduction

Hydroxy-PEG3-ethyl acetate (CAS: 118988-04-8) is a valuable building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation.[1][2] Its structure, featuring a terminal hydroxyl group and an ethyl acetate moiety connected by a three-unit polyethylene glycol chain, imparts specific physicochemical properties that influence its behavior in various solvent systems. The hydrophilic PEG spacer enhances aqueous solubility, a desirable trait for improving the pharmacokinetic profiles of resulting PROTAC molecules. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the solubility of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 118988-04-8[1][2]
Molecular Formula C10H20O6[1]
Molecular Weight 236.26 g/mol [1]
Appearance Expected to be a colorless to pale yellow liquid or semi-solidGeneral PEG properties[3]
Calculated LogP -1.4 (for Hydroxy-PEG3-acid)PubChem (CID: 21880732)[4]

Solubility Profile

General Solubility of PEGs: Polyethylene glycols are known for their solubility in a wide range of solvents. They are highly soluble in water and many polar organic solvents.[5] The solubility of PEGs generally decreases as the molecular weight increases.[6] Given the low molecular weight of this compound, it is expected to exhibit good solubility in aqueous and polar organic solvents.

Table 2: Estimated Solubility of this compound

SolventEstimated SolubilityRationale / Notes
Water SolubleThe hydrophilic PEG chain and polar end groups suggest good aqueous solubility.[3][6]
Phosphate-Buffered Saline (PBS) SolubleExpected to be soluble in common aqueous buffers.[3]
Dimethyl Sulfoxide (DMSO) SolublePEGs and PROTAC linkers are generally soluble in DMSO.[2][3]
Dimethylformamide (DMF) SolublePEGs are known to be soluble in DMF.[3][6]
Methanol SolubleShort-chain PEGs are typically soluble in methanol.[7]
Ethanol SolubleShort-chain PEGs are generally soluble in ethanol.[5][6]
Acetonitrile SolublePEGs are reported to be soluble in acetonitrile.[6]
Dichloromethane (DCM) SolublePEGs are soluble in chlorinated solvents.[5][7]
Chloroform SolublePEGs are soluble in chloroform.[3][7]
Toluene (B28343) Less SolubleSolubility of PEGs in toluene is generally lower and may require heating.[3][6]
Hexane InsolublePEGs are typically insoluble in aliphatic hydrocarbons.[7]
Diethyl Ether InsolublePEGs are generally not soluble in ether.[3]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for the successful application of this compound in synthesis and formulation. The following is a detailed protocol for determining the thermodynamic solubility of this compound using the shake-flask method, which is considered a reliable method for this purpose.

Materials
  • This compound

  • Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS)

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

G prep Preparation of Saturated Solution equil Equilibration prep->equil Incubate with shaking sep Phase Separation equil->sep Centrifuge quant Quantification of Solute sep->quant Analyze supernatant calc Solubility Calculation quant->calc Compare to standard curve

Caption: Workflow for Solubility Determination.

Detailed Procedure
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations. These will be used to generate a calibration curve.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • Quantification:

    • Analyze the standard solutions and the diluted supernatant samples by HPLC. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is often suitable for PEG-containing molecules that may lack a strong UV chromophore.

    • Construct a calibration curve by plotting the detector response of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the diluted supernatant samples by interpolating their detector response on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original (undiluted) supernatant by multiplying the determined concentration by the dilution factor. This value represents the thermodynamic solubility of this compound in the test solvent at the specified temperature.

Applications in Drug Development

The solubility of this compound is a critical parameter in its application as a PROTAC linker.

  • Homogeneous Reaction Conditions: Adequate solubility in common organic solvents is essential for achieving homogeneous reaction conditions during the synthesis of PROTACs, leading to improved reaction kinetics and yields.

  • Purification: Understanding the solubility profile is crucial for developing effective purification strategies, such as precipitation, recrystallization, and chromatography.

  • Formulation of PROTACs: The hydrophilic nature of the PEG linker can enhance the aqueous solubility of the final PROTAC molecule, which is often a significant challenge in drug development. Poorly soluble PROTACs can lead to difficulties in formulation and may exhibit poor absorption and bioavailability.

Conclusion

This compound is a key building block in modern medicinal chemistry. While specific quantitative solubility data remains to be extensively published, its structural features suggest good solubility in aqueous solutions and polar organic solvents. The experimental protocol detailed in this guide provides a robust framework for researchers to determine its solubility in various solvent systems, thereby facilitating its effective use in the synthesis and development of novel therapeutics.

Logical Relationships in Solubility Assessment

The following diagram illustrates the logical flow and considerations in assessing the solubility of a compound like this compound for drug development applications.

G cluster_0 Initial Assessment cluster_1 Experimental Verification cluster_2 Application & Formulation A Compound Structure (this compound) B Predictive Models (e.g., logP, TPSA) A->B C Qualitative Solubility Estimate B->C D Thermodynamic Solubility Assay (Shake-Flask) C->D E Kinetic Solubility Assay (Turbidimetric) C->E F Quantitative Solubility Data D->F E->F G Solubility in Reaction Solvents F->G H Solubility in Biorelevant Media (e.g., SGF, SIF) F->H I Formulation Development G->I H->I

References

Navigating the Stability and Storage of Hydroxy-PEG3-ethyl acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This technical guide provides an in-depth overview of the stability and recommended storage conditions for Hydroxy-PEG3-ethyl acetate (B1210297), a commonly used PEG-based PROTAC linker.

Hydroxy-PEG3-ethyl acetate plays a crucial role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), making its stability a critical factor in the successful development of these novel therapeutics. This document outlines the known stability profile, recommended storage protocols, and potential degradation pathways to guide its handling and use in a research and development setting.

Stability and Storage Recommendations

Proper storage is essential to maintain the quality and shelf-life of this compound. The following table summarizes the recommended storage conditions based on supplier datasheets.

FormStorage TemperatureDuration
Powder-20°CUp to 2 years[1]
In DMSO Solution4°CUp to 2 weeks[1]
In DMSO Solution-80°CUp to 6 months[1]

It is also noted that the compound can be shipped at ambient temperatures for short durations.[2] For general handling, practices for similar volatile esters like ethyl acetate should be followed, which include storing in a cool, dry, and well-ventilated area away from heat, ignition sources, and oxidizing agents.[3][4][5][6] Containers should be kept tightly sealed to prevent exposure to moisture and atmospheric contaminants.[3][5][7][8]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively detailed in the public domain, potential degradation can be inferred from the chemistry of its constituent parts: a polyethylene (B3416737) glycol (PEG) linker and an ethyl acetate group.

The PEG component of the molecule can be susceptible to oxidative degradation. This process can be initiated by heat, light, or the presence of transition metals and involves a radical chain scission mechanism.[9] The presence of molecular oxygen is required for the degradation of PEG into byproducts such as formaldehyde (B43269) and formic acid.[9]

The ethyl acetate moiety is an ester, which is susceptible to hydrolysis. This reaction can be catalyzed by both acids and bases, leading to the formation of ethanol (B145695) and acetic acid. Therefore, exposure to acidic or basic conditions should be avoided to maintain the integrity of the molecule.

A potential degradation pathway is illustrated below, highlighting the key bonds susceptible to cleavage.

cluster_degradation Potential Degradation Pathways Hydroxy-PEG3-ethyl_acetate HO-(CH2)2-O-(CH2)2-O-(CH2)2-C(O)O-CH2CH3 This compound Oxidative_Cleavage Oxidative Cleavage (PEG Chain) Hydroxy-PEG3-ethyl_acetate->Oxidative_Cleavage O2, heat, light, metal ions Hydrolysis Hydrolysis (Ester Bond) Hydroxy-PEG3-ethyl_acetate->Hydrolysis H+ or OH-

Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

For researchers wishing to conduct their own stability studies, a generalized experimental workflow is proposed. This workflow can be adapted to specific experimental needs and analytical capabilities.

cluster_workflow Stability Assessment Workflow A Sample Preparation (e.g., in relevant solvent) B Stress Conditions Exposure (e.g., Temperature, pH, Light) A->B C Time-Point Sampling B->C D Analytical Testing (e.g., HPLC, LC-MS) C->D E Data Analysis (Purity, Degradant Formation) D->E F Stability Profile Determination E->F

References

The Core Function of Hydroxy-PEG3-ethyl acetate in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics, the precise chemical linkage of biomolecules is paramount. Hydroxy-PEG3-ethyl acetate (B1210297) has emerged as a critical heterobifunctional linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are novel therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[5] This technical guide provides a comprehensive overview of the function of Hydroxy-PEG3-ethyl acetate in bioconjugation, detailing its chemical properties, reaction mechanisms, and application in the synthesis of these advanced therapeutics.

The core utility of this compound lies in its bifunctional nature, possessing a terminal hydroxyl group and an ethyl ester. This structure allows for the sequential and controlled conjugation of two different molecular entities, typically a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[6] The short, discrete polyethylene (B3416737) glycol (PEG) chain (n=3) imparts favorable physicochemical properties to the resulting conjugate, such as enhanced solubility and optimized spatial orientation for efficient ternary complex formation.[7][8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation protocols. These properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 118988-04-8[1][9]
Molecular Formula C10H20O6[1][9]
Molecular Weight 236.26 g/mol [1][9]
Appearance Solid[10]
Storage Conditions -20°C for long-term storage[9][11]

Core Function and Reaction Mechanisms in Bioconjugation

This compound serves as a molecular bridge, connecting two distinct molecules through a flexible and hydrophilic PEG spacer. Its function is realized through the sequential reaction of its two terminal functional groups: the hydroxyl (-OH) group and the ethyl ester (-COOCH2CH3) group.

Activation and Conjugation of the Hydroxyl Group

The terminal hydroxyl group is not inherently reactive towards common functional groups on biomolecules like amines. Therefore, it requires an "activation" step to be converted into a more reactive functional group. A common strategy is to convert the hydroxyl group into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), which are excellent leaving groups for nucleophilic substitution reactions. This activation is typically achieved by reacting the linker with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (TEA) or pyridine.

Once activated, the linker can readily react with a nucleophilic group, such as a primary amine (-NH2) on a POI or E3 ligase ligand, to form a stable covalent bond.

Conjugation via the Ethyl Acetate Group

The ethyl acetate moiety provides the second point of attachment. There are two primary strategies for its use in bioconjugation:

  • Direct Aminolysis: The ester can react directly with a primary or secondary amine (aminolysis) to form a stable amide bond. This reaction is often slower than reactions with more activated esters (like NHS esters) and may require elevated temperatures or the use of catalysts to proceed at a reasonable rate.[12][13][14]

  • Hydrolysis and Amide Coupling: A more common and controlled approach involves the hydrolysis of the ethyl ester to a carboxylic acid (-COOH). This is typically achieved under basic conditions (e.g., using lithium hydroxide). The resulting carboxylic acid can then be "activated" using standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).[15][16] The activated NHS ester readily reacts with primary amines at physiological to slightly basic pH to form a stable amide bond.[17]

Experimental Protocols

The following are representative protocols for the synthesis of a PROTAC using a hydroxy-PEG-ester linker like this compound. These protocols are generalized and may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Sequential Conjugation via Hydroxyl Activation and Ester Aminolysis

This protocol outlines a two-step process where the hydroxyl group is first activated and reacted, followed by the direct aminolysis of the ethyl ester.

Step 1: Activation of the Hydroxyl Group and First Conjugation

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

    • Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (TEA) or Pyridine

    • Amine-containing Ligand 1 (POI or E3 ligase ligand)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diisopropylethylamine (DIPEA)

  • Procedure: a. Dissolve this compound (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). b. Add TEA (1.5 equivalents) and cool the solution to 0°C. c. Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM. d. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the tosylated intermediate. e. Concentrate the reaction mixture under reduced pressure. f. Dissolve the crude tosylated intermediate and the amine-containing Ligand 1 (1.1 equivalents) in anhydrous DMF. g. Add DIPEA (3.0 equivalents) to the reaction mixture. h. Stir the reaction at 60°C overnight. Monitor the reaction progress by LC-MS. i. Purify the resulting Ligand 1-PEG3-ethyl acetate conjugate by preparative High-Performance Liquid Chromatography (HPLC).

Step 2: Second Conjugation via Ester Aminolysis

  • Materials:

    • Purified Ligand 1-PEG3-ethyl acetate

    • Amine-containing Ligand 2 (the other ligand)

    • Anhydrous DMF or DMSO

    • High-temperature reaction vessel

  • Procedure: a. Dissolve the purified Ligand 1-PEG3-ethyl acetate (1.0 equivalent) and the amine-containing Ligand 2 (1.5 equivalents) in anhydrous DMF. b. Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by LC-MS. c. Upon completion, cool the reaction mixture and purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Sequential Conjugation via Ester Hydrolysis and Amide Coupling

This protocol involves the hydrolysis of the ester to a carboxylic acid, followed by a standard amide coupling reaction.

Step 1: Hydrolysis of the Ethyl Ester

  • Materials:

    • This compound

    • Tetrahydrofuran (THF)

    • Water

    • Lithium hydroxide (B78521) (LiOH)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure: a. Dissolve this compound (1.0 equivalent) in a 2:1 mixture of THF and water. b. Add LiOH (1.5 equivalents) and stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed. c. Acidify the reaction mixture to a pH of approximately 3 with 1 M HCl. d. Extract the product with ethyl acetate. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Hydroxy-PEG3-acetic acid.

Step 2: Amide Coupling to Ligand 1

  • Materials:

    • Hydroxy-PEG3-acetic acid

    • Amine-containing Ligand 1

    • Anhydrous DMF

    • HATU or EDC/NHS

    • DIPEA

  • Procedure: a. Dissolve Hydroxy-PEG3-acetic acid (1.2 equivalents) in anhydrous DMF. b. Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. c. Add a solution of the amine-containing Ligand 1 (1.0 equivalent) in anhydrous DMF. d. Stir the reaction at room temperature for 4 hours. Monitor the reaction progress by LC-MS. e. Purify the Ligand 1-PEG3-OH conjugate by preparative HPLC.

Step 3: Activation of the Hydroxyl Group and Coupling to Ligand 2

  • Procedure: a. Follow the procedure described in Protocol 1, Step 1 (a-h) using the purified Ligand 1-PEG3-OH conjugate and the amine-containing Ligand 2. b. Purify the final PROTAC molecule by preparative HPLC.

Characterization of Bioconjugates

The successful synthesis of the PROTAC molecule must be confirmed through rigorous characterization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique used to monitor reaction progress and confirm the molecular weight of the intermediates and the final product.[18][19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the final PROTAC and its intermediates.[][22]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product, while preparative HPLC is used for its purification.[23]

Visualization of Workflows

The following diagrams illustrate the logical flow of PROTAC synthesis using a heterobifunctional linker and the general mechanism of PROTAC action.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation cluster_purification Purification & Characterization Linker This compound Activation Activation of -OH or Hydrolysis of Ester Linker->Activation Ligand1 Ligand 1 (e.g., POI binder) Reaction1 Conjugation Reaction Ligand1->Reaction1 Activation->Reaction1 Intermediate Ligand 1-Linker Intermediate Reaction1->Intermediate Reaction2 Conjugation Reaction Intermediate->Reaction2 Ligand2 Ligand 2 (e.g., E3 Ligase binder) Ligand2->Reaction2 PROTAC Final PROTAC Molecule Reaction2->PROTAC Purification HPLC Purification PROTAC->Purification Characterization LC-MS & NMR Analysis Purification->Characterization PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Catalytic Cycle Ternary->E3 Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

An In-Depth Technical Guide to Hydroxy-PEG3-ethyl acetate for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hydroxy-PEG3-ethyl acetate (B1210297), a trifunctional polyethylene (B3416737) glycol (PEG) linker increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that harnesses the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, pharmacokinetic properties, and overall degradation activity. This guide details the chemical properties of Hydroxy-PEG3-ethyl acetate, provides representative experimental protocols for its synthesis and incorporation into PROTACs, and discusses its application in the context of targeted protein degradation.

Introduction to this compound

This compound (CAS: 118988-04-8) is a heterobifunctional linker belonging to the PEG class of linkers.[1][2] Its structure comprises a central three-unit polyethylene glycol chain, which imparts hydrophilicity, and two distinct functional groups: a terminal hydroxyl (-OH) group and an ethyl ester (-COOCH₂CH₃). This unique combination of functionalities allows for the sequential and controlled conjugation of a target protein binder and an E3 ligase ligand, making it a versatile tool in the modular synthesis of PROTACs.[3][4]

The PEG component of the linker can enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule.[5][6] Furthermore, the length of the PEG chain is a critical parameter for optimizing the spatial orientation and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 118988-04-8[1]
Chemical Formula C₁₀H₂₀O₆[1]
Molecular Weight 236.26 g/mol [1]
Appearance Colorless to light yellow oil
SMILES O=C(OCC)COCCOCCOCCO[1]
Storage Conditions Store at -20°C for long-term storage.[7]

Synthesis of this compound (Representative Protocol)

While this compound is commercially available, a representative protocol for its synthesis is provided below. This protocol is based on standard esterification procedures.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product Triethylene_glycol Triethylene glycol Reaction Reaction Triethylene_glycol->Reaction Ethyl_bromoacetate Ethyl bromoacetate (B1195939) Ethyl_bromoacetate->Reaction Base Base (e.g., NaH) Base->Reaction Deprotonation Solvent Solvent (e.g., THF) Solvent->Reaction Product This compound Reaction->Product

Figure 1: Synthesis of this compound.

Materials:

Procedure:

  • To a solution of triethylene glycol (excess, e.g., 5 equivalents) in anhydrous THF under a nitrogen atmosphere at 0°C, add sodium hydride (1.1 equivalents relative to ethyl bromoacetate) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0°C and add ethyl bromoacetate (1 equivalent) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Incorporation of this compound into a PROTAC (Representative Protocol)

This section provides a representative two-step protocol for the incorporation of this compound into a PROTAC, using a hypothetical scenario of synthesizing a BRD4-targeting PROTAC. The protocol involves the sequential reaction of the hydroxyl and ethyl ester functionalities.

Step 1: Coupling of the Target Protein Ligand to the Linker

This step involves the activation of the hydroxyl group of this compound and its subsequent reaction with an amine-functionalized BRD4 inhibitor (e.g., an analogue of JQ1).

Reaction Scheme:

G Linker This compound Activation Activation Linker->Activation TsCl p-Toluenesulfonyl chloride (TsCl) TsCl->Activation Base1 Base (e.g., Et3N) Base1->Activation Solvent1 Solvent (e.g., DCM) Solvent1->Activation Intermediate Tosylated Linker-Ester Coupling Coupling Intermediate->Coupling BRD4_Ligand Amine-functionalized BRD4 Ligand BRD4_Ligand->Coupling Base2 Base (e.g., K2CO3) Base2->Coupling Solvent2 Solvent (e.g., DMF) Solvent2->Coupling Product1 BRD4 Ligand-PEG3-ethyl acetate Activation->Intermediate Coupling->Product1

Figure 2: Coupling of BRD4 ligand to the linker.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0°C.

  • Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise and stir the reaction at room temperature for 4-6 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate to obtain the tosylated intermediate.

  • Dissolve the tosylated intermediate and the amine-functionalized BRD4 ligand (1.1 equivalents) in anhydrous DMF.

  • Add potassium carbonate (2 equivalents) and stir the reaction at 60°C overnight.

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the BRD4 ligand-PEG3-ethyl acetate conjugate.

Step 2: Coupling of the E3 Ligase Ligand to the Linker-Target Protein Ligand Conjugate

This step involves the hydrolysis of the ethyl ester to a carboxylic acid, followed by an amide coupling reaction with an amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative).

Reaction Scheme:

G Product1 BRD4 Ligand-PEG3-ethyl acetate Hydrolysis Hydrolysis Product1->Hydrolysis Base_Hydrolysis Base (e.g., LiOH) Base_Hydrolysis->Hydrolysis Solvent_Hydrolysis Solvent (e.g., THF/H2O) Solvent_Hydrolysis->Hydrolysis Intermediate_Acid BRD4 Ligand-PEG3-acid Amide_Coupling Amide_Coupling Intermediate_Acid->Amide_Coupling E3_Ligand Amine-functionalized E3 Ligase Ligand E3_Ligand->Amide_Coupling Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Amide_Coupling Base_Coupling Base (e.g., DIPEA) Base_Coupling->Amide_Coupling Solvent_Coupling Solvent (e.g., DMF) Solvent_Coupling->Amide_Coupling Final_PROTAC Final BRD4 PROTAC Hydrolysis->Intermediate_Acid Amide_Coupling->Final_PROTAC

Figure 3: Final PROTAC synthesis workflow.

Materials:

  • BRD4 ligand-PEG3-ethyl acetate

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF) and water

  • 1M Hydrochloric acid (HCl)

  • Amine-functionalized E3 ligase ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Dissolve the BRD4 ligand-PEG3-ethyl acetate in a mixture of THF and water.

  • Add LiOH and stir at room temperature until the ester hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄ and concentrate to obtain the carboxylic acid intermediate.

  • Dissolve the carboxylic acid intermediate, the amine-functionalized E3 ligase ligand (1.1 equivalents), and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (2 equivalents) and stir the reaction at room temperature overnight.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by preparative HPLC to yield the final PROTAC.

Application in PROTACs: Targeted Protein Degradation

The primary application of this compound is in the construction of PROTACs for targeted protein degradation. The resulting PROTAC hijacks the ubiquitin-proteasome system to induce the degradation of a specific protein of interest.[8]

The Ubiquitin-Proteasome System

The ubiquitin-proteasome pathway is a major cellular pathway for the degradation of intracellular proteins.[1][2] It involves a two-step process:

  • Ubiquitination: The target protein is tagged with a chain of ubiquitin molecules through the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[9] The E3 ligase provides substrate specificity.

  • Proteasomal Degradation: The polyubiquitinated protein is recognized and degraded by the 26S proteasome, a large multi-protein complex.[2]

G cluster_ubiquitination Ubiquitination Cascade cluster_degradation Degradation E1 E1 (Ubiquitin-activating enzyme) E2 E2 (Ubiquitin-conjugating enzyme) E1->E2 Conjugation AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ligase E2->E3 Polyubiquitinated_Protein Polyubiquitinated Target Protein E3->Polyubiquitinated_Protein Ubiquitination Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 Activation Target_Protein Target Protein Target_Protein->Polyubiquitinated_Protein Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Figure 4: The Ubiquitin-Proteasome Pathway.

Mechanism of Action of a PROTAC

A PROTAC containing the this compound-derived linker acts as a bridge to induce the formation of a ternary complex between the target protein and an E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.

G PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation

Figure 5: PROTAC Mechanism of Action.

Data Presentation: Representative Data for a BRD4-Targeting PROTAC

The following table summarizes representative quantitative data for a hypothetical BRD4-targeting PROTAC synthesized using a PEG3 linker. This data is for illustrative purposes to demonstrate the typical characterization of such molecules.

AssayParameterRepresentative Value
Biochemical Assay BRD4 Binding Affinity (Kd)150 nM
E3 Ligase Binding Affinity (Kd)500 nM
Cellular Assay BRD4 Degradation (DC₅₀) in cancer cells50 nM
Maximum BRD4 Degradation (Dₘₐₓ)>90%
Cell Viability (IC₅₀) in cancer cells75 nM

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its trifunctional nature, with a central hydrophilic PEG chain and distinct terminal functional groups, allows for the modular and efficient assembly of these complex heterobifunctional molecules. The incorporation of a PEG3 linker can confer favorable physicochemical properties to the resulting PROTAC, such as enhanced solubility, which is beneficial for drug development. The representative protocols and data presented in this guide provide a framework for researchers to design, synthesize, and evaluate novel PROTACs utilizing this and similar linkers, thereby advancing the field of targeted protein degradation.

References

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] The linker's length, composition, and attachment points profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for ubiquitination and subsequent degradation of the POI.[][5] This guide provides a comprehensive technical overview of PROTAC linkers, focusing on their classification, impact on degradation efficiency, and the experimental protocols used for their evaluation.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity.[] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, mediated by the E3 ligase.[7] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.[8] This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations.[2]

PROTAC_Mechanism cluster_0 Ubiquitin-Proteasome System (UPS) cluster_1 PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 ATP E3 E3 Ubiquitin Ligase E2->E3 Ub Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin Proteasome 26S Proteasome PROTAC PROTAC Proteasome->PROTAC Release & Recycle Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ub_POI->Proteasome Recognition PROTAC_Synthesis_Workflow Start Start Step1 Synthesis of Linker-E3 Ligase Intermediate Start->Step1 Step2 Coupling of POI Ligand Step1->Step2 Step3 Final Deprotection (if necessary) Step2->Step3 End Final PROTAC Step3->End

References

An In-Depth Technical Guide to the Core Principles of Antibody-Drug Conjugate (ADC) Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in ADC Design

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][2][3][4] This tripartite molecular architecture—comprising a monoclonal antibody, a cytotoxic agent, and a chemical linker—is designed to selectively deliver highly potent drugs to tumor cells while minimizing systemic toxicity.[1][2][3][4] The linker, though once considered a simple bridge, is now recognized as a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, efficacy, and safety profile.[][6][7][8]

An ideal linker must maintain a stable connection between the antibody and the payload in systemic circulation to prevent premature drug release and off-target toxicity.[][6][7][][10] Upon reaching the target tumor cell, the linker must facilitate the efficient and controlled release of the cytotoxic payload in its active form.[][6][7][][10] This delicate balance between stability and controlled cleavage is the central challenge in linker design and has driven the evolution of sophisticated linker chemistries.[][6][7][][10]

This technical guide provides a comprehensive overview of the fundamental principles of ADC linker chemistry. It will delve into the two primary classes of linkers—cleavable and non-cleavable—explore various conjugation strategies, present key quantitative data in a comparative format, and provide detailed experimental protocols for the characterization of ADCs.

I. Classification of ADC Linkers

ADC linkers are broadly categorized into two main types based on their mechanism of payload release: cleavable and non-cleavable linkers.[][7][11]

A. Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream and to release the payload upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell.[][7][11] This targeted release mechanism can also lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.[3] There are three main classes of cleavable linkers based on their cleavage mechanism:

1. Protease-Sensitive Linkers: These linkers incorporate a peptide sequence that is a substrate for proteases, such as cathepsin B, which are highly expressed in the lysosomes of cancer cells.[12] The most common protease-sensitive linker is the valine-citrulline (Val-Cit) dipeptide.[12] Upon internalization of the ADC and trafficking to the lysosome, cathepsin B cleaves the peptide bond, releasing the payload.[12]

2. pH-Sensitive Linkers (Acid-Labile Linkers): These linkers utilize chemical bonds that are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[13] Hydrazone linkers are a classic example of this type.[2][12][14]

3. Glutathione-Sensitive Linkers (Reductively Cleavable Linkers): These linkers contain a disulfide bond that is cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream. This differential in glutathione concentration allows for selective payload release inside the cell.

Cleavable_Linker_Mechanisms cluster_protease Protease-Sensitive cluster_pH pH-Sensitive cluster_gsh Glutathione-Sensitive ADC_P ADC in Circulation Internalization_P Internalization & Lysosomal Trafficking ADC_P->Internalization_P Lysosome_P Lysosome (High Cathepsin B) Internalization_P->Lysosome_P Cleavage_P Peptide Cleavage Lysosome_P->Cleavage_P Cathepsin B Payload_Release_P Payload Release Cleavage_P->Payload_Release_P ADC_pH ADC in Circulation Internalization_pH Internalization & Endosomal/Lysosomal Trafficking ADC_pH->Internalization_pH Endosome_pH Endosome/Lysosome (Low pH) Internalization_pH->Endosome_pH Cleavage_pH Hydrazone Hydrolysis Endosome_pH->Cleavage_pH Acidic Environment Payload_Release_pH Payload Release Cleavage_pH->Payload_Release_pH ADC_GSH ADC in Circulation Internalization_GSH Internalization & Cytoplasmic Entry ADC_GSH->Internalization_GSH Cytoplasm_GSH Cytoplasm (High Glutathione) Internalization_GSH->Cytoplasm_GSH Cleavage_GSH Disulfide Reduction Cytoplasm_GSH->Cleavage_GSH GSH Payload_Release_GSH Payload Release Cleavage_GSH->Payload_Release_GSH

Cleavage Mechanisms of Different Linker Types
B. Non-Cleavable Linkers

Non-cleavable linkers form a stable covalent bond between the antibody and the payload.[7][11] The release of the payload relies on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization.[7][11] This results in the release of the payload still attached to the linker and the amino acid residue to which it was conjugated.[7] A key advantage of non-cleavable linkers is their high plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[7][11] However, the resulting payload-linker-amino acid complex must retain cytotoxic activity.[7]

II. Conjugation Chemistries

The method of attaching the linker-payload to the antibody is another critical aspect of ADC design. Conjugation strategies can be broadly classified as non-specific or site-specific.

A. Non-Specific Conjugation

Non-specific conjugation methods utilize the side chains of naturally occurring amino acids on the antibody surface, primarily lysines and cysteines.

1. Lysine (B10760008) Conjugation: An IgG antibody contains numerous solvent-exposed lysine residues with reactive ε-amino groups.[][15] These can be targeted by amine-reactive linkers, such as those containing N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[] While this method is straightforward, it typically results in a heterogeneous mixture of ADCs with a wide distribution of drug-to-antibody ratios (DARs) and conjugation sites.[]

2. Cysteine Conjugation: This is the most common non-specific conjugation method.[16] The interchain disulfide bonds of an IgG can be partially or fully reduced to yield reactive thiol groups.[16] These thiols can then be conjugated to thiol-reactive linkers, such as those containing maleimide (B117702) groups.[16] This approach also produces a heterogeneous mixture of ADCs, but with a more limited range of DARs (typically 0, 2, 4, 6, or 8).[16]

B. Site-Specific Conjugation

To overcome the heterogeneity of non-specific conjugation, various site-specific conjugation technologies have been developed. These methods aim to produce homogeneous ADCs with a precisely controlled DAR and defined conjugation sites.[17] This leads to improved pharmacokinetics, a wider therapeutic window, and simplified manufacturing and characterization.[17] Some site-specific conjugation strategies include:

  • Engineered Cysteines: Cysteine residues can be introduced at specific sites on the antibody surface through genetic engineering.[1][17][18][19][20] These engineered thiols provide reactive handles for conjugation without disrupting the native disulfide bonds.[1][17][18][19][20]

  • Unnatural Amino Acids: The incorporation of unnatural amino acids with bio-orthogonal reactive groups (e.g., azides or alkynes) into the antibody sequence allows for highly specific conjugation via "click" chemistry.

  • Enzymatic Conjugation: Enzymes like transglutaminase can be used to site-specifically attach payloads to engineered glutamine tags on the antibody.

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization Antibody Antibody Selection & Production Conjugation Conjugation Antibody->Conjugation Linker_Payload Linker-Payload Synthesis Linker_Payload->Conjugation Purification Purification Conjugation->Purification DAR DAR Determination (UV/Vis, HIC, RP-HPLC, MS) Purification->DAR Stability Stability Assays (Plasma, Lysosomal) DAR->Stability In_Vitro In Vitro Cytotoxicity Stability->In_Vitro In_Vivo In Vivo Efficacy & Toxicity In_Vitro->In_Vivo

General Experimental Workflow for ADC Development

III. Quantitative Data on Linker Performance

The choice of linker and conjugation strategy significantly impacts the key properties of an ADC. The following tables summarize quantitative data for easy comparison.

Table 1: Comparative Stability of Cleavable Linkers in Plasma

Linker TypeLinker ExampleHalf-life in Human PlasmaKey Findings
Protease-SensitiveValine-Citrulline (Val-Cit)> 230 daysHighly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[21]
pH-SensitiveHydrazone~2 daysDemonstrates pH-dependent hydrolysis but can exhibit instability in circulation.[22]
pH-SensitiveCarbonate~36 hoursGenerally less stable than newer generation linkers.[22]
pH-SensitiveSilyl Ether> 7 daysShows improved stability over traditional acid-labile linkers.[22]
Enzyme-SensitiveTriglycyl Peptide (CX)~9.9 days (in mice)Exhibits high stability in mouse plasma.[22]

Table 2: Drug-to-Antibody Ratio (DAR) for Different Conjugation Methods

Conjugation MethodTarget ResidueTypical Average DARDAR DistributionKey Characteristics
Non-SpecificLysine2 - 4Broad (up to 8)Simple and widely used, but produces a heterogeneous mixture.[]
Non-SpecificCysteine (interchain)3.5 - 4.5Mixture of DAR 0, 2, 4, 6, 8More controlled than lysine conjugation, but still heterogeneous.[16]
Site-SpecificEngineered Cysteine2 or 4HomogeneousProduces a well-defined product with improved properties.[1][17][18][19][20][23]
Site-SpecificUnnatural Amino Acid2HomogeneousAllows for bio-orthogonal chemistry and precise control.

IV. Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in ADC characterization.

A. Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma.

Methodology:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 1.3 mg/mL) in plasma (e.g., human, mouse, rat) and a control sample in a suitable buffer (e.g., PBS).[24]

  • Incubation: Incubate the samples at 37°C with gentle shaking.[24]

  • Time Points: Collect aliquots at various time points (e.g., Day 0, 1, 3, 5, 7).[24]

  • Sample Processing:

    • To measure average DAR: Isolate the ADC from the plasma samples using immunoaffinity capture (e.g., Protein A magnetic beads).[24]

    • To measure released payload: Extract the free payload from the plasma samples using protein precipitation or solid-phase extraction.

  • Analysis:

    • Analyze the captured ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.[24]

    • Quantify the extracted free payload using LC-MS.

  • Data Analysis: Plot the average DAR or the percentage of intact ADC against time to calculate the half-life (t₁/₂) of the ADC in plasma.

B. Lysosomal Stability Assay

Objective: To evaluate the efficiency of payload release in a simulated lysosomal environment.

Methodology:

  • Preparation: Incubate the ADC with isolated human liver lysosomes or S9 fractions, which contain a cocktail of relevant enzymes, at 37°C in a buffer that maintains metabolic activity.[24][25]

  • Time Points: Collect samples at various time points over a 24-hour period.

  • Sample Processing: Stop the reaction (e.g., by heat inactivation) and use protein precipitation to separate the released payload from the ADC and lysosomal proteins.

  • Analysis: Analyze the supernatant containing the released payload by LC-MS to quantify the amount of cleavage over time.[24]

  • Data Interpretation: An effective cleavable linker will show efficient payload release in the lysosomal fraction. For example, Val-Cit linkers can be cleaved rapidly, with over 80% digestion within 30 minutes in human liver lysosomes.[24]

C. Drug-to-Antibody Ratio (DAR) Determination

1. UV/Vis Spectroscopy

Objective: To determine the average DAR of an ADC population.

Methodology:

  • Determine Extinction Coefficients: Accurately determine the molar extinction coefficients of the unconjugated antibody (ε_Ab) and the payload (ε_Drug) at 280 nm and at the wavelength of maximum absorbance for the payload (λ_max).

  • Sample Preparation: Dilute the ADC sample to a concentration that gives an absorbance reading within the linear range of the spectrophotometer.

  • Spectrophotometer Measurement: Measure the absorbance of the diluted ADC sample at 280 nm (A_280) and at the λ_max of the payload (A_λ_max).

  • DAR Calculation: Use the Beer-Lambert law and the measured absorbances and extinction coefficients to calculate the concentrations of the antibody and the payload, and subsequently the average DAR.

2. Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the DAR distribution and average DAR of cysteine-conjugated ADCs.

Methodology:

  • Chromatographic System: Use an HPLC system with a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7, with a small percentage of isopropanol).

  • Gradient: Run a linear gradient from high to low salt concentration to elute the ADC species based on their hydrophobicity (higher DAR species are more hydrophobic and elute later).

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas for each resolved species (DAR 0, DAR 2, etc.). Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the DAR of both intact and reduced ADCs.

Methodology:

  • Sample Preparation (for reduced ADC): Reduce the ADC using a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.

  • Chromatographic System: Use an HPLC system with a reversed-phase column suitable for proteins (e.g., C4 or C8).

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA.

  • Gradient: Run a gradient of increasing acetonitrile concentration to elute the intact ADC or its subunits.

  • Detection: Use a UV detector at 214 nm or 280 nm.

  • Data Analysis: For reduced ADCs, calculate the DAR based on the relative peak areas of the conjugated and unconjugated light and heavy chains.[26] For intact ADCs, calculate the weighted average DAR from the peak areas of the different DAR species.[26]

D. Conjugation Protocols

1. Non-Specific Cysteine Conjugation (Representative Protocol)

  • Antibody Reduction: Partially reduce the antibody (5-20 mg/mL in PBS) with a reducing agent like TCEP or DTT (e.g., 10 mM final concentration) at 37°C for 30 minutes.[27][28]

  • Purification: Remove the excess reducing agent using a desalting column (e.g., Sephadex G25).[28]

  • Conjugation: Add the maleimide-functionalized linker-payload (typically dissolved in a co-solvent like DMSO) to the reduced antibody solution. The molar excess of the linker-payload will determine the average DAR. Incubate the reaction, for example, on ice for 1 hour.[27][28]

  • Quenching: Quench the reaction by adding an excess of a thiol-containing molecule like L-cysteine.[27][28]

  • Purification: Purify the ADC from unreacted linker-payload and quenching agent using a desalting column or tangential flow filtration.[27]

2. Non-Specific Lysine Conjugation (One-Step, Representative Protocol)

  • Buffer Exchange: Exchange the antibody into a suitable reaction buffer (e.g., PBS, pH 7.2-8.0).

  • Conjugation: Add the NHS-ester functionalized linker-payload (dissolved in a co-solvent) to the antibody solution. The reaction is typically carried out at room temperature for 1-2 hours.[29]

  • Quenching: The reaction can be quenched by adding a reagent like Tris buffer.

  • Purification: Purify the ADC using size exclusion chromatography or tangential flow filtration to remove unreacted linker-payload and byproducts.

V. Selecting the Optimal Linker: A Strategic Framework

The selection of the appropriate linker chemistry is a critical decision in ADC development and depends on several factors, including the target antigen, the payload, and the desired mechanism of action.

Linker_Selection_Decision_Tree Start Start: Linker Selection Internalizing Is the target antigen internalizing? Start->Internalizing Bystander Is a bystander effect desired? Internalizing->Bystander Yes NonCleavable Consider Non-Cleavable Linker Internalizing->NonCleavable No Payload_Membrane Is the payload membrane permeable? Bystander->Payload_Membrane Yes Bystander->NonCleavable No Cleavable Consider Cleavable Linker Payload_Membrane->Cleavable Yes Payload_Membrane->NonCleavable No Protease_pH_GSH Select Cleavage Mechanism (Protease, pH, GSH) Cleavable->Protease_pH_GSH Non_Specific_vs_Site_Specific Non-Specific vs. Site-Specific Conjugation? NonCleavable->Non_Specific_vs_Site_Specific Protease_pH_GSH->Non_Specific_vs_Site_Specific Heterogeneity Is ADC heterogeneity acceptable? Non_Specific_vs_Site_Specific->Heterogeneity Non_Specific Non-Specific (Lysine/Cysteine) Heterogeneity->Non_Specific Yes Site_Specific Site-Specific (Engineered Cys, etc.) Heterogeneity->Site_Specific No Final_Choice Final Linker & Conjugation Strategy Non_Specific->Final_Choice Site_Specific->Final_Choice

Decision-Making Flowchart for Linker Strategy

Conclusion

The linker is a pivotal component of an ADC, profoundly influencing its therapeutic success. A deep understanding of the principles of linker chemistry, including the advantages and disadvantages of different linker types and conjugation strategies, is essential for the rational design of safe and effective ADCs. The continuous innovation in linker technology, including the development of novel cleavable triggers and site-specific conjugation methods, is paving the way for the next generation of ADCs with improved therapeutic indices. The systematic application of the characterization assays detailed in this guide will enable researchers and drug developers to make informed decisions and advance the most promising ADC candidates through the development pipeline.

References

Navigating the Safety Profile of Hydroxy-PEG3-ethyl Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hydroxy-PEG3-ethyl Acetate (B1210297)

Hydroxy-PEG3-ethyl acetate is a polyethylene (B3416737) glycol (PEG)-based linker compound.[1][2] It is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality in drug development.[1][3] Given its application in research and pharmaceutical development, understanding its safety profile is paramount for ensuring the well-being of laboratory personnel.

Hazard Identification and Classification

Based on data from analogous compounds, this compound should be handled with caution. The primary hazards are anticipated to be:

  • Eye Irritation: Direct contact may cause serious eye irritation.[4][5]

  • Skin Irritation: May cause skin irritation upon contact.[6]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory tract irritation.[6]

  • Digestive Tract Irritation: Ingestion may cause irritation of the digestive tract.[6]

According to the Globally Harmonized System (GHS) classification for the closely related compound 2-(2-hydroxyethoxy)ethyl acetate, the primary hazard is serious eye irritation (H319).[5]

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes the known properties of the target compound and key physical and chemical data from structurally related molecules.

PropertyThis compoundTriethylene Glycol (CAS: 112-27-6)2-(2-Ethoxyethoxy)ethyl Acetate (CAS: 112-15-2)
Molecular Formula C10H20O6[1][3]C6H14O4[7]C8H16O4
Molecular Weight 236.26 g/mol [1][3]150.17 g/mol [7]Not Available
Appearance Not AvailableColorless liquid[8]Clear, colorless liquid[6]
Odor Not AvailableAlmost odorless[8]Mild, ether-like
Boiling Point Not Available285 °C / 545 °F[9]Not Available
Melting Point Not Available-7 °C / 19.4 °F[9]Not Available
Flash Point Not Available165 °C / 329 °F[9]Not Available
Specific Gravity Not Available1.120[9]Not Available
Solubility Not AvailableSoluble in water[9]Not Available

Toxicological Data

Toxicological data for this compound is not available. The following data for a related compound, 2-(2-Ethoxyethoxy)ethyl Acetate, provides an indication of its potential toxicity.

TestSpeciesRouteDoseResult
LD50RatOral11 g/kg-[6]
LD50RabbitOral4400 mg/kg-[6]
LD50RabbitSkin15100 uL/kg-[6]
Draize testRabbitEye500 mgModerate irritation[6]

Experimental Protocols: Safety and Handling

The following protocols are recommended based on the safety information for analogous compounds.

Personal Protective Equipment (PPE)

A diagram illustrating the necessary PPE for handling this compound is provided below.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling Procedure Safety_Goggles Safety Goggles Lab_Coat Lab Coat Gloves Chemical-Resistant Gloves Respirator Respirator (if ventilation is inadequate) Start Begin Handling Don_PPE Don all required PPE Start->Don_PPE Work_in_Hood Work in a well-ventilated fume hood Don_PPE->Work_in_Hood Avoid_Contact Avoid contact with eyes, skin, and clothing Work_in_Hood->Avoid_Contact End Complete Handling Avoid_Contact->End

Caption: Recommended Personal Protective Equipment and Safe Handling Workflow.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately.

First_Aid cluster_exposure Exposure Event cluster_actions First Aid Response cluster_medical Medical Attention Exposure Exposure Occurs Eye_Contact Eye Contact: Flush with water for 15 mins. Exposure->Eye_Contact Skin_Contact Skin Contact: Wash with soap and water. Exposure->Skin_Contact Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Ingestion Ingestion: Rinse mouth with water. Do NOT induce vomiting. Exposure->Ingestion Seek_Medical_Aid Seek Medical Attention Eye_Contact->Seek_Medical_Aid Skin_Contact->Seek_Medical_Aid if irritation persists Inhalation->Seek_Medical_Aid if symptoms appear Ingestion->Seek_Medical_Aid

Caption: First Aid Procedures for Exposure to this compound.

Spill and Leak Procedures

In case of a spill, follow these steps:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Absorb the spill with an inert material (e.g., vermiculite, sand).[6]

  • Collect: Place the absorbed material into a suitable, closed container for disposal.

  • Clean: Clean the affected area thoroughly.

  • PPE: Wear appropriate personal protective equipment during cleanup.

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6] For long-term storage, a temperature of -20°C is recommended for the powder form.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide and carbon dioxide.[6]

Logical Relationship for Risk Assessment

The following diagram illustrates the logical flow for a risk assessment before using this compound.

Risk_Assessment Start Start: Proposed Experiment with This compound Review_SDS Review this Safety Guide and data for analogous compounds Start->Review_SDS Identify_Hazards Identify Potential Hazards: Eye/Skin Irritation, Inhalation Review_SDS->Identify_Hazards Assess_Exposure Assess Potential Exposure Routes: Contact, Inhalation, Ingestion Identify_Hazards->Assess_Exposure Implement_Controls Implement Control Measures: Fume Hood, PPE Assess_Exposure->Implement_Controls Develop_SOP Develop Standard Operating Procedure (SOP) Implement_Controls->Develop_SOP Is_Risk_Acceptable Is Risk Acceptable? Develop_SOP->Is_Risk_Acceptable Proceed Proceed with Experiment Reassess Reassess and Modify Protocol Reassess->Implement_Controls Is_Risk_Acceptable->Proceed Yes Is_Risk_Acceptable->Reassess No

Caption: Logical Workflow for Risk Assessment.

Conclusion

While a specific Safety Data Sheet for this compound is not currently available, the information from structurally similar compounds provides a solid foundation for safe handling and use in a research environment. Adherence to the principles of good laboratory practice, including the consistent use of appropriate personal protective equipment and working in well-ventilated areas, is essential. Researchers and drug development professionals should use this guide as a starting point for their own comprehensive risk assessments and standard operating procedures.

References

Methodological & Application

Application Notes and Protocols for Hydroxy-PEG3-ethyl acetate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation.[1][2]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their favorable physicochemical properties.[2] The incorporation of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[2] Hydroxy-PEG3-ethyl acetate (B1210297) is a versatile PEG-based linker building block for PROTAC synthesis. Its bifunctional nature, possessing a hydroxyl group and an ethyl acetate group that can be readily hydrolyzed to a carboxylic acid, allows for the sequential and directional conjugation of the POI and E3 ligase ligands.

This document provides detailed application notes and protocols for the use of Hydroxy-PEG3-ethyl acetate in the synthesis of PROTACs.

PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3] A PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.[4] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[3][4]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Released PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruited Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Synthesis_Workflow Start This compound Step1 Step 1: Hydrolysis & Amide Coupling with POI-NH2 Start->Step1 Intermediate POI-PEG3-OH Intermediate Step1->Intermediate Step2 Step 2: Hydroxyl Activation & Coupling with E3 Ligase Ligand Intermediate->Step2 Final_PROTAC Final PROTAC Step2->Final_PROTAC Western_Blot_Workflow A Cell Seeding B PROTAC Treatment (Dose-Response) A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA) C->D E SDS-PAGE & Protein Transfer D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis (DC50 & Dmax Determination) G->H

References

Application Notes and Protocols for Hydroxy-PEG3-ethyl acetate in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker molecule that connects the antibody and the drug is a critical component, profoundly influencing the ADC's stability, solubility, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers are widely used in ADC development to enhance the hydrophilicity of the conjugate, which can improve its biophysical properties and in vivo performance.[1][2][3]

This document provides detailed application notes and protocols for the potential use of Hydroxy-PEG3-ethyl acetate (B1210297), a short, hydrophilic linker, in the development of ADCs. While Hydroxy-PEG3-ethyl acetate is commonly cited as a PROTAC linker, its fundamental structure offers a versatile scaffold that can be adapted for ADC applications. These notes will guide researchers through the necessary chemical modifications, conjugation procedures, and characterization methods.

Disclaimer: The following protocols are adapted from established methods for similar PEG-containing linkers due to the limited availability of literature on the direct use of this compound in ADC development. The provided data are representative examples from studies on PEGylated ADCs and should be considered as a general reference.

Chemical Properties of this compound

PropertyValue
CAS Number 118988-04-8
Molecular Formula C10H20O6
Molecular Weight 236.26 g/mol
Appearance Colorless to light yellow oil
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Proposed Strategy for ADC Synthesis using this compound

The use of this compound in ADC development requires a two-part chemical modification to install reactive handles for conjugation to both the cytotoxic payload and the antibody. A proposed synthetic workflow is outlined below.

G cluster_0 Part 1: Drug-Linker Synthesis cluster_1 Part 2: Antibody-Drug Conjugation A This compound B Hydrolysis A->B C Hydroxy-PEG3-acetic acid B->C D NHS Ester Activation C->D E Activated Linker (NHS Ester) D->E G Conjugation E->G F Amine-containing Cytotoxic Drug F->G H Drug-Linker Intermediate (with terminal hydroxyl) G->H I Drug-Linker Intermediate J Activation of Hydroxyl Group (e.g., Maleimide (B117702) functionalization) I->J K Maleimide-PEG3-Drug J->K O Thiol-Maleimide Conjugation K->O L Monoclonal Antibody (mAb) M Partial Reduction of Disulfides L->M N Thiolated mAb M->N N->O P Purified ADC O->P

Proposed workflow for ADC synthesis.

Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Construct

This protocol details the steps to first hydrolyze the ethyl acetate group of the linker to a carboxylic acid, activate it as an N-hydroxysuccinimide (NHS) ester, and then conjugate it to an amine-containing cytotoxic payload.

Materials:

  • This compound

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Amine-containing cytotoxic drug (e.g., Monomethyl Auristatin E - MMAE)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-phase HPLC system for purification

Procedure:

  • Hydrolysis of Ethyl Acetate:

    • Dissolve this compound in a mixture of THF and water (3:1).

    • Add a 1.5 molar excess of LiOH and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

    • Once the reaction is complete, acidify the mixture to pH 3 with 1N HCl.

    • Extract the product (Hydroxy-PEG3-acetic acid) with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Activation of Carboxylic Acid:

    • Dissolve the dried Hydroxy-PEG3-acetic acid in anhydrous DMF.

    • Add 1.2 equivalents of NHS and 1.2 equivalents of EDC (or DCC).

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the formation of the NHS ester by LC-MS.

  • Conjugation to Cytotoxic Drug:

    • In a separate flask, dissolve the amine-containing cytotoxic drug (e.g., MMAE) in anhydrous DMF.

    • Add 2-3 equivalents of DIPEA to the drug solution.

    • Slowly add the activated linker-NHS ester solution to the drug solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product with a free terminal hydroxyl group.

Protocol 2: Functionalization of the Drug-Linker for Antibody Conjugation

This protocol describes the conversion of the terminal hydroxyl group of the drug-linker into a maleimide group, which can react with free thiols on a reduced antibody.

Materials:

  • Drug-Linker with terminal hydroxyl group

  • Maleimidocaproic acid

  • DCC or EDC and NHS

  • Anhydrous DMF

  • Reverse-phase HPLC system

Procedure:

  • Follow a similar NHS ester activation and conjugation procedure as described in Protocol 1, steps 2 and 3, using maleimidocaproic acid to functionalize the terminal hydroxyl group of the drug-linker. This is a standard esterification reaction.

  • Purify the final maleimide-activated drug-linker construct by reverse-phase HPLC.

Protocol 3: Antibody-Drug Conjugation via Thiol-Maleimide Chemistry

This protocol outlines the partial reduction of the antibody's interchain disulfide bonds and subsequent conjugation with the maleimide-activated drug-linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-activated drug-linker in DMSO

  • Desalting column (e.g., Sephadex G-25)

  • Conjugation buffer: PBS, pH 7.4 with 1 mM EDTA

  • Quenching solution: N-acetylcysteine

Procedure:

  • Antibody Reduction:

    • Add a 5-10 fold molar excess of TCEP to the antibody solution. The exact amount should be optimized to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction at 37°C for 1-2 hours.

    • Immediately purify the reduced antibody using a desalting column equilibrated with conjugation buffer to remove excess TCEP.

  • Conjugation:

    • Slowly add a 1.5 to 2-fold molar excess of the maleimide-activated drug-linker (dissolved in DMSO) to the reduced antibody solution with gentle stirring.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 20 minutes.

  • Purification:

    • Purify the ADC using a desalting column or size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.

Characterization of the ADC

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

Representative Data Tables

The following tables present representative quantitative data for an ADC synthesized using a PEGylated linker.

Table 1: Physicochemical Characterization of a PEGylated ADC

ParameterRepresentative ResultMethod
Average Drug-to-Antibody Ratio (DAR) ~3.8Hydrophobic Interaction Chromatography (HIC-HPLC)
Monomer Purity >98%Size Exclusion Chromatography (SEC-HPLC)
Aggregate Content <2%SEC-HPLC
Charge Heterogeneity Consistent with parent mAbIon-Exchange Chromatography (IEX)

Table 2: In Vitro Stability of a PEGylated ADC

ConditionTime Point% Intact ADC RemainingMethod
Human Plasma at 37°C7 days>95%LC-MS
PBS at 4°C28 days>99%HIC-HPLC

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for ADC Characterization

G cluster_0 ADC Sample cluster_1 Characterization Methods cluster_2 Determined Properties A Purified ADC B HIC-HPLC A->B C SEC-HPLC A->C D LC-MS A->D E IEX-HPLC A->E F Average DAR Drug Distribution B->F G Monomer Purity Aggregation C->G H Intact Mass Confirmation D->H I Charge Heterogeneity E->I

Workflow for ADC characterization.
Representative Signaling Pathway: ADC Targeting an Internalizing Receptor

G cluster_0 Extracellular cluster_1 Intracellular A ADC B Tumor Cell Receptor A->B 1. Binding C Endosome B->C 2. Internalization D Lysosome C->D 3. Trafficking E Cleavage of Linker D->E 4. Lysosomal Processing F Released Cytotoxic Drug E->F 5. Drug Release G Microtubule Disruption F->G H Cell Cycle Arrest G->H I Apoptosis H->I

Mechanism of action for a typical ADC.

Detailed Methodologies for Key Experiments

Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Measurement

HIC separates molecules based on their hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity of the ADC, HIC can resolve species with different numbers of drugs (DAR0, DAR2, DAR4, etc.).

  • Column: A HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

  • Gradient: A linear gradient from high salt to low salt.

  • Detection: UV at 280 nm.

  • Analysis: The area of each peak corresponding to a specific DAR value is integrated, and the weighted average DAR is calculated.

Size Exclusion Chromatography (SEC-HPLC) for Purity and Aggregation

SEC separates molecules based on their size. It is used to determine the percentage of monomeric ADC and to quantify high molecular weight species (aggregates).

  • Column: An SEC column suitable for proteins (e.g., TSKgel G3000SWxl)

  • Mobile Phase: Isocratic elution with a buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV at 280 nm.

  • Analysis: The peak corresponding to the monomeric ADC is integrated, and its percentage of the total peak area is calculated to determine purity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to determine the cytotoxic potential of an ADC.

  • Cell Seeding: Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and a non-specific ADC control.

  • Incubation: Incubate the plates for 72-120 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 (the concentration of ADC that inhibits cell growth by 50%).

Conclusion

While this compound is not a conventional off-the-shelf linker for ADC development, its chemical structure provides a foundation for creating a hydrophilic linker. The protocols and methodologies outlined in these application notes provide a comprehensive framework for researchers to adapt this molecule for use in novel ADCs. The incorporation of a short PEG spacer is a well-established strategy to improve the physicochemical and pharmacokinetic properties of ADCs, potentially leading to more effective and safer cancer therapeutics.[4][5] As with any ADC development program, careful optimization of the linker chemistry, conjugation conditions, and extensive characterization of the final product are paramount for success.

References

Application Notes and Protocols for Protein Conjugation with Hydroxy-PEG3-ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of Hydroxy-PEG3-ethyl acetate (B1210297) to a target protein. The process involves a two-step procedure: the hydrolysis of the ethyl acetate group to a carboxylic acid, followed by the covalent coupling of the resulting PEG linker to primary amines on the protein surface using carbodiimide (B86325) chemistry.

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins.[1][2] The covalent attachment of PEG chains can improve a protein's solubility, increase its in vivo stability by reducing renal clearance, and shield it from proteolytic degradation and immunogenic responses.[1][2] Hydroxy-PEG3-ethyl acetate is a short, discrete PEG linker that, after modification, can be used to attach small molecules or other entities to a protein. This protocol details the conversion of the ethyl acetate moiety to a reactive carboxyl group and its subsequent conjugation to protein amine residues via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3][4][5]

Principle of the Reaction

The conjugation process is divided into two main stages:

  • Step 1: Hydrolysis (Deprotection). The ethyl acetate group of this compound is hydrolyzed under basic conditions to yield Hydroxy-PEG3-acid. This step is essential to unmask the carboxylic acid functional group required for protein conjugation.

  • Step 2: EDC/NHS-mediated Amide Coupling. The newly formed carboxyl group on the PEG linker is activated with EDC and NHS. EDC forms a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to create a more stable, amine-reactive NHS ester.[5] This activated PEG linker subsequently reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the protein surface to form a stable amide bond.[3][6][7]

Materials and Equipment

Reagents
  • This compound

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Protein of Interest (in an amine-free buffer)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5 - 6.5[8]

  • Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2 - 8.0[3][8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Dialysis or Desalting Columns (e.g., Sephadex G-25)

  • SDS-PAGE analysis equipment

  • Chromatography system for purification (e.g., SEC or IEX)

Equipment
  • pH meter

  • Stir plate and stir bars

  • Reaction vials

  • Standard laboratory glassware

  • Centrifuge

Experimental Protocols

Step 1: Hydrolysis of this compound
  • Dissolve this compound in an appropriate volume of water.

  • Add 1.1 molar equivalents of 1 M NaOH solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, neutralize the reaction mixture to pH 7.0 by the dropwise addition of 1 M HCl.

  • The resulting Hydroxy-PEG3-acid solution can be used directly in the next step or lyophilized for storage.

Step 2: Protein Conjugation via EDC/NHS Chemistry

This protocol is a general guideline and may require optimization for your specific protein.[8]

Table 1: Recommended Reaction Parameters

ParameterRecommended RangePurpose
Protein Concentration1 - 10 mg/mLTo ensure efficient reaction kinetics.[8]
Molar Ratio (Protein:PEG)1:5 to 1:20Controls the degree of PEGylation.[8]
Molar Ratio (PEG:EDC:NHS)1:2:5To efficiently activate the carboxylic acid.[8]
Activation Buffer pH5.5 - 6.5 (MES Buffer)Optimal pH for EDC/NHS activation of carboxyl groups.[8]
Conjugation Buffer pH7.2 - 8.0 (PBS Buffer)Facilitates the reaction of NHS esters with primary amines.[3][8]
Activation Time15 - 30 minutesSufficient time to form the NHS-ester intermediate.[8]
Conjugation Time2 hours (RT) to Overnight (4°C)Allows for completion of the conjugation reaction.[8]
Quenching Agent10-50 mM Tris or HydroxylamineTo inactivate excess reactive NHS esters.[8]

Protocol:

  • Reagent Preparation:

    • Prepare the protein of interest at a concentration of 1-10 mg/mL in amine-free Conjugation Buffer (e.g., PBS, pH 7.2-7.5). Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete in the reaction.[6][7][9]

    • Equilibrate EDC and NHS to room temperature before opening the vials to prevent moisture condensation.[3][7]

    • Immediately before use, prepare fresh solutions of EDC, NHS, and the hydrolyzed Hydroxy-PEG3-acid in the Activation Buffer (MES, pH 6.0).

  • Activation of Hydroxy-PEG3-acid:

    • In a reaction tube, combine the Hydroxy-PEG3-acid solution with EDC and NHS according to the molar ratios in Table 1.

    • Incubate the activation reaction for 15-30 minutes at room temperature. This step converts the carboxyl group to a more stable, amine-reactive NHS ester.[8]

  • Conjugation to Protein:

    • Immediately add the activated PEG-linker solution to the protein solution.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

Purification of the PEGylated Protein

Unreacted PEG linkers and reaction byproducts must be removed from the PEGylated protein.

Table 2: Purification Methods for PEGylated Proteins

MethodPrincipleApplication
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Efficiently removes low molecular weight by-products and unreacted PEG.[][11]
Ion Exchange Chromatography (IEX) Separation based on surface charge.Can separate proteins with different degrees of PEGylation as the PEG chains can shield surface charges.[][11]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.A supplementary method to IEX, useful for proteins that are difficult to purify by other means.[][12]
Reverse Phase Chromatography (RP-HPLC) Separation based on polarity.Often used for analytical scale separation and identification of PEGylation sites.[]
Dialysis/Ultrafiltration Separation based on molecular weight cutoff.Effective for removing small molecules from the final product.[11]
Analysis and Characterization
  • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

  • Mass Spectrometry: To determine the precise mass and degree of PEGylation.

  • HPLC (SEC or IEX): To assess the purity of the final conjugate.

Visualized Workflows and Pathways

G cluster_hydrolysis Step 1: Hydrolysis cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis H_start Start with This compound H_reagents Add NaOH (1.1 eq) H_start->H_reagents H_reaction Stir at RT for 2-4h H_reagents->H_reaction H_neutralize Neutralize with HCl to pH 7.0 H_reaction->H_neutralize H_product Hydroxy-PEG3-acid H_neutralize->H_product C_reagents Prepare Protein, EDC, NHS, and Hydroxy-PEG3-acid H_product->C_reagents Use in next step C_activation Activate PEG-acid with EDC and NHS (15-30 min) C_reagents->C_activation C_conjugate Add activated PEG to protein (pH 7.2-8.0) C_activation->C_conjugate C_incubation Incubate 2h at RT or overnight at 4°C C_conjugate->C_incubation C_quench Quench with Tris or Hydroxylamine C_incubation->C_quench P_purify Purify via SEC, IEX, or Dialysis C_quench->P_purify P_analyze Analyze by SDS-PAGE, Mass Spec, HPLC P_purify->P_analyze P_final Purified PEGylated Protein P_analyze->P_final G cluster_activation Activation Step (pH 5.5-6.5) cluster_conjugation Conjugation Step (pH 7.2-8.0) peg_acid Hydroxy-PEG3-COOH Carboxylic Acid o_acylisourea O-acylisourea intermediate (Unstable) peg_acid->o_acylisourea + EDC edc EDC Carbodiimide nhs_ester PEG-NHS Ester (Amine-reactive) o_acylisourea->nhs_ester + NHS nhs NHS N-hydroxysuccinimide peg_protein Protein-NH-CO-PEG Stable Amide Bond nhs_ester->peg_protein + Protein-NH2 protein Protein-NH2 Primary Amine

References

Application Notes and Protocols for the Reaction of Hydroxy-PEG3-ethyl acetate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG3-ethyl acetate (B1210297) is a discrete polyethylene (B3416737) glycol (PEG) linker commonly employed in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other chemically modified biomolecules. The incorporation of a short PEG chain can enhance the solubility, cell permeability, and pharmacokinetic properties of the resulting conjugate. This document provides detailed application notes and protocols for the reaction of Hydroxy-PEG3-ethyl acetate with primary amines to form a stable amide bond, a crucial step in the assembly of more complex molecules.

The reaction proceeds via a nucleophilic acyl substitution, specifically an aminolysis of the ethyl acetate ester. While straightforward in principle, the ethoxide is a relatively poor leaving group, meaning the reaction may require elevated temperatures or catalysis to proceed efficiently.[1]

Reaction Mechanism and Workflow

The reaction of this compound with a primary amine (R-NH₂) results in the formation of a PEGylated amide and ethanol (B145695) as a byproduct. The mechanism is a two-step nucleophilic addition-elimination process.

  • Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the ethyl acetate.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Elimination: The carbonyl group is reformed by the elimination of the ethoxide leaving group.

  • Proton Transfer: A final proton transfer step yields the stable amide product and ethanol.

reaction_mechanism reactant1 This compound intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Primary Amine (R-NH₂) plus1 + plus1->intermediate product1 PEGylated Amide intermediate->product1 Elimination of Ethoxide product2 Ethanol intermediate->product2 Proton Transfer plus2 +

Caption: Reaction mechanism of this compound with a primary amine.

A general workflow for the synthesis and purification of the PEGylated product is outlined below.

experimental_workflow start Start: Reagents reaction Reaction Setup: - Dissolve this compound and primary amine in a suitable solvent. - Heat the reaction mixture. start->reaction monitoring Reaction Monitoring: - TLC or LC-MS reaction->monitoring workup Aqueous Work-up: - Dilute with organic solvent. - Wash with water and brine. monitoring->workup Upon Completion drying Drying and Concentration: - Dry organic phase with Na₂SO₄. - Concentrate under reduced pressure. workup->drying purification Purification: - Reverse-Phase HPLC drying->purification analysis Product Analysis: - LC-MS and ¹H NMR purification->analysis end Final Product analysis->end

Caption: General experimental workflow for the synthesis and purification.

Experimental Protocols

Protocol 1: Thermal Aminolysis of this compound

This protocol describes the direct reaction of this compound with a primary amine at an elevated temperature. This method is suitable when the primary amine is not thermally labile.

Materials:

  • This compound

  • Primary amine of interest

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Anhydrous Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Nitrogen or Argon gas

  • Reaction vial with a sealed cap

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • To a reaction vial, add this compound (1.0 equivalent).

  • Add the primary amine (1.2-1.5 equivalents).

  • Dissolve the reactants in anhydrous DMF or DMSO (to a concentration of 0.1-0.5 M).

  • If the primary amine is in its salt form (e.g., hydrochloride), add DIPEA (2.0-3.0 equivalents) to the mixture.

  • Seal the vial and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 12-48 hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by reverse-phase HPLC.

Protocol 2: Purification by Reverse-Phase HPLC

This protocol is suitable for the purification of the neutral, PEGylated small molecule product.[2]

Materials:

  • C18 Reverse-Phase HPLC column

  • HPLC system with a UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • 0.22 µm syringe filters

Procedure:

  • System Preparation: Equilibrate the RP-HPLC column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95% A, 5% B) until a stable baseline is achieved.[2]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition and filter through a 0.22 µm syringe filter.[2]

  • Sample Injection: Inject the filtered sample onto the column.

  • Elution Gradient: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30 minutes. The exact gradient should be optimized based on the polarity of the product.[2]

  • Fraction Collection: Collect fractions corresponding to the product peak, identified by UV absorbance and ideally confirmed by mass spectrometry.

  • Product Recovery: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a PEGylated amide from this compound and a model primary amine (e.g., benzylamine). Note: These values are illustrative and will vary depending on the specific primary amine used and the precise reaction conditions.

Table 1: Reaction Parameters

ParameterValue/ConditionNotes
Reactants
This compound1.0 equivalent
Benzylamine1.2 equivalentsA slight excess of the amine is used to drive the reaction to completion.
Solvent Anhydrous DMF
Temperature 90 °CElevated temperature is typically required for aminolysis of ethyl esters.
Reaction Time 24 hoursMonitor by LC-MS for completion.
Purification Method Reverse-Phase HPLCC18 column with a water/acetonitrile gradient.

Table 2: Representative Yield and Purity

ParameterValueMethod of Analysis
Crude Yield >90%Based on weight after work-up
Isolated Yield 50 - 70%After HPLC purification
Purity >95%By HPLC-UV at 254 nm
Identity Confirmation ConfirmedBy LC-MS (ESI+)

Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Reaction Insufficient temperature or reaction time.Increase the reaction temperature (up to 120 °C, substrate stability permitting) and/or extend the reaction time.
Sterically hindered amine.The reaction may require a catalyst. Consider adding a Lewis acid catalyst, but be mindful of potential side reactions with the hydroxyl group.
Side Product Formation Thermal degradation of reactants or products.Lower the reaction temperature and extend the reaction time. Ensure the reaction is performed under an inert atmosphere.
Difficult Purification Co-elution of starting material and product.Optimize the HPLC gradient to improve separation. A shallower gradient may be necessary.
Product is highly water-soluble, leading to poor recovery during work-up.Saturate the aqueous layer with NaCl during extraction to reduce the solubility of the product and improve extraction efficiency into the organic phase.

Conclusion

The reaction of this compound with primary amines provides a direct method for the synthesis of PEGylated amides. While the reaction may require forcing conditions such as elevated temperatures due to the nature of the ethyl ester, it offers a straightforward approach to incorporating a hydrophilic PEG linker into various molecules. Optimization of reaction time, temperature, and purification methods is crucial for achieving high yields and purity of the final product. The protocols and data presented here serve as a comprehensive guide for researchers in the successful application of this important synthetic transformation.

References

Application Notes and Protocols for Hydroxy-PEG3-ethyl acetate in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hydroxy-PEG3-ethyl acetate (B1210297) in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1] At the heart of many TPD strategies, particularly Proteolysis Targeting Chimeras (PROTACs), is the linker element that connects a target-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[2] Hydroxy-PEG3-ethyl acetate is a valuable building block for constructing these critical linkers.

As a polyethylene (B3416737) glycol (PEG)-based linker, this compound imparts favorable physicochemical properties to the resulting PROTAC molecule.[3] The PEG motif enhances hydrophilicity, which can improve solubility and cell permeability, crucial for the PROTAC to reach its intracellular target.[4] The defined three-unit length of the PEG chain provides a specific spatial orientation between the target protein and the E3 ligase, a critical factor in the efficiency of ternary complex formation and subsequent protein degradation.[5] The terminal hydroxyl and ethyl acetate groups offer versatile chemical handles for the stepwise synthesis of the final PROTAC molecule.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of PROTACs for targeted protein degradation.

Data Presentation: Performance of PEG3-Linker Containing PROTACs

The length and composition of the linker are critical determinants of a PROTAC's efficacy.[6] The following tables summarize quantitative data for a PROTAC targeting Bromodomain-containing protein 4 (BRD4), highlighting the performance of a PEG3 linker in comparison to other PEG linker lengths.

Table 1: In Vitro Degradation of BRD4 by JQ1-based PROTACs with Varying PEG Linker Lengths [6]

LinkerDC₅₀ (nM)Dₘₐₓ (%)
PEG3 55 85
PEG42095
PEG515>98
PEG63092

DC₅₀: Half-maximal degradation concentration. A lower value indicates higher potency. Dₘₐₓ: Maximum percentage of target protein degradation.

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs [6]

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG3 1.2 15
PEG42.525
PEG53.135
PEG62.830

Papp: Apparent permeability coefficient, a measure of passive diffusion across a membrane.

Signaling and Experimental Workflow Diagrams

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) PROTAC->PROTAC Recycled Target_Protein Target Protein of Interest (POI) PROTAC->Target_Protein Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) E2_Enzyme E2 Ubiquitin- Conjugating Enzyme E2_Enzyme->Ternary_Complex Brings Ub Ubiquitin Ubiquitin Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Ubiquitination->Proteasome Recognition

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Synthesis

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis cluster_workflow Synthesis Steps Start Start Materials: - POI-NH₂ - this compound - E3-Ligase-COOH Step1 Step 1: Amide Coupling (POI-NH₂ + Linker) Start->Step1 Intermediate1 Intermediate: POI-Linker-OH Step1->Intermediate1 Step2 Step 2: Hydrolysis of Ethyl Ester Intermediate1->Step2 Intermediate2 Intermediate: POI-Linker-COOH Step2->Intermediate2 Step3 Step 3: Amide Coupling (Intermediate + E3-Ligase-NH₂) Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR, HRMS) Purification->Characterization Final_Product Pure, Characterized PROTAC Characterization->Final_Product

Caption: General workflow for the synthesis of a PROTAC.

Experimental Workflow: Western Blot for Protein Degradation

Western_Blot_Workflow Western Blot Workflow for Protein Degradation Assessment cluster_wb Western Blot Protocol Cell_Culture 1. Cell Culture and Treatment (with PROTAC concentrations) Cell_Lysis 2. Cell Lysis and Protein Extraction Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE for Protein Separation Quantification->SDS_PAGE Transfer 5. Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 6. Blocking Non-specific Sites Transfer->Blocking Primary_Ab 7. Incubation with Primary Antibodies (Target Protein & Loading Control) Blocking->Primary_Ab Secondary_Ab 8. Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry to determine DC₅₀ & Dₘₐₓ) Detection->Analysis

Caption: Workflow for Western Blot analysis of PROTAC-mediated degradation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a representative two-step synthesis of a PROTAC, starting with the coupling of an amine-functionalized ligand for the protein of interest (POI-NH₂) to this compound, followed by hydrolysis and subsequent coupling to an amine-functionalized E3 ligase ligand.

Step 1: Synthesis of POI-PEG3-OH Intermediate

This step involves the formation of an amide bond between the amine group of the POI ligand and the activated carboxylic acid derived from this compound.

  • Materials:

    • Amine-functionalized POI ligand (POI-NH₂)

    • This compound

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (Dimethylformamide)

    • Ethyl acetate

    • Saturated aqueous NaHCO₃

    • Brine

    • Anhydrous Na₂SO₄

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the POI-PEG3-OH intermediate.

Step 2: Synthesis of the Final PROTAC

This step involves the activation of the terminal hydroxyl group of the POI-PEG3-OH intermediate and subsequent coupling to an amine-containing E3 ligase ligand.

  • Materials:

    • POI-PEG3-OH intermediate

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine (B92270) or Triethylamine (B128534)

    • Anhydrous DCM (Dichloromethane)

    • Amine-containing E3 ligase ligand (e.g., pomalidomide-NH₂)

    • Anhydrous DMF

    • DIPEA

  • Procedure:

    • Dissolve the POI-PEG3-OH intermediate (1.0 equivalent) in anhydrous DCM and cool to 0 °C.

    • Add pyridine or triethylamine (1.5 equivalents).

    • Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate (POI-PEG3-OTs).

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) to the reaction mixture.

    • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Table 3: Expected Characterization Data for the Final PROTAC

Analytical MethodExpected Result
¹H NMR, ¹³C NMRPeaks corresponding to the POI ligand, the PEG3 linker, and the E3 ligase ligand.
High-Resolution Mass Spectrometry (HRMS)Accurate mass corresponding to the calculated molecular formula of the final PROTAC.
HPLCA single major peak in the chromatogram, confirming high purity.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

  • Materials:

    • Cell line expressing the target protein

    • PROTAC stock solution (in DMSO)

    • Cell culture medium

    • PBS (Phosphate-Buffered Saline)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • Primary antibodies (specific for the target protein and a loading control, e.g., GAPDH or β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • PVDF membrane

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane and add the chemiluminescent substrate. Image the blot using a suitable imaging system.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Conclusion

This compound is a versatile and valuable building block for the synthesis of PROTACs in the field of targeted protein degradation. The defined length and hydrophilic nature of the PEG3 linker can be strategically employed to optimize the efficacy and pharmacokinetic properties of the resulting protein degraders. The provided protocols and data serve as a comprehensive resource for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic and research applications. Careful optimization of the linker is paramount for achieving potent and selective protein degradation, and the systematic approaches outlined in this document provide a framework for the rational design of next-generation protein degraders.

References

Application Notes and Protocols for Peptide PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental procedure of PEGylating peptides. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a peptide, is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides, such as increasing their hydrodynamic size, improving solubility, extending circulating half-life, and reducing immunogenicity.[1][2][3]

Introduction to Peptide PEGylation Strategies

The choice of PEGylation chemistry is dictated by the available functional groups on the peptide. The most common strategies target primary amines (the N-terminus and lysine (B10760008) side chains) or free thiols (cysteine side chains).

  • Amine-Reactive PEGylation: This approach typically employs N-hydroxysuccinimide (NHS) esters of PEG, which react with primary amines at neutral to slightly basic pH (7-9) to form stable amide bonds.[4][5][6] This method is robust but can result in a heterogeneous mixture of products if multiple primary amines are present.[]

  • Thiol-Reactive PEGylation: This strategy utilizes PEG derivatives containing a maleimide (B117702) group, which selectively reacts with the sulfhydryl group of a cysteine residue at a pH range of 6.5-7.5 to form a stable thioether bond.[8][9][10] This method is highly specific and allows for site-specific PEGylation if the peptide contains a single cysteine residue.[11]

Experimental Workflows

The general workflow for peptide PEGylation involves several key stages: peptide preparation, PEGylation reaction, purification of the PEGylated peptide, and subsequent characterization.

PEGylation_Workflow Peptide Peptide Preparation (Synthesis & Purification) Reaction PEGylation Reaction Peptide->Reaction PEG_Reagent PEG Reagent Selection (e.g., NHS-ester, Maleimide) PEG_Reagent->Reaction Purification Purification of PEG-Peptide Conjugate Reaction->Purification Characterization Characterization Purification->Characterization Final_Product Final PEGylated Peptide Characterization->Final_Product

Caption: General experimental workflow for peptide PEGylation.

Protocol 1: Amine-Reactive PEGylation using PEG-NHS Ester

This protocol describes a general procedure for the PEGylation of a peptide containing primary amine groups using a PEG-NHS ester.

Materials:

  • Peptide with accessible primary amine(s)

  • PEG-NHS Ester (e.g., mPEG-NHS)

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4-8.0)[4]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[12]

  • Anhydrous aprotic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))[4][5]

  • Purification system (e.g., Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or Reverse Phase High-Performance Liquid Chromatography (RP-HPLC))

  • Analytical instruments (e.g., HPLC, Mass Spectrometer (MS))

Procedure:

  • Peptide Preparation:

    • Dissolve the peptide in the amine-free buffer at a known concentration (typically 1-10 mg/mL).[6]

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the peptide for reaction with the PEG-NHS ester.[4][5]

  • PEG-NHS Ester Preparation:

    • Allow the PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[5][6]

    • Immediately before use, dissolve the PEG-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[4][6] The NHS ester moiety is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.[5]

  • PEGylation Reaction:

    • Add the desired molar excess of the PEG-NHS ester solution to the peptide solution with gentle mixing. A 10- to 20-fold molar excess of the PEG reagent over the peptide is a common starting point.[4] The optimal ratio should be determined empirically for each specific peptide.

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally not exceed 10%.[4][6]

    • Incubate the reaction mixture. Reaction times can vary from 30-60 minutes at room temperature to 2 hours on ice.[4][5][6]

  • Reaction Quenching:

    • (Optional but recommended) Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to react with any excess PEG-NHS ester. Incubate for an additional 15-30 minutes.

  • Purification:

    • Purify the PEGylated peptide from unreacted peptide, excess PEG reagent, and reaction byproducts. Common methods include:

      • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. This is effective for removing unreacted low molecular weight PEG reagents.[]

      • Ion Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can shield the charges on the peptide surface, altering its elution profile compared to the un-PEGylated form.[][13]

      • Reverse Phase HPLC (RP-HPLC): Separates based on hydrophobicity. This technique is widely used for the purification of peptides and can also be applied to separate PEGylated conjugates.[]

  • Characterization:

    • Confirm the identity and purity of the PEGylated peptide using analytical techniques such as:

      • HPLC: To assess purity and compare the retention time with the starting peptide.

      • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the PEGylated peptide and determine the degree of PEGylation (the number of PEG chains attached to the peptide).[14][15]

Quantitative Parameters for Amine-Reactive PEGylation:

ParameterTypical RangeReference
Peptide Concentration1 - 10 mg/mL[6]
Molar Excess of PEG-NHS10 - 20 fold[4]
Reaction pH7.0 - 8.0[4]
Reaction Temperature4°C - Room Temperature[4][5]
Reaction Time30 minutes - 2 hours[4][5][6]
Organic Solvent< 10% of final volume[4][6]

Protocol 2: Thiol-Reactive PEGylation using PEG-Maleimide

This protocol outlines a general procedure for the site-specific PEGylation of a peptide containing a cysteine residue using a PEG-maleimide.

Materials:

  • Peptide containing at least one free sulfhydryl group

  • PEG-Maleimide

  • Thiol-free buffer (e.g., PBS, pH 7.0)[8][9]

  • Reducing agent (optional, e.g., TCEP - tris(2-carboxyethyl)phosphine)

  • Anhydrous aprotic solvent (e.g., DMSO or DMF)

  • Purification system (e.g., SEC, IEX, or RP-HPLC)

  • Analytical instruments (e.g., HPLC, MS)

Procedure:

  • Peptide Preparation:

    • Dissolve the peptide in a degassed, thiol-free buffer at a known concentration.

    • If the cysteine residues are in a disulfide bond, pre-treat the peptide with a reducing agent like TCEP to ensure a free sulfhydryl group is available for reaction. TCEP is often preferred as it does not contain a thiol group itself.

  • PEG-Maleimide Preparation:

    • Dissolve the PEG-maleimide in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution immediately before use.

  • PEGylation Reaction:

    • Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the peptide solution with gentle mixing.[8][9]

    • The reaction between the maleimide and thiol group proceeds readily at neutral pH.[8][9]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[8][9]

  • Purification:

    • Purify the PEGylated peptide from unreacted peptide and excess PEG-maleimide using appropriate chromatographic techniques such as SEC, IEX, or RP-HPLC. Dialysis or ultrafiltration can also be effective for removing smaller unreacted PEG molecules.[8][16]

  • Characterization:

    • Analyze the purified product using HPLC to determine purity and mass spectrometry to confirm the correct molecular weight, verifying the successful and specific conjugation of the PEG moiety.[14][15]

Quantitative Parameters for Thiol-Reactive PEGylation:

ParameterTypical RangeReference
Molar Excess of PEG-Maleimide10 - 20 fold[8][9]
Reaction pH7.0[8][9]
Reaction Temperature4°C - Room Temperature[8][9]
Reaction Time2 - 4 hours (RT) or overnight (4°C)[8][9]

Chemical Reaction Diagrams

Caption: Chemical reactions for peptide PEGylation.

Characterization of PEGylated Peptides

Thorough characterization is crucial to ensure the quality, purity, and consistency of the final PEGylated peptide product.

Purity and Heterogeneity Analysis:

  • High-Performance Liquid Chromatography (HPLC): A primary tool for assessing the purity of PEGylated peptides.[15] Different modes of HPLC can be employed:

    • Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity.

    • Size-Exclusion Chromatography (SEC): Separates based on size, useful for identifying aggregates and separating unreacted PEG.

    • Ion-Exchange Chromatography (IEX): Separates based on charge, can resolve species with different numbers of attached PEG chains.[13]

  • Capillary Electrophoresis (CE): Offers high-resolution separation and can be used to analyze different PEGylated products.[]

Molecular Weight and Structural Confirmation:

  • Mass Spectrometry (MS): Essential for confirming the covalent attachment of PEG and determining the degree of PEGylation.[14]

    • MALDI-TOF MS: Provides the average molecular weight and can show the distribution of PEGylated species.[14]

    • ESI-MS: Can be coupled with liquid chromatography (LC-MS) for detailed analysis of the reaction mixture and purified product.[14][15][17] In-source fragmentation can help identify PEGylation sites.[18]

Quantitative Analysis of PEGylation:

  • UV-Vis Spectroscopy: Can be used to determine the concentration of the peptide component if the PEG moiety does not have a chromophore.[19]

  • Colorimetric Assays: Assays specific for PEG, such as the barium chloride-iodine method, can quantify the amount of PEG attached to the peptide.[19]

  • LC-MS/MS: A highly sensitive and selective method for quantifying PEG and PEGylated proteins in various matrices.[17][20]

Summary of Characterization Techniques:

TechniqueInformation ProvidedReference
RP-HPLCPurity, separation of isomers[]
SEC-HPLCPurity, aggregation, removal of free PEG[]
IEX-HPLCPurity, separation of species by charge/degree of PEGylation[][13]
MALDI-TOF MSAverage molecular weight, degree of PEGylation[14]
ESI-MS / LC-MSAccurate molecular weight, identification of PEGylation sites, quantitative analysis[14][15][17]
Capillary ElectrophoresisHigh-resolution separation of PEGylated products[]

By following these detailed protocols and employing the appropriate characterization techniques, researchers can successfully PEGylate peptides to enhance their therapeutic potential for various drug development applications.

References

Hydroxy-PEG3-ethyl acetate as a Hydrophilic Spacer: Application Notes and Protocols for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics, the role of linkers has transcended that of a simple covalent bond. For sophisticated modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is a critical determinant of efficacy, safety, and pharmacokinetic profile. Hydrophilic spacers, in particular, have garnered significant attention for their ability to mitigate the challenges associated with the often large and hydrophobic nature of these complex molecules. Hydroxy-PEG3-ethyl acetate (B1210297), a monodisperse polyethylene (B3416737) glycol (PEG) derivative, has emerged as a valuable building block for constructing these hydrophilic linkers. Its incorporation can enhance aqueous solubility, improve in vivo stability, and optimize the spatial orientation required for potent biological activity.[1][2]

This document provides detailed application notes and experimental protocols for the utilization of Hydroxy-PEG3-ethyl acetate as a hydrophilic spacer in the synthesis of advanced therapeutics. It is intended to guide researchers in the rational design and practical execution of experiments involving this versatile linker.

Core Applications and Advantages

This compound serves as a precursor to a functionalized PEG3 linker. The primary advantages of incorporating a PEG3 spacer include:

  • Enhanced Hydrophilicity: The ethylene (B1197577) glycol repeats impart significant water solubility to the parent molecule, which is particularly advantageous for hydrophobic drug payloads or ligands.[1] This can prevent aggregation and improve formulation characteristics.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic volume of a molecule, which can reduce renal clearance and extend its circulating half-life.[3]

  • Biocompatibility: PEG is known for its low immunogenicity and antigenicity, reducing the potential for adverse immune reactions.

  • Optimized Ternary Complex Formation (in PROTACs): The flexibility and length of the PEG linker are crucial for enabling the productive formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, a prerequisite for efficient protein degradation.[4][5]

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each specific target protein and E3 ligase pair. The following table summarizes comparative data for a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), illustrating the impact of PEG linker length on degradation potency and cellular permeability.

LinkerDC₅₀ (nM)¹Dₘₐₓ (%)²Permeability (Papp, 10⁻⁶ cm/s)³
PEG3 55 85 1.2
PEG420950.9
PEG515>980.7
PEG630920.5

¹ DC₅₀ (Half-maximal degradation concentration): A lower value indicates higher potency. ² Dₘₐₓ (Maximum percentage of target protein degradation): A higher value indicates greater efficacy. ³ Papp (Apparent permeability coefficient): A measure of passive diffusion across a cell membrane model.[6]

This data highlights that while a PEG3 linker is effective, further optimization of the linker length can lead to improved degradation potency.[6]

Experimental Protocols

Protocol 1: Synthesis of Hydroxy-PEG3-acid from this compound

This protocol describes the hydrolysis of the ethyl ester of this compound to yield the corresponding carboxylic acid, a key intermediate for subsequent conjugation reactions.

Materials:

  • This compound

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq.) in a 2:1 mixture of THF and water.

  • Add LiOH (1.5 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous solution to a pH of approximately 3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Hydroxy-PEG3-acid.

  • The crude product can be purified by silica (B1680970) gel chromatography if necessary.

Protocol 2: Synthesis of a PROTAC using Hydroxy-PEG3-acid

This protocol outlines the two-step synthesis of a PROTAC molecule, starting with the prepared Hydroxy-PEG3-acid.

Step 1: Synthesis of the POI-Linker Intermediate

This step involves the formation of an amide bond between the carboxylic acid of the Hydroxy-PEG3-acid linker and an amine-functionalized ligand for the Protein of Interest (POI).

Materials:

  • Amine-functionalized POI ligand (POI-NH₂)

  • Hydroxy-PEG3-acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of Hydroxy-PEG3-acid (1.2 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the amine-functionalized POI ligand (1.0 eq.) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the POI-linker intermediate (POI-PEG3-OH).

Step 2: Synthesis of the Final PROTAC

This step involves the activation of the terminal hydroxyl group of the POI-linker intermediate, followed by coupling to an amine-containing E3 ligase ligand.

Materials:

  • POI-PEG3-OH intermediate

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Amine-containing E3 ligase ligand (E3-NH₂)

  • Anhydrous DMF

  • DIPEA

  • Preparative HPLC system

Procedure:

  • Dissolve the POI-PEG3-OH intermediate (1.0 eq.) in anhydrous DCM.

  • Add TEA (1.5 eq.) to the solution and cool to 0°C.

  • Slowly add a solution of TsCl (1.2 eq.) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate (POI-PEG3-OTs).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (3.0 eq.) to the reaction mixture.

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Protocol 3: Western Blot Analysis for PROTAC-mediated Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Relevant cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC or a vehicle control (DMSO) for the desired duration (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the cell lysates.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[6]

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Recycling Recycling Ternary_Complex->Recycling Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids Recycling->PROTAC

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow Start This compound Step1 Protocol 1: Ester Hydrolysis Start->Step1 Intermediate1 Hydroxy-PEG3-acid Step1->Intermediate1 Step2 Protocol 2, Step 1: Amide Coupling (HATU, DIPEA) Intermediate1->Step2 POI_Ligand Amine-functionalized POI Ligand POI_Ligand->Step2 Intermediate2 POI-PEG3-OH Step2->Intermediate2 Step3 Protocol 2, Step 2: Tosylation & Nucleophilic Substitution Intermediate2->Step3 E3_Ligand Amine-functionalized E3 Ligase Ligand E3_Ligand->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Evaluation Protocol 3: Biological Evaluation (e.g., Western Blot) Final_PROTAC->Evaluation Data DC50, Dmax Determination Evaluation->Data

Caption: Workflow for the synthesis and evaluation of a PROTAC.

Caption: Androgen Receptor signaling and PROTAC-mediated degradation.[7][8]

References

Application Notes and Protocols for PEG Linkers in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Poly(ethylene glycol) (PEG) linkers in click chemistry for various biomedical applications. The content includes quantitative data, detailed experimental protocols, and visualizations to guide researchers in drug development, bioconjugation, and biomaterial science.

Introduction to PEG Linkers in Click Chemistry

Poly(ethylene glycol) (PEG) is a biocompatible and hydrophilic polymer widely utilized in the biomedical field. When functionalized with reactive groups suitable for click chemistry, such as azides and alkynes, PEG linkers become powerful tools for conjugating molecules with high efficiency and specificity. Click chemistry refers to a class of reactions that are rapid, high-yielding, and occur under mild, biocompatible conditions. The combination of PEG linkers and click chemistry offers numerous advantages, including improved solubility and stability of conjugates, reduced immunogenicity, and precise control over the distance between conjugated molecules.

The most common click chemistry reactions involving PEG linkers are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are instrumental in the development of antibody-drug conjugates (ADCs), hydrogels for drug delivery and tissue engineering, and for the specific labeling and tracking of biomolecules.

Applications and Protocols

Antibody-Drug Conjugates (ADCs)

PEG linkers are integral to the design of modern ADCs, connecting a monoclonal antibody to a potent cytotoxic payload. The length and composition of the PEG linker significantly impact the ADC's properties, such as its drug-to-antibody ratio (DAR), solubility, stability, and pharmacokinetic profile.

PEG Linker LengthAverage Drug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity Reduction (Compared to no PEG)Reference
PEG2~2.4-[1]
PEG4~2.54.5-fold[1][2]
PEG6~5.0-[1]
PEG8~3.9 - 4.8-[1]
PEG12~3.7-[1]
PEG24~3.0-[1]
4 kDa-4.5-fold[2]
10 kDa-22-fold[2]

This protocol describes the conjugation of an azide-modified payload to an antibody via a DBCO-functionalized PEG linker.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Azide-modified cytotoxic payload

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.

  • DBCO-Linker Conjugation to Antibody:

    • Dissolve the DBCO-PEG-NHS ester in anhydrous DMF or DMSO to prepare a stock solution.

    • Add a 5-20 fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification of DBCO-Modified Antibody:

    • Remove the excess, unreacted DBCO-PEG-NHS ester by SEC or dialysis against PBS.

  • Payload Conjugation (Click Chemistry):

    • Add the azide-modified payload to the purified DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-payload is recommended.

    • Incubate the reaction for 4-12 hours at room temperature or 37°C. The reaction can be monitored by LC-MS.

  • Final ADC Purification:

    • Purify the resulting ADC from unconjugated payload and other reagents using SEC.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the molecular weight of the conjugate using MALDI-TOF mass spectrometry.

ADC_Synthesis_Workflow cluster_modification Step 1: Antibody Modification cluster_purification1 Step 2: Purification cluster_conjugation Step 3: Payload Conjugation cluster_purification2 Step 4: Final Purification Antibody Antibody DBCO_Antibody DBCO-Modified Antibody Antibody->DBCO_Antibody NHS Ester Reaction DBCO_Linker DBCO-PEG-NHS Ester DBCO_Linker->DBCO_Antibody Purification1 Size-Exclusion Chromatography DBCO_Antibody->Purification1 ADC Antibody-Drug Conjugate (ADC) Purification1->ADC SPAAC Click Chemistry Azide_Payload Azide-Payload Azide_Payload->ADC Purification2 Size-Exclusion Chromatography ADC->Purification2

ADC Synthesis and Conjugation Workflow.
Hydrogels for Controlled Drug Release

PEG-based hydrogels formed via click chemistry are excellent materials for controlled drug delivery. The crosslinking density, which can be tuned by the molecular weight and functionality of the PEG precursors, governs the hydrogel's mechanical properties, swelling behavior, and drug release kinetics.

PEG Precursor Molecular Weight (kDa)Polymer Concentration (wt%)Swelling RatioCompressive Modulus (kPa)Reference
3.410~15~100[3]
1010~25~20[3]
2010~35~10[3]
105~30~10[4]
1010~20~30[4]
1020~10~100[4]
DrugHydrogel SystemCrosslinking DensityCumulative Release at 24h (%)Reference
Doxorubicin (B1662922)8-arm PEG-glyoxylic aldehyde/8-arm PEG-hydrazineHigh~43 (pH 7.4)[5]
Doxorubicin8-arm PEG-glyoxylic aldehyde/8-arm PEG-hydrazineLow~81 (pH 5.0)[5]
BSA4-arm PEG-VS/PEG-SHLow MW PEG~50
BSA4-arm PEG-VS/PEG-SHHigh MW PEG~70
Cefazedone4-arm PEG-SG/GelatinLow~90 (after 72h)
Cefazedone4-arm PEG-SG/GelatinHigh~60 (after 72h)

This protocol describes the formation of a hydrogel by reacting a multi-arm PEG-azide with a multi-arm PEG-alkyne.

Materials:

  • Multi-arm PEG-azide (e.g., 4-arm PEG-Azide)

  • Multi-arm PEG-alkyne (e.g., 4-arm PEG-Alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated (optional)

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve the multi-arm PEG-azide in PBS to the desired concentration (e.g., 10% w/v).

    • Dissolve the multi-arm PEG-alkyne in a separate vial of PBS to the same concentration.

    • If encapsulating a drug, dissolve it in one of the precursor solutions.

  • Prepare Catalyst and Reducing Agent Solutions:

    • Prepare a stock solution of CuSO₄ in deionized water (e.g., 100 mM).

    • Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 200 mM).

  • Hydrogel Formation:

    • In a suitable mold or vial, mix equal volumes of the PEG-azide and PEG-alkyne solutions.

    • To initiate crosslinking, add the CuSO₄ solution to a final concentration of 1-5 mM.

    • Immediately add the sodium ascorbate solution to a final concentration of 5-10 mM.

    • Gently mix the solution and allow it to stand at room temperature. Gelation should occur within minutes.

  • Washing and Swelling:

    • After complete gelation, wash the hydrogel extensively with PBS to remove any unreacted precursors and catalyst.

    • To determine the swelling ratio, immerse the hydrogel in PBS and measure its weight at equilibrium.

  • Characterization:

    • Measure the mechanical properties of the hydrogel using rheometry or compression testing.

    • For drug-loaded hydrogels, monitor the cumulative release of the drug over time using UV-Vis spectroscopy or HPLC.

Bioconjugation of Proteins

Click chemistry with PEG linkers is a highly efficient method for the site-specific modification of proteins. This is particularly useful for attaching imaging agents, targeting ligands, or other functional molecules.

This protocol details the PEGylation of a protein containing a genetically encoded azide-bearing unnatural amino acid.

Materials:

  • Azide-containing protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG reagent

  • DMSO

  • SDS-PAGE analysis reagents

  • MALDI-TOF MS matrix and instrument

Procedure:

  • Protein Preparation:

    • Express and purify the protein containing the azide-functionalized amino acid.

    • Buffer exchange the protein into a reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • PEGylation Reaction:

    • Dissolve the DBCO-PEG reagent in DMSO to create a stock solution.

    • Add a 5-10 fold molar excess of the DBCO-PEG solution to the protein solution.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Analysis of PEGylation:

    • Analyze the reaction mixture by SDS-PAGE. Successful PEGylation will result in a significant shift in the molecular weight of the protein band.

    • Confirm the identity and purity of the PEGylated protein using MALDI-TOF mass spectrometry. The mass spectrum will show a series of peaks corresponding to the protein conjugated with one or more PEG chains.

  • Purification:

    • If necessary, purify the PEGylated protein from unreacted PEG and unmodified protein using size-exclusion or ion-exchange chromatography.

Visualizing the Mechanism of Action of an Antibody-Drug Conjugate

The following diagram illustrates the process of an ADC binding to a cancer cell, its internalization, and the subsequent release of the cytotoxic payload.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cellular Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization (Endocytosis) Cell_Surface Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage

Cellular uptake and mechanism of action of an ADC.

References

Application Notes and Protocols for Solid-Phase Synthesis Using Hydroxy-PEG3-ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Hydroxy-PEG3-ethyl acetate (B1210297) as a versatile linker in solid-phase synthesis (SPS). This polyethylene (B3416737) glycol (PEG)-based linker is particularly valuable in the synthesis of complex molecules such as peptides and Proteolysis Targeting Chimeras (PROTACs), offering enhanced solubility and improved pharmacokinetic properties to the final conjugate.[1][2]

Introduction to Hydroxy-PEG3-ethyl acetate in Solid-Phase Synthesis

This compound is a bifunctional linker featuring a terminal hydroxyl (-OH) group and an ethyl acetate (-COOCH₂CH₃) moiety. This structure allows for two primary strategies for its incorporation into a solid-phase synthesis workflow. The choice of strategy depends on the available functional groups on the solid support (resin) and the desired orientation of the linker.

PEG linkers, in general, are employed to bridge molecules to solid supports or to other molecules.[3] Their hydrophilic nature can improve the solubility of hydrophobic molecules and reduce non-specific binding.[4][5] In the context of drug development, PEGylation—the process of attaching PEG chains to molecules—can increase the hydrodynamic radius of the molecule, leading to reduced renal clearance and an extended circulation time in the body.

Key Applications

The primary application of this compound in solid-phase synthesis is in the construction of:

  • Peptides: The linker can be used to attach the first amino acid to the solid support in Solid-Phase Peptide Synthesis (SPPS).

  • PROTACs: As a flexible spacer, it connects the protein-of-interest (POI) ligand and the E3 ubiquitin ligase ligand, a critical component in the design of effective PROTACs.[1][2][6][7][8]

  • Other Bioconjugates: The linker can be used to attach small molecules, fluorescent dyes, or other moieties to a solid support for further synthetic modifications.

Experimental Protocols

Two primary protocols are presented for the utilization of this compound in solid-phase synthesis. The selection of the appropriate protocol is contingent on the functional group present on the solid-phase resin.

Protocol 1: Attachment to Amine-Functionalized Resin via Carboxylic Acid

This protocol is suitable for resins functionalized with primary or secondary amines (e.g., Rink Amide resin, Aminomethyl (AM) resin). The ethyl acetate group of the linker is first hydrolyzed to a carboxylic acid, which is then coupled to the amine groups on the resin.

Workflow for Protocol 1

A Hydroxy-PEG3- ethyl acetate B Hydrolysis (e.g., LiOH, H₂O/THF) A->B Step 1 C Hydroxy-PEG3- carboxylic acid B->C E Coupling (e.g., DIC/Oxyma) C->E Step 2 D Amine-Functionalized Resin D->E F Linker-Functionalized Resin E->F

Caption: Attachment to Amine-Functionalized Resin.

Step 1: Hydrolysis of Ethyl Acetate

  • Dissolve this compound in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 1:1 v/v).

  • Add an excess of a suitable base, such as lithium hydroxide (B78521) (LiOH), to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Acidify the reaction mixture to a pH of approximately 3 using a dilute acid (e.g., 1 M HCl).

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield Hydroxy-PEG3-carboxylic acid.

Step 2: Coupling to Amine-Functionalized Resin

  • Swell the amine-functionalized resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for at least one hour in a reaction vessel.

  • Drain the solvent from the swollen resin.

  • In a separate container, dissolve the Hydroxy-PEG3-carboxylic acid (typically 2-4 equivalents relative to the resin loading) in DMF.

  • Add a coupling agent, such as N,N'-Diisopropylcarbodiimide (DIC), and an activating agent, like OxymaPure® (Ethyl cyano(hydroxyimino)acetate), to the solution of the carboxylic acid.

  • Allow the pre-activation to proceed for 5-10 minutes at room temperature.

  • Add the activated linker solution to the swollen resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the coupling reaction for the disappearance of free amine groups on the resin using a qualitative test such as the Kaiser test.

  • Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF, followed by dichloromethane (B109758) (DCM), and finally methanol.

  • Dry the functionalized resin under vacuum.

Protocol 2: Attachment to Carboxyl-Functionalized Resin via Hydroxyl Group

This protocol is designed for resins that possess carboxylic acid functional groups (e.g., Carboxypolystyrene resin). The terminal hydroxyl group of the this compound is directly coupled to the carboxylic acid on the resin, forming an ester linkage.

Workflow for Protocol 2

A Hydroxy-PEG3- ethyl acetate C Esterification (e.g., DIC/DMAP) A->C Step 1 B Carboxyl-Functionalized Resin B->C D Linker-Functionalized Resin C->D

Caption: Attachment to Carboxyl-Functionalized Resin.

Step 1: Esterification with Carboxyl-Functionalized Resin

  • Swell the carboxyl-functionalized resin in a suitable solvent such as DCM or DMF for at least one hour.

  • Drain the solvent from the resin.

  • In a separate flask, dissolve this compound (2-4 equivalents) in the same solvent.

  • Add a coupling agent, such as DIC, and a catalytic amount of an acylation catalyst, for example, 4-dimethylaminopyridine (B28879) (DMAP).

  • Add this solution to the swollen resin.

  • Gently agitate the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by analyzing a small, cleaved sample of the resin to confirm the attachment of the linker.

  • After the reaction is complete, drain the solution and wash the resin thoroughly with DMF, DCM, and methanol.

  • Dry the resin under vacuum.

Subsequent Synthetic Steps

Once the this compound linker is successfully attached to the solid support, the remaining terminal functional group (either the hydroxyl or the ester) can be used for the subsequent steps of the solid-phase synthesis.

  • If attached via the carboxyl group (Protocol 1): The terminal hydroxyl group is now available for further reactions. It can be activated, for example, by conversion to a mesylate or tosylate, to facilitate nucleophilic substitution with an incoming molecule.

  • If attached via the hydroxyl group (Protocol 2): The terminal ethyl acetate group can be hydrolyzed in a subsequent step to reveal a carboxylic acid, which can then be coupled to an amine-containing molecule.

Data Presentation

The efficiency of the linker attachment can be quantified by various methods. One common approach is to cleave a small amount of the functionalized resin and analyze the cleaved product by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). The loading of the linker onto the resin can be determined and is typically expressed in millimoles per gram (mmol/g).

Table 1: Representative Loading Efficiencies for Linker Attachment

Resin TypeAttachment ProtocolCoupling ReagentsTypical Loading (mmol/g)
Rink AmideProtocol 1DIC/Oxyma0.4 - 0.7
AminomethylProtocol 1HATU/DIPEA0.6 - 1.0
CarboxypolystyreneProtocol 2DIC/DMAP0.3 - 0.6

Note: Loading efficiencies can vary depending on the specific resin, reagents, and reaction conditions used.

Signaling Pathways and Logical Relationships

The use of this compound is a key step in the logical workflow of synthesizing complex molecules like PROTACs on a solid support. The following diagram illustrates the general logic of solid-phase PROTAC synthesis.

Logical Workflow for Solid-Phase PROTAC Synthesis

Resin Solid Support (Resin) Attach Attach Linker to Resin Resin->Attach Linker Hydroxy-PEG3- ethyl acetate Linker->Attach Mod1 Functionalize Linker Terminus Attach->Mod1 Couple1 Couple Ligand 1 Mod1->Couple1 Ligand1 E3 Ligase Ligand Ligand1->Couple1 Mod2 Deprotect/Activate Other Linker End Couple1->Mod2 Couple2 Couple Ligand 2 Mod2->Couple2 Ligand2 POI Ligand Ligand2->Couple2 Cleave Cleave PROTAC from Resin Couple2->Cleave PROTAC Final PROTAC Molecule Cleave->PROTAC

Caption: Solid-Phase PROTAC Synthesis Workflow.

This workflow demonstrates the sequential nature of solid-phase synthesis, where the linker is first immobilized, followed by the stepwise addition of the different components of the final molecule. The solid support simplifies purification at each step, as excess reagents and byproducts are simply washed away.

References

Application Note: Development of Cell-Permeable PROTACs Utilizing PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical component that significantly influences the efficacy, selectivity, and drug-like properties of the PROTAC.[3] Among various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely used due to their ability to improve solubility and provide synthetic tractability.[4][5]

A primary challenge in PROTAC development is achieving sufficient cell permeability to enable the molecule to reach its intracellular target.[6] This is often difficult due to the high molecular weight and polar surface area of PROTACs.[7] PEG linkers play a complex but crucial role in modulating this property. While their hydrophilicity can enhance aqueous solubility, it can also hinder passive diffusion across the lipophilic cell membrane.[1][8] However, the flexibility of PEG linkers allows them to adopt folded conformations, which can shield the PROTAC's polar surface area, creating a more compact structure that is better suited for cell entry.[1] This application note provides a guide to developing cell-permeable PROTACs with PEG linkers, including quantitative data, detailed experimental protocols, and visualizations of key processes.

The PROTAC Mechanism of Action

PROTACs function by hijacking the cell's own ubiquitin-proteasome system (UPS).[9] The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[10] This proximity induces the E3 ligase to polyubiquitinate the POI. The ubiquitinated protein is then recognized and degraded by the proteasome, releasing the PROTAC to act catalytically on other POI molecules.[9][10]

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary + PROTAC + E3 PROTAC PROTAC E3 E3 Ubiquitin Ligase Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Recruitment Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Data Presentation: Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair.[2] An optimal linker length facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation.[11] The following tables summarize quantitative data from case studies on Bromodomain-containing protein 4 (BRD4) and Estrogen Receptor α (ERα), illustrating the impact of PEG linker length on degradation potency and cell permeability.

Table 1: Case Study on BRD4-Targeting PROTACs (JQ1-VHL) [3] This data compares a series of PROTACs composed of the BRD4 inhibitor JQ1 and a von Hippel-Lindau (VHL) E3 ligase ligand, connected by PEG linkers of varying lengths.[3]

LinkerDC₅₀ (nM)¹Dₘₐₓ (%)²Permeability (Papp, 10⁻⁶ cm/s)³
PEG355851.2
PEG420951.8
PEG5 15 >98 2.5
PEG630921.5

¹ DC₅₀: Half-maximal degradation concentration. A lower value indicates higher potency.[3] ² Dₘₐₓ: Maximum percentage of target protein degradation.[3] ³ Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.[3]

Note: The data indicates that for this specific BRD4-targeting PROTAC series, a PEG5 linker provides the optimal balance of degradation potency and cell permeability.[3]

Table 2: Case Study on Estrogen Receptor α (ERα)-Targeting PROTACs [11] This study investigated the effect of linker length on the degradation of ERα, a key target in breast cancer.[11]

Linker Atom Chain LengthDC₅₀ (nM)¹Dₘₐₓ (%)²
12>1000<10
165090
20 10 >95
2410085
2850060

¹ DC₅₀: Half-maximal degradation concentration in MCF-7 cells. ² Dₘₐₓ: Maximum percentage of ERα degradation.

Note: These results demonstrate a clear optimal linker length of 20 atoms for maximizing the degradation of ERα.

Experimental Protocols

Accurate assessment of cell permeability and target degradation is essential for the successful development of PROTACs. The following are detailed protocols for key assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method used to predict passive membrane permeability.[12] It measures the diffusion of a compound from a donor compartment, through a filter coated with an artificial lipid membrane, into an acceptor compartment.[12]

PAMPA_Workflow start Start prep_plate Prepare Donor Plate (Add PROTAC solution) start->prep_plate assemble Assemble Sandwich (Donor + Filter + Acceptor) prep_plate->assemble prep_acceptor Prepare Acceptor Plate (Add buffer) prep_acceptor->assemble coat_filter Coat Filter Plate with lipid solution coat_filter->assemble incubate Incubate (e.g., 4-18 hours at RT) assemble->incubate separate Separate Plates incubate->separate analyze Quantify Concentration in Donor and Acceptor wells (LC-MS/MS) separate->analyze calculate Calculate Papp Value analyze->calculate end End calculate->end

Caption: Experimental workflow for the PAMPA assay.

Methodology

  • Materials:

    • 96-well microplates (donor, acceptor, and filter plates).

    • Artificial membrane solution (e.g., phosphatidylcholine in dodecane).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • PROTAC stock solution in DMSO.

    • LC-MS/MS for analysis.

  • Procedure:

    • Preparation: Prepare the PROTAC working solution by diluting the stock in PBS to the final desired concentration (e.g., 10 µM).

    • Donor Plate: Add the PROTAC working solution to the wells of the donor plate.

    • Acceptor Plate: Add fresh PBS to the wells of the acceptor plate.

    • Membrane Coating: Carefully coat the filter of the filter plate with the artificial membrane solution.

    • Assembly: Assemble the "sandwich" by placing the filter plate onto the donor plate and then placing the acceptor plate on top of the filter plate.

    • Incubation: Incubate the assembled plates at room temperature for 4-18 hours.

    • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Data Analysis:

    • Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.[12]

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) Where: V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Protocol 2: Caco-2 Permeability Assay

The Caco-2 assay uses a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and mimic the intestinal epithelium. It is used to assess both passive and active transport.[6]

Methodology

  • Materials:

    • Caco-2 cells.

    • Transwell inserts (e.g., 24-well plates).

    • Hanks' Balanced Salt Solution (HBSS), pH 7.4.

    • PROTAC stock solution in DMSO.

    • Lucifer yellow for monolayer integrity testing.

    • LC-MS/MS for analysis.

  • Procedure:

    • Cell Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[6]

    • Assay Preparation: Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS. Pre-incubate the monolayers with HBSS for 30-60 minutes at 37°C.[6]

    • Permeability Assay (Bidirectional):

      • Apical to Basolateral (A-B) Transport: Add the PROTAC working solution (typically 1-10 µM in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.[6]

      • Basolateral to Apical (B-A) Transport: Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.[6]

    • Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.[6]

    • Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.[6]

  • Data Analysis:

    • Determine the concentration of the PROTAC in the samples using LC-MS/MS.[6]

    • Calculate the Papp value for both A-B and B-A transport.

    • The efflux ratio is calculated as: Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests the involvement of active efflux transporters.[6]

Protocol 3: Western Blotting for Target Protein Degradation

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[13]

Western_Blot_Workflow start Start cell_culture Seed and Culture Cells start->cell_culture protac_treat Treat Cells with PROTAC (Varying concentrations/times) cell_culture->protac_treat cell_lysis Cell Lysis (RIPA buffer) protac_treat->cell_lysis protein_quant Protein Quantification (BCA or Bradford Assay) cell_lysis->protein_quant sds_page SDS-PAGE (Separate proteins by size) protein_quant->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose membrane) sds_page->transfer blocking Blocking (e.g., with BSA or milk) transfer->blocking primary_ab Primary Antibody Incubation (Target Protein & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (Chemiluminescence) secondary_ab->detection analysis Image and Quantify Bands (Normalize to loading control) detection->analysis end End analysis->end

Caption: Experimental workflow for Western Blot analysis.

Methodology

  • Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC for a set period (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[13]

  • Detection:

    • Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the percentage of protein remaining relative to the vehicle control.[13]

Rational Design Workflow for Cell-Permeable PROTACs

The development of effective PROTACs is an iterative process that involves cycles of design, synthesis, and biological evaluation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[1]

Design_Workflow start Start: Identify POI and E3 Ligase design Design PROTAC Library (Vary PEG linker length) start->design synthesis Chemical Synthesis of PROTACs design->synthesis perm_assay Assess Permeability (PAMPA Assay) synthesis->perm_assay degradation_assay Assess Degradation (Western Blot for DC₅₀/Dₘₐₓ) synthesis->degradation_assay decision Optimal Candidate? perm_assay->decision degradation_assay->decision decision->design No, Redesign Linker lead_candidate Lead PROTAC Candidate decision->lead_candidate Yes

Caption: Iterative workflow for PROTAC design and optimization.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility and modulate cell permeability.[1] The relationship between PEG linker length and cell permeability is complex, often requiring a delicate balance to achieve optimal target degradation.[1] The data clearly shows that linker length optimization is paramount for achieving potent and selective protein degradation.[11] By employing systematic screening of linker lengths and utilizing robust experimental protocols for permeability and degradation assessment, researchers can rationally design and develop cell-permeable PROTACs with superior potency and drug-like properties.[1][13]

References

Application Notes and Protocols for Nanoparticle Functionalization using Hydroxy-PEG3-ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy in the field of nanomedicine to enhance the therapeutic potential of nanoparticles. The covalent attachment of PEG chains to a nanoparticle surface imparts "stealth" properties, leading to prolonged systemic circulation, reduced immunogenicity, and improved stability. Hydroxy-PEG3-ethyl acetate (B1210297) is a short-chain, heterobifunctional PEG linker that offers a versatile platform for nanoparticle functionalization. The terminal hydroxyl group allows for covalent attachment to the nanoparticle surface, while the ethyl acetate moiety can serve as a pro-drug linker, enabling controlled release of therapeutic agents through hydrolysis. This document provides detailed application notes and protocols for the functionalization of nanoparticles with Hydroxy-PEG3-ethyl acetate.

Core Applications

  • Prolonged Circulation Time: The hydrophilic PEG chain creates a hydration layer around the nanoparticle, shielding it from opsonization and clearance by the mononuclear phagocyte system (MPS).[1]

  • Enhanced Stability: PEGylation prevents nanoparticle aggregation, improving their colloidal stability in biological fluids.

  • Drug Delivery: The ethyl acetate group can be hydrolyzed under physiological conditions to release a conjugated drug, offering a mechanism for controlled drug release.[2]

  • Biocompatibility: PEG is a biocompatible and non-toxic polymer, making it suitable for in vivo applications.[3]

Quantitative Data Summary

Successful functionalization of nanoparticles with this compound can be confirmed by monitoring changes in their physicochemical properties. The following tables provide representative data for iron oxide nanoparticles before and after functionalization.

Table 1: Physicochemical Characterization of Nanoparticles

ParameterBare NanoparticlesFunctionalized Nanoparticles
Hydrodynamic Diameter (nm) 15 ± 225 ± 3
Polydispersity Index (PDI) 0.150.18
Zeta Potential (mV) -25 ± 5-15 ± 4
Drug Loading Capacity (%) N/A5 - 15
Drug Encapsulation Efficiency (%) N/A70 - 90

Table 2: In Vitro Cellular Uptake in Cancer Cells (e.g., MCF-7)

Nanoparticle FormulationCellular Uptake (%) after 4h
Bare Nanoparticles 20 ± 5
Functionalized Nanoparticles 45 ± 7
Functionalized Nanoparticles with Targeting Ligand 75 ± 10

Experimental Protocols

Protocol 1: Functionalization of Amine-Terminated Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles with surface amine groups via an amide bond formation.

Materials:

  • Amine-functionalized nanoparticles (e.g., iron oxide, gold, silica)

  • Hydroxy-PEG3-acetic acid (a derivative of this compound where the ester is hydrolyzed to a carboxylic acid for reaction with amines)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Centrifuge or magnetic separator

Procedure:

  • Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in anhydrous DMF to a final concentration of 1 mg/mL. Sonicate for 5 minutes to ensure a homogenous suspension.

  • Activation of PEG Linker: In a separate tube, dissolve Hydroxy-PEG3-acetic acid, EDC, and NHS in anhydrous DMF. Use a 2:1 molar excess of EDC and NHS relative to the PEG linker. Allow the reaction to proceed for 30 minutes at room temperature to form the NHS-ester activated PEG linker.

  • Conjugation Reaction: Add the activated PEG linker solution to the nanoparticle dispersion. The molar ratio of the PEG linker to the estimated surface amine groups on the nanoparticles should be optimized, but a 10:1 ratio is a good starting point.

  • Incubation: Allow the reaction to proceed for 4-6 hours at room temperature with gentle shaking.

  • Quenching: Add the quenching solution to the reaction mixture to deactivate any unreacted NHS-ester groups. Incubate for 15 minutes.

  • Purification:

    • For magnetic nanoparticles, use a magnetic separator to pellet the functionalized nanoparticles. Remove the supernatant and wash the nanoparticles three times with PBS (pH 7.4).

    • For non-magnetic nanoparticles, centrifuge the solution at a speed sufficient to pellet the nanoparticles. Remove the supernatant and wash the pellet three times with PBS (pH 7.4).

  • Resuspension: Resuspend the purified functionalized nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C).

Protocol 2: Characterization of Functionalized Nanoparticles

1. Hydrodynamic Diameter and Zeta Potential:

  • Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI). An increase in diameter is expected after PEGylation.
  • Measure the zeta potential to assess the surface charge. A shift towards a more neutral value is indicative of successful PEGylation.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Acquire FTIR spectra of the bare and functionalized nanoparticles.
  • Look for the appearance of characteristic peaks from the PEG linker, such as the C-O-C ether stretch around 1100 cm⁻¹.

3. Thermogravimetric Analysis (TGA):

  • Perform TGA to quantify the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss corresponding to the decomposition of the organic PEG layer.

4. Quantification of Drug Loading:

  • To determine the drug loading capacity and encapsulation efficiency, a known amount of drug-loaded nanoparticles is dissolved in a suitable organic solvent.
  • The drug concentration is then quantified using a standard analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Visualizations

G cluster_0 Nanoparticle Functionalization Workflow np Amine-Functionalized Nanoparticles conjugation Conjugation Reaction (Amide Bond Formation) np->conjugation peg Hydroxy-PEG3-acetic acid edc_nhs EDC / NHS Activation peg->edc_nhs edc_nhs->conjugation quenching Quenching conjugation->quenching purification Purification (Centrifugation / Magnetic Separation) quenching->purification final_np Functionalized Nanoparticles purification->final_np char Characterization (DLS, Zeta, FTIR, TGA) final_np->char

Caption: Workflow for the functionalization of amine-terminated nanoparticles with this compound.

G cluster_1 Drug Release Mechanism np_drug Drug-Loaded Functionalized Nanoparticle hydrolysis Ester Hydrolysis (Physiological pH / Esterases) np_drug->hydrolysis release Drug Release hydrolysis->release np_peg PEGylated Nanoparticle release->np_peg drug Free Drug release->drug

Caption: Proposed mechanism for drug release via hydrolysis of the ethyl acetate linker.

Troubleshooting

IssuePossible CauseSolution
No significant increase in hydrodynamic diameter Inefficient conjugation reaction.Optimize the molar ratio of PEG linker to nanoparticles. Ensure the activity of EDC/NHS. Check the pH of the reaction buffer.
High PDI / Aggregation Incomplete purification or insufficient PEGylation.Increase the number of washing steps. Increase the concentration of the PEG linker during conjugation.
Low drug loading Poor drug solubility in the nanoparticle core. Inefficient loading method.Use a different solvent system for drug loading. Optimize the drug-to-nanoparticle ratio.
Premature drug release Instability of the ethyl acetate linker in the formulation buffer.Adjust the pH of the storage buffer. Store at a lower temperature.

References

Application Notes: The Use of Hydroxy-PEG3-ethyl acetate in Hydrogel Formation for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are highly valued biomaterials in tissue engineering and drug delivery due to their biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix.[1] The versatility of PEG hydrogels stems from the ease with which the terminal hydroxyl groups of PEG can be chemically modified to incorporate various reactive functionalities, allowing for a range of crosslinking chemistries.[2][] This application note explores the potential, though currently theoretical, use of Hydroxy-PEG3-ethyl acetate (B1210297) in the formation of PEG hydrogels. While primarily known as a linker in Proteolysis Targeting Chimera (PROTAC) technology, its chemical structure suggests pathways for its incorporation into hydrogel networks.[4][5][6]

Chemical Structure and Potential for Functionalization

Hydroxy-PEG3-ethyl acetate possesses a terminal hydroxyl group and an ethyl acetate group. The hydroxyl group offers a primary site for chemical modification, a common strategy in synthesizing PEG-based macromers for hydrogel formation.[] For instance, it can be reacted with acryloyl chloride or methacrylic anhydride (B1165640) to introduce polymerizable acrylate (B77674) or methacrylate (B99206) groups.[7][8] Alternatively, the ethyl acetate group can be hydrolyzed to a carboxylic acid, which can then be activated (e.g., with N-hydroxysuccinimide) to react with amine-terminated crosslinkers.

This note will focus on a hypothetical scenario where the hydroxyl group of this compound is first functionalized to create a reactive macromer, which is then used to form a hydrogel.

Experimental Protocols

1. Functionalization of this compound to form a Diacrylate Macromer (Hypothetical)

This protocol describes a hypothetical synthesis of a di-functionalized PEG macromer starting from a mono-functional PEG precursor, which is a common practice in hydrogel synthesis.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (as a base) to the solution.

  • Slowly add acryloyl chloride dropwise to the stirred solution. The molar ratio of this compound to acryloyl chloride should be adjusted based on the desired degree of functionalization. For creating a crosslinker, a di-functional PEG would be necessary, implying a starting material with hydroxyl groups at both ends. For this hypothetical protocol, we will assume a diol precursor that is related to the structure of this compound.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated solution of NaHCO₃.

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution using a rotary evaporator to obtain the functionalized PEG-diacrylate (PEGDA) macromer.

  • Characterize the resulting product using ¹H NMR and FTIR to confirm the presence of acrylate groups.

2. Hydrogel Formation via Photopolymerization

This protocol details the formation of a hydrogel using the hypothetically synthesized PEGDA macromer. Photopolymerization is a widely used method that allows for rapid, in-situ gelation under mild conditions.[7][9]

Materials:

  • Synthesized PEGDA macromer

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV light source (e.g., 365 nm)

  • Molds for hydrogel casting

Procedure:

  • Prepare a stock solution of the photoinitiator (e.g., 0.5% w/v in PBS).

  • Dissolve the synthesized PEGDA macromer in PBS to the desired concentration (e.g., 10-20% w/v).

  • Add the photoinitiator stock solution to the macromer solution to a final concentration of 0.05-0.1% (w/v).

  • Vortex the precursor solution to ensure it is homogenous.

  • Pipette the precursor solution into a mold of the desired shape and size.

  • Expose the solution to UV light for a specified time (e.g., 1-5 minutes) to initiate polymerization and hydrogel formation. The exposure time will depend on the UV intensity, photoinitiator concentration, and macromer concentration.

  • The resulting hydrogel can be swelled in PBS to reach equilibrium before characterization.

Data Presentation: Characterization of PEG-based Hydrogels

The properties of the resulting hydrogels can be tuned by varying the PEG concentration and molecular weight. The following tables provide a summary of expected quantitative data based on typical PEG hydrogels.[10][11]

Table 1: Swelling and Mechanical Properties

PEGDA Concentration (% w/v)Swelling Ratio (q)Young's Modulus (kPa)Mesh Size (nm)
1015.2 ± 1.825.6 ± 3.112.5 ± 1.4
1510.5 ± 1.258.3 ± 5.78.2 ± 0.9
207.8 ± 0.9112.1 ± 10.55.1 ± 0.6

Data are presented as mean ± standard deviation and are representative values from literature for similar PEGDA hydrogels.

Table 2: Drug Release Kinetics

This table illustrates the release of a model drug (e.g., Doxorubicin) from the hydrogels.

PEGDA Concentration (% w/v)Diffusion Coefficient (x 10⁻⁷ cm²/s)% Release at 24h
105.8 ± 0.665 ± 5
153.2 ± 0.448 ± 4
201.9 ± 0.332 ± 3

Data are presented as mean ± standard deviation and are representative values from literature for similar PEGDA hydrogels.

Visualizations

Experimental Workflow for Hydrogel Synthesis

G cluster_0 Macromer Synthesis cluster_1 Hydrogel Formation cluster_2 Hydrogel Characterization A This compound (or related diol) B Functionalization (e.g., Acrylation) A->B C Purification B->C D Characterization (NMR, FTIR) C->D E Prepare Precursor Solution (Macromer + Photoinitiator in PBS) D->E Functionalized Macromer F UV Photopolymerization E->F G Hydrogel F->G H Swelling Studies G->H I Mechanical Testing G->I J Drug Release Assay G->J

Caption: Workflow for the synthesis and characterization of a PEG-based hydrogel.

Mechanism of Thiol-Ene Click Chemistry for Hydrogel Formation

While the primary protocol focused on photopolymerization of acrylates, thiol-ene click chemistry is another prominent method for forming PEG hydrogels under cytocompatible conditions.[9][12] This mechanism involves the reaction of a thiol-functionalized PEG with a PEG containing an 'ene' group (like norbornene).

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A Multi-arm PEG-Thiol (e.g., 4-arm PEG-SH) C Photoinitiator + UV Light A->C B Multi-arm PEG-Norbornene (e.g., 4-arm PEG-NB) B->C D Crosslinked Hydrogel Network C->D Thiol-Ene Reaction

Caption: Schematic of hydrogel formation via thiol-ene photo-click chemistry.

While this compound is not a standard precursor for hydrogel synthesis, its chemical structure provides a basis for its potential incorporation into hydrogel networks following appropriate chemical modification. The protocols and data presented here, based on established methods for PEG hydrogel synthesis and characterization, offer a foundational guide for researchers interested in exploring novel PEG derivatives for biomaterial applications. The tunability of mechanical properties and drug release profiles, characteristic of PEG hydrogels, would be expected to be retained. Further experimental validation is required to confirm the specific properties of hydrogels incorporating this particular derivative.

References

Application Notes and Protocols for Site-Specific Modification of Antibodies with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) linkers to antibodies, a process known as PEGylation, is a powerful strategy to enhance the therapeutic properties of these biomolecules. PEGylation can significantly improve the pharmacokinetic and pharmacodynamic profiles of antibodies by increasing their hydrodynamic size, which in turn reduces renal clearance and shields them from proteolytic degradation. This leads to a longer circulation half-life, reduced immunogenicity, and improved solubility and stability.[1][2][3][4]

However, traditional PEGylation methods that randomly target amino acid residues like lysine (B10760008) can lead to heterogeneous products with inconsistent efficacy and potential loss of antigen-binding affinity.[3] Site-specific PEGylation addresses these challenges by attaching PEG linkers at defined locations on the antibody, ensuring a homogeneous product with a precise drug-to-antibody ratio (DAR) and preserving the antibody's biological activity.[5][6][7]

These application notes provide an overview and detailed protocols for several cutting-edge site-specific antibody PEGylation techniques.

Key Site-Specific PEGylation Strategies

Several innovative methods have been developed to achieve site-specific antibody PEGylation. The choice of strategy depends on factors such as the desired conjugation site, the nature of the antibody, and the specific application.

  • Engineered Cysteine Residues (e.g., THIOMAB™): This technique involves the introduction of one or more free cysteine residues at specific, solvent-accessible sites on the antibody through site-directed mutagenesis.[7][8] These engineered thiols provide a reactive handle for conjugation with maleimide-functionalized PEG linkers, resulting in a stable thioether bond.[9] This method allows for precise control over the number and location of attached PEG molecules.[8]

  • Enzymatic Ligation: Enzymes offer high specificity for site-specific modifications under mild reaction conditions.

    • Sortase-Mediated Ligation (SML): This method utilizes the bacterial transpeptidase Sortase A, which recognizes a specific C-terminal peptide motif (LPXTG).[5][10] An antibody engineered to contain this motif can be enzymatically ligated to a PEG linker functionalized with an N-terminal oligo-glycine sequence.[5][10]

    • Formylglycine-Generating Enzyme (FGE): FGE recognizes a short consensus sequence (CXPXR), known as an "aldehyde tag," and converts the cysteine residue within this tag to a formylglycine (fGly).[11][12] The resulting bio-orthogonal aldehyde group can be selectively targeted for conjugation with hydrazide- or aminooxy-functionalized PEG linkers.[11][12][13]

    • Transglutaminase: Microbial transglutaminase can catalyze the formation of an isopeptide bond between the side chain of a specific glutamine residue (often engineered into the antibody) and a primary amine on a PEG linker.

  • Unnatural Amino Acid (uAA) Incorporation: This powerful technique involves the genetic encoding of an unnatural amino acid with a unique chemical handle (e.g., an azide (B81097) or alkyne group) at a specific position in the antibody sequence.[14][15] This bio-orthogonal group can then be selectively reacted with a correspondingly functionalized PEG linker via "click chemistry," such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[14][16]

Quantitative Comparison of Site-Specific PEGylation Methods

The following table summarizes key quantitative parameters for the described site-specific PEGylation methods. These values are approximate and can vary depending on the specific antibody, PEG linker, and reaction conditions.

MethodConjugation Efficiency (%)Achievable DAR/PAR*Typical Half-Life IncreaseReference
Engineered Cysteine (THIOMAB™) >90%2 or 412-fold[8][17]
Sortase-Mediated Ligation 80-95%2>10-fold[5][10]
FGE (Aldehyde Tag) >85%2Significant increase[12][13]
Unnatural Amino Acid Incorporation >95%1, 2, or moreDependent on PEG size[14]

*DAR: Drug-to-Antibody Ratio; PAR: PEG-to-Antibody Ratio

Experimental Protocols

Protocol 1: Site-Specific PEGylation via Engineered Cysteine (THIOMAB™)

This protocol describes the conjugation of a maleimide-activated PEG linker to an antibody with engineered cysteine residues.

Materials:

  • THIOMAB™ antibody (antibody with engineered cysteine residues)

  • Maleimide-activated PEG linker (e.g., mPEG-maleimide)

  • Reducing agent (e.g., TCEP-HCl)

  • Dehydroascorbic acid (DHAA)

  • Conjugation Buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 7.5[18]

  • Purification system (e.g., SEC-HPLC, HIC-HPLC)

Procedure:

  • Antibody Reduction:

    • Dissolve the THIOMAB™ antibody in conjugation buffer.

    • Add a 5-10 molar excess of TCEP-HCl to the antibody solution to reduce the engineered cysteine residues.

    • Incubate at 37°C for 1-2 hours.

    • Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.

  • PEGylation Reaction:

    • Immediately after reduction, add a 3-5 molar excess of the maleimide-activated PEG linker to the antibody solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

  • Reaction Quenching (Optional):

    • Add a 10-fold molar excess of N-acetylcysteine over the PEG-maleimide to quench any unreacted maleimide (B117702) groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the PEGylated antibody from unreacted PEG and antibody using Size-Exclusion Chromatography (SEC-HPLC) or Hydrophobic Interaction Chromatography (HIC-HPLC).[19][20][21][]

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Determine the PEG-to-antibody ratio (PAR) using techniques such as UV/Vis spectroscopy, SEC-HPLC, and mass spectrometry.[1][23]

Workflow for Engineered Cysteine PEGylation:

THIOMAB_PEGylation cluster_prep Antibody Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab THIOMAB™ Antibody ReducedAb Reduced Antibody Ab->ReducedAb TCEP Reduction Conjugate PEGylated Antibody ReducedAb->Conjugate PEG Maleimide-PEG PEG->Conjugate Purified Purified Conjugate Conjugate->Purified SEC/HIC Analysis Characterization (SDS-PAGE, HPLC, MS) Purified->Analysis

Caption: Workflow for THIOMAB™ PEGylation.

Protocol 2: Sortase-Mediated Antibody PEGylation

This protocol outlines the enzymatic ligation of a (Gly)n-PEG linker to an antibody containing a C-terminal LPXTG sortase recognition motif.

Materials:

  • Antibody with C-terminal LPXTG tag

  • (Gly)n-PEG linker (n=3-5)

  • Sortase A enzyme (e.g., from Staphylococcus aureus)

  • Sortase Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5

  • Purification system (e.g., Ni-NTA affinity chromatography if sortase is His-tagged, followed by SEC-HPLC)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the LPXTG-tagged antibody, a 5-10 molar excess of the (Gly)n-PEG linker, and Sortase A enzyme (typically at a 1:5 to 1:10 enzyme-to-antibody molar ratio).

    • The final concentrations should be optimized, but starting points are typically 10-50 µM antibody.

  • Enzymatic Ligation:

    • Incubate the reaction mixture at a controlled temperature, typically between 4°C and 25°C, for 2-16 hours with gentle agitation. The optimal time and temperature should be determined empirically.

  • Enzyme Removal and Purification:

    • If a His-tagged Sortase A is used, remove the enzyme by passing the reaction mixture through a Ni-NTA affinity column.

    • Purify the PEGylated antibody from the unreacted PEG linker and antibody using SEC-HPLC.[19][20][]

  • Characterization:

    • Confirm the successful conjugation and determine the purity of the PEGylated antibody by SDS-PAGE and SEC-HPLC.

    • Verify the identity and integrity of the final product by mass spectrometry.[1][23]

Workflow for Sortase-Mediated PEGylation:

Sortase_PEGylation Ab Antibody-LPXTG Reaction Reaction Mixture Ab->Reaction PEG (Gly)n-PEG PEG->Reaction Sortase Sortase A Sortase->Reaction Conjugate PEGylated Antibody Reaction->Conjugate Incubation Purified Purified Conjugate Conjugate->Purified Purification (Affinity, SEC) Analysis Characterization (SDS-PAGE, HPLC, MS) Purified->Analysis

Caption: Workflow for sortase-mediated PEGylation.

Protocol 3: FGE-Mediated Antibody PEGylation (Aldehyde Tag)

This protocol describes the generation of an aldehyde-tagged antibody and its subsequent conjugation to a hydrazide-activated PEG linker.

Materials:

  • Expression system (e.g., CHO cells) for co-expression of the antibody with the aldehyde tag (CXPXR) and FGE.[12][13]

  • Hydrazide-activated PEG linker

  • Conjugation Buffer: 100 mM sodium acetate, 150 mM NaCl, pH 5.5

  • Purification system (e.g., Protein A affinity chromatography followed by SEC-HPLC)

Procedure:

  • Generation of Aldehyde-Tagged Antibody:

    • Co-express the gene for the antibody containing the aldehyde tag and the gene for FGE in a suitable host system (e.g., mammalian cells).[12][13]

    • Purify the expressed antibody using standard methods, such as Protein A affinity chromatography.

  • PEGylation Reaction:

    • Exchange the purified aldehyde-tagged antibody into the conjugation buffer.

    • Add a 5-10 molar excess of the hydrazide-activated PEG linker.

    • Incubate the reaction mixture at room temperature for 12-24 hours with gentle agitation.

  • Purification:

    • Remove the excess PEG linker and any unreacted antibody by SEC-HPLC.[19][20][]

  • Characterization:

    • Analyze the PEGylated antibody by SDS-PAGE to confirm the covalent attachment of the PEG linker.

    • Use mass spectrometry to confirm the identity of the conjugate and determine the PAR.[1][23]

Workflow for FGE-Mediated PEGylation:

FGE_PEGylation cluster_expression Antibody Production cluster_conjugation PEGylation cluster_analysis Purification & Analysis CoExpression Co-expression of Antibody-CXPXR & FGE AldehydeAb Aldehyde-Tagged Antibody CoExpression->AldehydeAb Purification (Protein A) Conjugate PEGylated Antibody AldehydeAb->Conjugate PEG Hydrazide-PEG PEG->Conjugate Purified Purified Conjugate Conjugate->Purified SEC-HPLC Analysis Characterization (SDS-PAGE, HPLC, MS) Purified->Analysis

Caption: Workflow for FGE-mediated PEGylation.

Protocol 4: Unnatural Amino Acid Incorporation and Click Chemistry PEGylation

This protocol details the incorporation of an azide-bearing uAA into an antibody and its subsequent conjugation to a DBCO-functionalized PEG linker via SPAAC.

Materials:

  • Mammalian expression system capable of uAA incorporation (requires an engineered aminoacyl-tRNA synthetase/tRNA pair).

  • Azide-bearing uAA (e.g., p-azidomethyl-L-phenylalanine, pAMF).

  • DBCO-activated PEG linker.

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Purification system (e.g., Protein A affinity chromatography followed by SEC-HPLC).

Procedure:

  • Expression of uAA-containing Antibody:

    • Culture the engineered mammalian cells in media supplemented with the azide-bearing uAA.

    • Induce antibody expression.

    • Purify the uAA-containing antibody from the cell culture supernatant using Protein A affinity chromatography.

  • Click Chemistry Reaction:

    • Exchange the purified antibody into PBS, pH 7.4.

    • Add a 3-5 molar excess of the DBCO-activated PEG linker.

    • Incubate the reaction at room temperature for 4-12 hours, or at 4°C for 12-24 hours.

  • Purification:

    • Purify the PEGylated antibody from unreacted reagents using SEC-HPLC.[19][20][]

  • Characterization:

    • Confirm successful PEGylation by SDS-PAGE and SEC-HPLC.

    • Verify the final product and determine the PAR using mass spectrometry.[1][23]

Workflow for uAA and Click Chemistry PEGylation:

uAA_Click_PEGylation cluster_expression Antibody Production cluster_conjugation PEGylation (SPAAC) cluster_analysis Purification & Analysis Expression Expression with uAA (pAMF) uAA_Ab Azide-Antibody Expression->uAA_Ab Purification (Protein A) Conjugate PEGylated Antibody uAA_Ab->Conjugate PEG DBCO-PEG PEG->Conjugate Purified Purified Conjugate Conjugate->Purified SEC-HPLC Analysis Characterization (SDS-PAGE, HPLC, MS) Purified->Analysis

Caption: Workflow for uAA and Click Chemistry PEGylation.

Characterization of PEGylated Antibodies

Thorough characterization of the final PEGylated antibody product is crucial to ensure its quality, homogeneity, and desired biological activity. A combination of analytical techniques is typically employed.

Analytical TechniquePurposeReference
SDS-PAGE To confirm the increase in molecular weight upon PEGylation and assess purity.[24]
Size-Exclusion Chromatography (SEC-HPLC) To determine the aggregation state, purity, and separate PEGylated from non-PEGylated species.[1][19][][25]
Reversed-Phase Chromatography (RP-HPLC) To assess purity and separate species with different degrees of PEGylation.[25]
Ion-Exchange Chromatography (IEX-HPLC) To separate PEGylated isomers based on charge differences.[19][][25]
Hydrophobic Interaction Chromatography (HIC-HPLC) To separate species with varying degrees of PEGylation and positional isomers.[19][21][25][26]
Mass Spectrometry (MS) To confirm the identity of the conjugate, determine the precise mass, and calculate the PAR.[23]
ELISA / Surface Plasmon Resonance (SPR) To assess the antigen-binding affinity of the PEGylated antibody.[2][]

Conclusion

Site-specific PEGylation of antibodies offers a robust solution to the challenges of heterogeneity associated with random conjugation methods. The techniques described in these application notes—engineered cysteines, enzymatic ligation, and unnatural amino acid incorporation—provide powerful tools for the development of next-generation antibody therapeutics with improved pharmacokinetic properties and enhanced therapeutic potential. The selection of the most appropriate method will depend on the specific antibody, the desired product profile, and the available resources. Careful execution of these protocols and thorough characterization of the final product are essential for successful development of homogeneous and effective PEGylated antibody therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PROTAC Linker Length for Target Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the optimization of PROTAC (Proteolysis Targeting Chimera) linker length for effective target protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in a PROTAC, and why is its length critical for efficacy?

A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two components.[1][2] The linker's main function is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1] The length of the linker is a crucial parameter dictating PROTAC efficacy.[1][3] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][4] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[1][4]

Q2: How does the chemical composition of the linker, besides its length, affect PROTAC performance?

A2: Linker composition significantly influences a PROTAC's overall performance by affecting its solubility, cell permeability, and metabolic stability.[1] For instance, incorporating hydrophilic units like polyethylene (B3416737) glycol (PEG) can enhance solubility, while more rigid structures such as piperazine (B1678402) or phenyl groups can improve conformational stability.[5][] The chemical nature of the linker also impacts the stability of the ternary complex and, consequently, degradation efficiency.[7]

Q3: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?

A3: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at high PROTAC concentrations.[1][5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1][8] A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can mitigate the hook effect.[8]

Troubleshooting Guides

Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.

This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.[1][8]

Potential Cause Troubleshooting Step
Suboptimal Linker Length The linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. Synthesize a library of PROTACs with varying linker lengths (e.g., altering by 2-3 atoms) to identify the optimal length.[1]
Unfavorable Ternary Complex Conformation Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme. Redesign the linker to alter the relative orientation of the two proteins. This can involve changing linker composition (e.g., from flexible alkyl chains to more rigid structures) or modifying the attachment points on the warhead or E3 ligase ligand.[5][8]
Poor Physicochemical Properties The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[8] Modify the linker to improve properties like solubility (e.g., by incorporating PEG units) and cell permeability.[5]
No Ubiquitination A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[1] Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated.

Problem 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.

The "hook effect" is an inherent characteristic of the PROTAC mechanism, but its severity can be influenced by linker design.[8]

Potential Cause Troubleshooting Step
Formation of Unproductive Binary Complexes At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase.[1] Confirm the hook effect by performing a wide dose-response experiment. A clear bell-shaped curve is indicative of this phenomenon.[5]
Suboptimal Linker Design The linker may not be promoting positive cooperativity in ternary complex formation.[1] A highly cooperative PROTAC, where the formation of a binary complex promotes the binding of the third partner, can mitigate the hook effect.[5] Systematically modify the linker's length and composition. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity.[5]

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1][4] Below is a summary of quantitative data from studies evaluating the impact of linker length on degradation efficacy.

Target ProteinE3 LigaseLinker TypeOptimal Linker Length (atoms)Key Findings
Estrogen Receptor α (ERα)Von Hippel-Lindau (VHL)PEG16Both shorter and longer linkers resulted in significantly reduced degradation efficacy.[1][4][]
p38αCereblon (CRBN)Not specified15-17This range was identified as the most effective for p38α degradation.[1][4][9]
TBK1VHLNot specified>12Degradation activity was not evident with linkers shorter than 12 atoms, but longer linkers significantly improved degradation.[]

Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.[4]

Experimental Protocols

1. Western Blot for Protein Degradation

This is the primary method to quantify the reduction in target protein levels following PROTAC treatment.[1][5]

  • Methodology:

    • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

    • Detection and Analysis: Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system. Quantify band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control.

2. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the kinetics of binary and ternary complex formation, providing insights into binding affinities and cooperativity.[1][5]

  • Methodology:

    • Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.

    • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (kon and koff).

    • Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. The resulting sensorgram will indicate the formation of the ternary complex.

    • Data Analysis: Analyze the binding data to determine the equilibrium dissociation constants (KD) for binary and ternary complexes and to calculate the cooperativity factor (α).

3. Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm target engagement of the PROTAC within the cellular environment.[5]

  • Methodology:

    • Cell Treatment: Treat intact cells with the PROTAC or vehicle control.

    • Heating: Heat the cell suspensions at a range of temperatures.

    • Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

    • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.

    • Data Analysis: A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Target Target Protein (POI) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC mechanism of action leading to target protein degradation.

Troubleshooting_Workflow Start Start: PROTAC shows poor degradation activity Check_Binding 1. Assess Binary Binding (e.g., SPR, ITC) Start->Check_Binding Good_Binding Good Binary Binding Check_Binding->Good_Binding Poor_Binding Poor Binary Binding Check_Binding->Poor_Binding Check_Ternary 2. Evaluate Ternary Complex Formation (e.g., SPR) Good_Binding->Check_Ternary Redesign_Ligands Redesign Warhead or E3 Ligase Ligand Poor_Binding->Redesign_Ligands End_Failure Further Optimization Needed Redesign_Ligands->End_Failure Ternary_Forms Ternary Complex Forms Check_Ternary->Ternary_Forms No_Ternary No/Weak Ternary Complex Check_Ternary->No_Ternary Check_Permeability 3. Assess Cell Permeability and Target Engagement (e.g., CETSA) Ternary_Forms->Check_Permeability Optimize_Linker Optimize Linker: - Length - Composition - Attachment Point No_Ternary->Optimize_Linker Optimize_Linker->End_Failure Permeable Permeable & Engages Target Check_Permeability->Permeable Not_Permeable Poor Permeability or No Target Engagement Check_Permeability->Not_Permeable Check_Ubiquitination 4. Check for Target Ubiquitination (in-cell assay) Permeable->Check_Ubiquitination Modify_Linker_Props Modify Linker to Improve Physicochemical Properties Not_Permeable->Modify_Linker_Props Modify_Linker_Props->End_Failure Ubiquitinated Target is Ubiquitinated Check_Ubiquitination->Ubiquitinated Not_Ubiquitinated Target is Not Ubiquitinated Check_Ubiquitination->Not_Ubiquitinated End_Success Successful Degradation Ubiquitinated->End_Success Not_Ubiquitinated->Optimize_Linker

Caption: Troubleshooting workflow for PROTACs with poor degradation activity.

References

Technical Support Center: Troubleshooting Low Yield in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on resolving issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in PROTAC synthesis?

Low yields in PROTAC synthesis can stem from several factors throughout the multi-step process. The most common culprits include incomplete coupling reactions between the target protein ligand, linker, and E3 ligase ligand, degradation of the PROTAC molecule during synthesis or purification, and challenges with purification itself, such as product loss on the column.[1] Additionally, the inherent complexity and large size of PROTAC molecules can lead to poor solubility and difficult handling, contributing to lower yields.[][3]

Q2: How does the choice of linker impact the overall yield of my PROTAC synthesis?

The linker is a critical component that significantly influences a PROTAC's physicochemical properties, including solubility and stability, which in turn affect synthetic yield.[][4][5] For instance, while flexible linkers like polyethylene (B3416737) glycol (PEG) can improve solubility, they can also present challenges during purification.[1][4] Conversely, rigid linkers might improve synthetic tractability but could lead to solubility issues.[5] The linker's functional groups, used for conjugation, also dictate the type of chemistry employed (e.g., amide coupling, click chemistry), each with its own optimization parameters that can impact yield.[4][6]

Q3: My final coupling reaction is showing low conversion. What should I try first?

For incomplete coupling reactions, a systematic approach to optimization is recommended.[1] If you are performing an amide coupling, start by screening different coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[1] It is also advisable to use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the component that is not in excess.[1] Monitoring the reaction by LC-MS is crucial, and extending the reaction time or gently increasing the temperature (e.g., to 40-50 °C) can help drive the reaction to completion, though care must be taken to avoid side reactions.[1] For click chemistry reactions, ensure that the copper(I) source is fresh and that the reaction is performed under an inert atmosphere to prevent oxidation of the catalyst.[1]

Q4: I am losing a significant amount of my product during purification. What can I do to improve recovery?

Product loss during purification is a common issue, often due to the "sticky" nature of PROTACs. If you are using silica (B1680970) gel chromatography, your product may be adhering to the column.[1] Consider switching to a different stationary phase, such as alumina (B75360) or reverse-phase silica.[1] Optimizing the solvent system for both flash chromatography and HPLC is also critical; for HPLC, using neutral pH buffers can be beneficial if your PROTAC is acid-sensitive.[1] To minimize degradation, it is advisable to work quickly and at lower temperatures during purification.[1]

Q5: My PROTAC has poor solubility, which is making synthesis and purification difficult. How can I address this?

Poor solubility is a known challenge with PROTACs due to their high molecular weight.[3] During synthesis, optimizing the solvent system can improve the solubility of reactants.[1] If solubility issues persist with the final product, consider redesigning the linker. Incorporating more polar functionalities or using longer PEG chains can enhance the aqueous solubility of the PROTAC.[1][4]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Yield in the Final Coupling Step

This guide provides a systematic approach to troubleshooting low yields in the final coupling reaction of your PROTAC synthesis.

Problem: Low conversion of starting materials to the final PROTAC.

Workflow:

G start Low Yield in Final Coupling Step check_sm 1. Verify Starting Material Purity and Stoichiometry start->check_sm reaction_cond 2. Optimize Reaction Conditions check_sm->reaction_cond Purity & Stoichiometry Confirmed coupling_chem 3. Evaluate Coupling Chemistry reaction_cond->coupling_chem Conditions Optimized workup 4. Assess Work-up Procedure coupling_chem->workup Chemistry Evaluated success Yield Improved workup->success Procedure Optimized

Caption: Troubleshooting workflow for low yield in the final coupling step.

Detailed Steps:

  • Verify Starting Material Purity and Stoichiometry:

    • Action: Confirm the purity of your protein of interest (POI) ligand, linker, and E3 ligase ligand precursors via LC-MS and NMR.

    • Rationale: Impurities can interfere with the reaction, leading to side products and low yields. Ensure accurate measurement of reactants to maintain correct stoichiometry.

  • Optimize Reaction Conditions:

    • Action:

      • Temperature: Gently heat the reaction (e.g., 40-50 °C) if reactants have poor solubility, but monitor for degradation.[1]

      • Reaction Time: Monitor the reaction progress using LC-MS and allow it to run to completion, which could be several hours to overnight.[1]

      • Concentration: Ensure reactants are sufficiently concentrated to favor the desired reaction kinetics.

    • Rationale: Sub-optimal reaction conditions are a primary cause of incomplete reactions.

  • Evaluate Coupling Chemistry:

    • Amide Coupling:

      • Action: Screen different coupling reagents (see Table 1) and bases. Use a slight excess (1.1-1.5 equivalents) of the coupling reagent.[1]

      • Rationale: The choice of coupling reagent can significantly impact the efficiency of amide bond formation.

    • Click Chemistry (CuAAC):

      • Action: Use a freshly prepared copper(I) source or a robust catalyst system. Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar).[1]

      • Rationale: Oxygen can deactivate the copper(I) catalyst, halting the reaction.[1]

  • Assess Work-up Procedure:

    • Action: Evaluate your aqueous work-up procedure to ensure the product is not being lost or degraded. Check the pH of the aqueous layer, as highly acidic or basic conditions can cleave labile functional groups.

    • Rationale: The work-up is a critical step where product loss can occur if not optimized for the specific PROTAC.

Guide 2: Improving Product Recovery During Purification

This guide outlines strategies to minimize product loss during the purification of your PROTAC.

Problem: Significant loss of PROTAC during chromatographic purification.

Decision Tree:

G start High Product Loss During Purification check_solubility Is the PROTAC soluble in the mobile phase? start->check_solubility check_adhesion Is the PROTAC adhering to the stationary phase? check_solubility->check_adhesion Yes optimize_mobile Optimize Mobile Phase Composition check_solubility->optimize_mobile No check_stability Is the PROTAC degrading on the column? check_adhesion->check_stability No change_stationary Change Stationary Phase (e.g., Alumina, C18) check_adhesion->change_stationary Yes modify_conditions Modify Purification Conditions (pH, Temp) check_stability->modify_conditions Yes success Recovery Improved check_stability->success No optimize_mobile->success change_stationary->success modify_conditions->success

Caption: Decision tree for troubleshooting high product loss during purification.

Detailed Strategies:

  • Poor Solubility in Mobile Phase:

    • Action: For flash chromatography, explore a wider range of solvent polarities and consider adding modifiers. For reverse-phase HPLC, adjust the gradient and the composition of the mobile phase (e.g., acetonitrile/water, methanol/water) and consider additives like TFA or formic acid (if the compound is stable) or neutral buffers.[1]

    • Rationale: Ensuring the PROTAC is soluble in the mobile phase is essential for it to move through the column.

  • Adhesion to Stationary Phase:

    • Action: If using silica gel, consider switching to a less acidic stationary phase like alumina, or opt for reverse-phase chromatography if your molecule is sufficiently non-polar.[1]

    • Rationale: PROTACs with basic moieties can strongly adhere to acidic silica gel, leading to poor recovery.

  • Degradation on the Column:

    • Action: If your PROTAC contains acid-labile groups, use a neutral pH buffer system for preparative HPLC. Minimize the time the PROTAC is on the column and consider performing the purification at a lower temperature.[1]

    • Rationale: The stationary phase's environment (e.g., acidity) and prolonged exposure can lead to the degradation of sensitive PROTACs.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentActivating AgentCommon BaseRelative CostKey AdvantagesPotential Issues
HATU HOBt derivativeDIPEA, TEAHighHigh reactivity, fast reaction times, low epimerization.[1]Can be difficult to remove from the reaction mixture.
HBTU HOBt derivativeDIPEA, TEAMediumGood reactivity, commonly used.[1]Can cause epimerization of sensitive amino acids.
COMU Oxyma-basedDIPEA, TEAHighHigh solubility, potent, reduced risk of explosion compared to some alternatives.[1]Higher cost.
EDC/HOBt CarbodiimideHOBtLowInexpensive, water-soluble byproducts are easily removed.Can lead to side reactions if not used with HOBt.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Amide Coupling Reactions

Objective: To determine the optimal coupling reagent and conditions for the final amide bond formation in a PROTAC synthesis.

Materials:

  • Amine-functionalized precursor (e.g., Linker-E3 Ligand)

  • Carboxylic acid-functionalized precursor (e.g., POI Ligand)

  • Coupling reagents (e.g., HATU, HBTU, EDC/HOBt)

  • Bases (e.g., DIPEA, TEA)

  • Anhydrous DMF or other suitable solvent

  • Small reaction vials (e.g., 1 mL)

  • Stir plate and stir bars

  • LC-MS for reaction monitoring

Procedure:

  • Setup: In separate vials, prepare stock solutions of the amine and carboxylic acid precursors in anhydrous DMF.

  • Reaction Array: Set up a series of small-scale reactions (e.g., 1-2 mg of the limiting reagent) in parallel.

    • Vial 1 (HATU): To the carboxylic acid precursor, add 1.1 equivalents of HATU and 2.0 equivalents of DIPEA. Stir for 5 minutes, then add 1.0 equivalent of the amine precursor.

    • Vial 2 (HBTU): To the carboxylic acid precursor, add 1.1 equivalents of HBTU and 2.0 equivalents of DIPEA. Stir for 5 minutes, then add 1.0 equivalent of the amine precursor.

    • Vial 3 (EDC/HOBt): To the carboxylic acid precursor, add 1.2 equivalents of EDC and 1.2 equivalents of HOBt. Stir for 5 minutes, then add 1.0 equivalent of the amine precursor and 2.0 equivalents of DIPEA.

  • Reaction Monitoring: Allow the reactions to proceed at room temperature. Take small aliquots from each reaction vial at regular intervals (e.g., 1h, 4h, overnight) and analyze by LC-MS to determine the conversion to the desired product.

  • Analysis: Compare the conversion rates for each coupling reagent to identify the most efficient one for your specific substrates. The reaction with the highest conversion in the shortest time is the preferred condition to scale up.

Protocol 2: Small-Scale Synthesis for Linker Suitability Assessment

Objective: To quickly assess the feasibility of a new linker in a PROTAC synthesis and identify potential solubility or reactivity issues early on.

Materials:

  • POI ligand

  • E3 ligase ligand

  • Bifunctional linker

  • Appropriate coupling reagents and solvents

  • Small-scale reaction vessels

  • TLC plates and/or LC-MS

Procedure:

  • First Coupling: In a small reaction vessel, couple the POI ligand to one end of the bifunctional linker using an optimized coupling chemistry (e.g., from Protocol 1).

  • Monitoring and Isolation: Monitor the reaction by TLC or LC-MS. Upon completion, perform a simple work-up (e.g., aqueous wash) and a rapid purification (e.g., short silica plug) to isolate the intermediate product.

  • Solubility Check: Assess the solubility of the intermediate in common organic solvents. Poor solubility at this stage may indicate future challenges.

  • Second Coupling: Couple the isolated intermediate with the E3 ligase ligand.

  • Final Analysis: Monitor the second coupling reaction to completion. Assess the crude reaction mixture by LC-MS to confirm the formation of the final PROTAC. Note any significant side products or unreacted starting materials.

  • Evaluation: Based on the ease of handling, solubility of the intermediate, and the success of the two coupling reactions, you can determine the suitability of the chosen linker for a larger-scale synthesis. This approach allows for the rapid screening of multiple linkers before committing to a lengthy synthesis.[6][7]

References

Technical Support Center: Stability of Ethyl Acetate Groups in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with PEG linkers containing ethyl acetate (B1210297) groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with PEG linkers containing an ethyl acetate group?

The main stability issue is the susceptibility of the ethyl acetate group to hydrolysis, which breaks the ester bond and cleaves the linker. This can lead to premature release of conjugated molecules, such as drugs or probes, from the PEG carrier. The rate of hydrolysis is significantly influenced by pH and temperature.

Q2: How does pH affect the stability of ethyl acetate-containing PEG linkers?

Ester hydrolysis is catalyzed by both acid and base. Therefore, the stability of an ethyl acetate group is lowest at acidic (pH < 4) and alkaline (pH > 8) conditions. The linker will exhibit its maximum stability in the neutral pH range (approximately pH 6-8). Under physiological conditions (pH 7.4), a slow hydrolysis can still occur.

Q3: Can enzymes in a biological system degrade ethyl acetate-containing PEG linkers?

Yes, esterase enzymes, which are present in plasma and within cells, can recognize and cleave the ethyl acetate bond.[1] This enzymatic degradation can be a significant pathway for linker cleavage in vivo, potentially leading to a faster release of the conjugated payload than predicted by chemical hydrolysis alone.

Q4: How does temperature impact the stability of these linkers?

As with most chemical reactions, the rate of hydrolysis of the ethyl acetate group increases with temperature.[2][3] Therefore, storing stock solutions and experimental samples at lower temperatures (e.g., 4°C or -20°C) is crucial to minimize degradation. During experiments at physiological temperature (37°C), the potential for hydrolysis should be considered.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Premature cleavage of the linker during conjugation or purification. pH of the reaction or purification buffer is too high or too low. - Maintain the pH of all buffers within a neutral range (pH 6.5-7.5).- Avoid prolonged exposure to acidic or basic conditions.
Elevated temperature during the experimental procedure. - Perform conjugation and purification steps at room temperature or on ice where possible.- Avoid heating solutions containing the PEG linker unless required for a specific protocol, and if so, minimize the duration of heating.
Inconsistent results in biological assays. Degradation of the PEG-linked molecule in cell culture media or assay buffer. - Prepare fresh solutions of the conjugate immediately before use.- Assess the stability of the conjugate in the specific biological medium under the assay conditions (time, temperature, pH).- Consider the presence of esterases in serum-containing media, which may accelerate degradation.
Discrepancy between expected and observed in vivo efficacy. Rapid in vivo clearance due to premature linker cleavage. - Perform in vitro plasma stability assays to assess the rate of enzymatic and chemical hydrolysis.- Analyze plasma samples from in vivo studies to quantify the levels of intact conjugate and released payload over time using LC-MS/MS.

Data Presentation

Table 1: Hydrolysis Rate Constants for Ethyl Acetate in Aqueous Solution

Temperature (°C)Temperature (K)Rate Constant (k) (L mol⁻¹ s⁻¹)Reference
102830.045[2]
202930.089[2]
252980.112[4]
303030.176[2]
403130.344[2]

Table 2: Estimated Half-Life of Ethyl Acetate Hydrolysis at Different pH and Temperature

pHTemperature (°C)Estimated Half-LifeNotes
5.025Hours to DaysHydrolysis is relatively slow.
7.437HoursHydrolysis occurs at a moderate rate under physiological conditions.
8.525Minutes to HoursBase-catalyzed hydrolysis is significantly faster.
2.025HoursAcid-catalyzed hydrolysis occurs.

Note: These are estimated values based on general principles of ester hydrolysis and may vary depending on the specific structure of the PEG linker and the experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Hydrolytic Stability Assay

This protocol describes a general method to assess the chemical stability of a PEG linker with an ethyl acetate group under different pH conditions.

  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0, 9.0). Common buffers include acetate for acidic pH, phosphate (B84403) for neutral pH, and borate (B1201080) for alkaline pH.

  • Sample Preparation: Dissolve the ethyl acetate-containing PEG linker or conjugate in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately quench the hydrolysis reaction by adding a suitable reagent. For example, if analyzing by reverse-phase HPLC, acidifying the sample with a small amount of trifluoroacetic acid (TFA) can stop base-catalyzed hydrolysis.

  • Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of the intact molecule remaining.

  • Data Analysis: Plot the percentage of the intact molecule versus time for each pH condition. Calculate the half-life (t½) of the molecule at each pH.

Protocol 2: In Vitro Plasma Stability Assay

This protocol is designed to evaluate the stability of the PEG linker in the presence of plasma enzymes.

  • Plasma Preparation: Obtain fresh plasma (e.g., human, mouse, rat) and centrifuge to remove any particulate matter.

  • Sample Preparation: Spike the ethyl acetate-containing PEG linker or conjugate into the plasma to a final concentration of 1 mg/mL.

  • Incubation: Incubate the plasma samples at 37°C.

  • Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the plasma aliquot to precipitate the proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Analysis: Collect the supernatant and analyze it by HPLC or LC-MS/MS to quantify the amount of the intact molecule.

  • Data Analysis: Plot the percentage of the intact molecule remaining versus time and calculate the half-life in plasma.

Protocol 3: HPLC-UV Method for Stability Analysis

This is a general HPLC method that can be adapted to monitor the degradation of a PEG-linked molecule.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength appropriate for the conjugated molecule (e.g., 220 nm or 280 nm).

  • Injection Volume: 20 µL.

Visualizations

cluster_hydrolysis Chemical Hydrolysis cluster_enzymatic Enzymatic Degradation PEG_Linker_Ester PEG-Linker-COO-Et Hydrolyzed_Products PEG-Linker-COOH + EtOH PEG_Linker_Ester->Hydrolyzed_Products H₂O (Acid or Base Catalyzed) PEG_Linker_Ester_Enzyme PEG-Linker-COO-Et Hydrolyzed_Products_Enzyme PEG-Linker-COOH + EtOH PEG_Linker_Ester_Enzyme->Hydrolyzed_Products_Enzyme Esterase

Caption: Degradation Pathways for Ethyl Acetate in PEG Linkers.

Start Start: PEG-Linker Sample Buffer_Incubation Incubate in Buffers (Varying pH and Temperature) Start->Buffer_Incubation Time_Points Collect Aliquots at Different Time Points Buffer_Incubation->Time_Points Quench Quench Reaction Time_Points->Quench Analysis Analyze by HPLC or LC-MS/MS Quench->Analysis Data_Analysis Calculate Half-Life Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Experimental Workflow for an In Vitro Stability Assay.

Premature_Cleavage Premature Linker Cleavage? Check_pH Is pH of Buffers Neutral (6.5-7.5)? Premature_Cleavage->Check_pH Yes Stable Stable Premature_Cleavage->Stable No Check_Temp Was the Experiment Conducted at Elevated Temperatures? Check_pH->Check_Temp Yes Adjust_pH Action: Adjust Buffer pH Check_pH->Adjust_pH No Check_Enzymes Is the Biological Medium Prone to Enzymatic Activity? Check_Temp->Check_Enzymes No Reduce_Temp Action: Lower Experimental Temperature Check_Temp->Reduce_Temp Yes Plasma_Stability_Assay Action: Perform Plasma Stability Assay Check_Enzymes->Plasma_Stability_Assay Yes Investigate_Other Investigate Other Factors Check_Enzymes->Investigate_Other No

Caption: Troubleshooting Logic for Linker Instability.

References

Technical Support Center: Purification of PROTACs Containing Hydroxy-PEG3-ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Proteolysis Targeting Chimeras (PROTACs) that feature a Hydroxy-PEG3-ethyl acetate (B1210297) linker.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of PROTACs with a Hydroxy-PEG3-ethyl acetate linker.

Low Product Yield

Low recovery of the final PROTAC product is a frequent challenge. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Experimental Protocol
Incomplete Reaction Optimize reaction conditions (e.g., stoichiometry, reaction time, temperature).Monitor reaction progress by LC-MS. If starting materials remain, consider extending the reaction time or adding more of the limiting reagent.
Product Precipitation Adjust buffer pH and ionic strength to maintain solubility.Before purification, perform a small-scale solubility test of the crude product in various buffers to identify optimal conditions.
Adsorption to Labware Use low-adhesion polypropylene (B1209903) tubes and vials.Pre-rinse all labware that will come into contact with the PROTAC solution with a buffer containing a low concentration of a non-ionic surfactant (e.g., 0.05% Tween-20).
Product Degradation Due to the ethyl acetate moiety, avoid harsh acidic or basic conditions during purification.Maintain a pH range of 6.0-7.5 for all buffers used in the purification process. If acidic conditions are necessary (e.g., TFA in reverse phase), minimize exposure time and maintain low temperatures.
Product Impurity

The presence of impurities can significantly impact downstream applications. Common impurities and strategies for their removal are detailed below.

Impurity Type Identification Method Recommended Purification Strategy
Unreacted Starting Materials LC-MS, NMROptimize the chromatographic gradient to improve separation of the product from less polar starting materials.
Hydrolyzed Linker LC-MS (look for mass corresponding to the carboxylic acid)Use buffered mobile phases (pH 6.0-7.5) and avoid prolonged storage in aqueous solutions.
Diastereomers/Enantiomers Chiral ChromatographyIf the synthesis can result in stereoisomers, use a chiral stationary phase for separation.
Aggregation Size Exclusion Chromatography (SEC)If aggregation is suspected, an initial SEC step can separate high molecular weight aggregates from the desired monomeric PROTAC.[1]

Experimental Protocols

Detailed methodologies for key purification techniques are provided below.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the most common method for purifying PROTACs.

  • Objective: To achieve high-purity separation of the target PROTAC from closely related impurities.

  • Column: A C18 or C8 column is typically suitable.

  • Mobile Phase A: 0.1% Formic Acid in Water (to minimize ester hydrolysis compared to TFA).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Procedure:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

    • Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF) and dilute with Mobile Phase A.

    • Inject the sample onto the column.

    • Elute the bound PROTAC using a linear gradient of Mobile Phase B. The gradient will depend on the hydrophobicity of the specific PROTAC. A typical gradient might be 5-95% B over 30 minutes.

    • Collect fractions and analyze for the presence and purity of the desired product using LC-MS.

    • Pool the pure fractions and lyophilize to obtain the final product.

Protocol 2: Normal-Phase Chromatography

Normal-phase chromatography can be effective for purifying polar molecules that are not well-retained in reversed-phase.[2][3]

  • Objective: To purify polar PROTACs that may have limited retention on reversed-phase columns.

  • Stationary Phase: Silica gel or a polar bonded phase (e.g., Diol, Cyano).

  • Mobile Phase: A non-polar solvent system, such as a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes.

  • Procedure:

    • Equilibrate the column with the starting mobile phase (low polarity).

    • Dissolve the crude PROTAC in a minimal amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the PROTAC using a gradient of increasing polarity.

    • Collect and analyze fractions for purity.

Protocol 3: Size Exclusion Chromatography (SEC)

SEC is useful for removing aggregates or separating the PROTAC from much smaller or larger impurities.[1]

  • Objective: To separate molecules based on their size in solution.

  • Column: Select a column with a fractionation range appropriate for the molecular weight of the PROTAC.

  • Mobile Phase: An isocratic mobile phase, typically a buffered saline solution (e.g., PBS).

  • Procedure:

    • Equilibrate the column with at least two column volumes of the mobile phase.

    • Dissolve the crude PROTAC mixture in the mobile phase and filter it through a 0.22 µm filter.

    • Inject the sample onto the column.

    • Collect fractions as the sample elutes. The PROTAC should elute at a volume corresponding to its molecular size.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PROTACs containing a this compound linker?

A1: The primary challenges stem from the hybrid nature of the molecule. The PEG portion imparts hydrophilicity, while the two ligands can be hydrophobic, leading to unique solubility and chromatographic behavior.[4] The ethyl acetate group is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of an undesired carboxylic acid impurity.[5]

Q2: Which chromatography method is best for my PROTAC?

A2: Reversed-phase HPLC is the most common and often the most effective method for PROTAC purification.[6] However, if your PROTAC is highly polar and shows poor retention on a C18 column, normal-phase chromatography may be a better option.[2][3] Size exclusion chromatography can be a useful initial step to remove aggregates, or a final polishing step.[1]

Q3: My PROTAC seems to be degrading during purification. What can I do?

A3: Degradation is likely due to the hydrolysis of the ethyl acetate linker. To minimize this, use mobile phases buffered around neutral pH (6.0-7.5). If an acidic modifier is required for peak shape in RP-HPLC, use a weaker acid like formic acid instead of trifluoroacetic acid (TFA) and keep the purification time as short as possible. Also, perform all purification steps at a low temperature (e.g., 4°C) to reduce the rate of hydrolysis.

Q4: I am seeing a "hook effect" in my biological assays after purification. Is this related to purity?

A4: The "hook effect," where the degradation of the target protein decreases at higher PROTAC concentrations, is a known phenomenon for PROTACs and is not typically a result of impurities.[1] It occurs when high concentrations of the PROTAC favor the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex required for degradation.

Q5: How can I improve the solubility of my PROTAC for purification?

A5: The incorporation of PEG linkers generally improves the aqueous solubility of PROTACs.[7] If you are still facing solubility issues, you can try dissolving your crude product in a small amount of an organic solvent like DMSO or DMF before diluting it with the mobile phase for injection. Screening different buffer conditions, including pH and the use of additives, can also help identify conditions that enhance solubility.

Visualizations

Purification_Workflow General Purification Workflow for PROTACs crude Crude PROTAC Mixture solubility Solubility Test crude->solubility sec Size Exclusion Chromatography (Optional) solubility->sec If aggregation is suspected rp_hplc Reversed-Phase HPLC solubility->rp_hplc Primary Method np_hplc Normal-Phase Chromatography solubility->np_hplc Alternative for highly polar PROTACs sec->rp_hplc analysis Fraction Analysis (LC-MS) rp_hplc->analysis np_hplc->analysis pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Pure PROTAC lyophilization->final_product

Caption: A general workflow for the purification of PROTACs.

Troubleshooting_Low_Yield Troubleshooting Low PROTAC Purification Yield start Low Yield Observed check_reaction Check Reaction Completion (LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_reaction Optimize Reaction Conditions incomplete->optimize_reaction Yes check_solubility Assess Product Solubility incomplete->check_solubility No optimize_reaction->start insoluble Insoluble Product check_solubility->insoluble optimize_buffer Optimize Buffer (pH, additives) insoluble->optimize_buffer Yes check_degradation Check for Degradation (LC-MS) insoluble->check_degradation No optimize_buffer->start degradation Degradation Observed check_degradation->degradation modify_conditions Modify Purification Conditions (pH, Temp) degradation->modify_conditions Yes success Improved Yield degradation->success No, other issue modify_conditions->start

Caption: A logical workflow for troubleshooting low yield during PROTAC purification.

References

Technical Support Center: Improving the Solubility of Hydrophobic PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using polyethylene (B3416737) glycol (PEG) linkers to improve the solubility of hydrophobic Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why do many PROTACs exhibit poor aqueous solubility?

PROTACs often suffer from poor aqueous solubility due to their inherent molecular characteristics. By design, they are large, complex molecules consisting of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them.[1][2][3] This structure frequently results in a high molecular weight (often >700 Da) and significant lipophilicity, placing them in the "beyond the Rule of Five" (bRo5) chemical space typically associated with poor solubility and oral bioavailability.[1][4][5] The combination of a large, often hydrophobic surface area and a tendency to form stable crystal lattices contributes significantly to their low solubility in aqueous buffers.[1]

Q2: How do PEG linkers improve the solubility of hydrophobic PROTACs?

Polyethylene glycol (PEG) linkers are the most common motifs used to increase the water solubility of PROTACs.[2][6][7] The repeating ethylene (B1197577) glycol units in the PEG chain are hydrophilic and can create a hydration shell around the molecule, improving its compatibility with aqueous environments.[4][][9] This strategy addresses one of the key challenges in PROTAC development, which is overcoming the poor solubility that arises from their large and lipophilic nature.[3] By increasing hydrophilicity, PEG linkers can lead to significantly improved aqueous solubility compared to PROTACs with more hydrophobic alkyl linkers.[4]

Q3: What is the optimal PEG linker length for improving solubility while maintaining activity?

There is no single optimal linker length; it is a critical parameter that must be empirically determined for each PROTAC system.[10][11] The linker's length and flexibility are crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[10][12] While longer PEG chains generally impart greater aqueous solubility, they can also introduce challenges.[10][12] Therefore, the ideal linker is a balance that provides sufficient solubility without compromising cell permeability or the precise orientation required for efficient ubiquitination and degradation.[10][13]

Q4: Are there disadvantages to using long PEG linkers?

Yes, while beneficial for solubility, excessively long or flexible PEG linkers can be detrimental. They can negatively impact cell permeability, as the increased hydrophilicity and molecular size can hinder passive diffusion across the lipophilic cell membrane.[4][10] Furthermore, a linker that is too long may not effectively restrict the geometry of the ternary complex, leading to less stable interactions, reduced ubiquitination efficiency, and a phenomenon known as the "hook effect," where the formation of unproductive binary complexes dominates at high concentrations.[11][13] This can result in reduced or abolished degradation activity.[11]

Troubleshooting Guide

This guide provides a systematic workflow for addressing common solubility-related problems during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
PROTAC precipitates out of solution in aqueous assay buffer. 1. High lipophilicity and low intrinsic solubility of the molecule.[1] 2. Incorrect buffer conditions or dilution method.[4]1. Modify the Linker: Synthesize and test a series of PROTAC analogs with PEG linkers of increasing length (e.g., PEG2, PEG4, PEG6, PEG8) to systematically enhance hydrophilicity.[] 2. Optimize Formulation: Test different dilution methods, such as adding the DMSO stock solution to the aqueous buffer dropwise while vortexing.[4] 3. Use Co-solvents/Additives: For in vitro assays, consider the use of solubilizers or co-solvents, but ensure the final concentration (e.g., DMSO ≤1%) does not impact the assay.[1]
PEGylated PROTAC has good solubility but shows low cell permeability. 1. The increased hydrophilicity and high molecular weight from the long PEG chain are hindering passive diffusion across the cell membrane.[10][13]1. Balance Linker Properties: Synthesize a matrix of PROTACs with varying PEG linker lengths and evaluate both solubility and permeability (e.g., using a PAMPA assay) to find an optimal balance.[10] 2. Introduce Lipophilic Moieties: Consider replacing a portion of the PEG linker with a more lipophilic or rigid component, such as a phenyl ring or an alkyl chain, to improve membrane traversal.[5][13] The flexibility of some PEG linkers can sometimes help by allowing the PROTAC to adopt a more compact conformation, shielding its polar surface area.[10]
PEGylated PROTAC has good solubility but reduced degradation activity (DC50/Dmax). 1. Inefficient Ternary Complex Formation: The linker may be too long or overly flexible, preventing the optimal orientation of the target protein and E3 ligase for efficient ubiquitin transfer.[11][13] 2. Hook Effect: At higher concentrations, the PROTAC may be forming more binary complexes (PROTAC-Target or PROTAC-E3) than the productive ternary complex.[11]1. Optimize Linker Length: Synthesize and test analogs with shorter PEG linkers to reduce flexibility and better constrain the ternary complex geometry.[13] 2. Increase Linker Rigidity: Introduce more rigid structural elements (e.g., triazole, piperazine, phenyl rings) into the linker to pre-organize the molecule into a more active conformation.[2][13] 3. Perform Dose-Response Curve Analysis: Carefully analyze the full dose-response curve to identify the characteristic "hook" shape and determine the optimal concentration range for maximal degradation.

Data Presentation

The selection of a linker requires balancing multiple physicochemical and biological properties. The following table summarizes the general trends observed when varying PEG linker length, based on illustrative data from literature.[3][10][12]

Linker Type Aqueous Solubility (µM) Cell Permeability (Papp, 10⁻⁶ cm/s) Degradation Potency (DC50, nM) Key Considerations
Alkyl C8 Low (~5)Moderate (~1.5)50Poor solubility can lead to experimental artifacts and limit bioavailability.[12]
PEG4 Moderate (~25)High (~2.0)15A good starting point for balancing solubility and permeability.[12]
PEG8 Good (~60)Moderate (~1.2)25Improved solubility, but permeability may begin to decrease.[12]
PEG12 High (~180)Low (~0.5)120Excellent solubility, but often at the cost of significantly reduced cell permeability and potentially lower degradation efficacy.[4][12]

Note: The values presented are illustrative to demonstrate trends and are highly dependent on the specific PROTAC, target protein, and cell line used. Empirical testing is essential.[10]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol outlines a common method to determine the kinetic solubility of a PROTAC in an aqueous buffer, often used in early drug discovery.[1][4][12]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the PROTAC (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.

  • Dispensing: In triplicate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well filter plate.

  • Buffer Addition: Add the aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4) to each well to reach the desired final PROTAC concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤1%).[1][4]

  • Incubation: Seal the plate and shake it on a plate shaker at a controlled temperature (e.g., 25°C) for 1-2 hours.[1]

  • Filtration: Filter the solutions through the filter plate into a clean 96-well collection plate to remove any precipitated compound.[4]

  • Quantification: Analyze the concentration of the dissolved PROTAC in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the kinetic solubility by comparing the measured concentration in the filtered samples to a standard curve prepared by diluting the DMSO stock solution in a 50:50 mixture of acetonitrile:water or another suitable solvent.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a cell-free, high-throughput method to predict passive membrane permeability.[14][15][16]

  • Membrane Coating: Coat the membrane of each well in a 96-well filter donor plate with a lipid solution (e.g., 5 µL of 4% lecithin (B1663433) in dodecane).[17] Allow the solvent to evaporate.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., 300 µL of PBS, pH 7.4).[17]

  • Prepare Donor Solutions: Prepare the PROTAC test solutions in buffer at a known concentration (e.g., 500 µM), ensuring the final DMSO concentration is low.[17]

  • Load Donor Plate: Add the PROTAC solutions (e.g., 200 µL) to the coated wells of the donor plate.[17]

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for a defined period (e.g., 5-18 hours) with gentle shaking.[14][17]

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using HPLC-UV or LC-MS/MS.[16]

  • Calculate Permeability (Papp): Calculate the apparent permeability coefficient (Papp) using the established equations that account for the volume of the wells, the surface area of the membrane, and the incubation time.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in PROTAC development.

PROTAC Solubility Optimization Workflow start Start: Hydrophobic PROTAC Lead (Poor Solubility) synth Synthesize Analog Library with Varying PEG Linkers (e.g., n=2, 4, 6, 8) start->synth screen Screen Analogs for Aqueous Solubility synth->screen decision1 Is Solubility Improved? screen->decision1 perm Assess Cell Permeability (e.g., PAMPA Assay) decision1->perm Yes reiterate Re-evaluate Linker Strategy (e.g., rigidity, composition) decision1->reiterate No decision2 Is Permeability Acceptable? perm->decision2 degradation Evaluate Degradation Activity (DC50 / Dmax) decision2->degradation Yes decision2->reiterate No decision3 Is Activity Maintained/Improved? degradation->decision3 end Optimized PROTAC Candidate decision3->end Yes decision3->reiterate No reiterate->synth Troubleshooting_PROTAC_Issues start Initial Observation: Poor PROTAC Performance sol_check Measure Aqueous Solubility start->sol_check sol_ok Is Solubility > 20 µM? sol_check->sol_ok sol_bad Solubility Issue sol_ok->sol_bad No perm_check Measure Cell Permeability (PAMPA) sol_ok->perm_check Yes sol_fix Solution: - Increase PEG linker length - Use formulation aids sol_bad->sol_fix perm_ok Is Permeability Acceptable? perm_check->perm_ok perm_bad Permeability Issue perm_ok->perm_bad No act_check Measure Degradation Activity (Western Blot) perm_ok->act_check Yes perm_fix Solution: - Balance PEG length (shorter) - Introduce lipophilic/rigid groups perm_bad->perm_fix act_ok Is DC50 Potent? act_check->act_ok act_ok->perm_bad No, check for 'Hook Effect' act_bad Activity Issue (e.g., Hook Effect) act_ok->act_bad No act_fix Solution: - Shorten or rigidify linker - Check dose-response curve act_bad->act_fix PROTAC_Mechanism_of_Action cluster_0 1. Ternary Complex Formation cluster_1 2. Ubiquitination cluster_2 3. Proteasomal Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Targeted for E3 E3 Ubiquitin Ligase E3->POI Transfers Ub PROTAC->E3 Ub Ubiquitin Ub->E3 Degradation Degradation Products Proteasome->Degradation

References

Technical Support Center: Characterizing PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of PEGylated proteins. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing PEGylated proteins?

A1: The main challenges in characterizing PEGylated proteins stem from the inherent properties of polyethylene (B3416737) glycol (PEG) and the PEGylation process itself.[1] Key difficulties include:

  • Heterogeneity: PEGylation reactions often result in a complex mixture of products. This includes proteins with varying numbers of PEG chains attached (degree of PEGylation) and at different sites on the protein (positional isomers).[1][2][3] Furthermore, the PEG polymer itself is often polydisperse, meaning it has a distribution of molecular weights, which adds another layer of complexity.[1]

  • Increased Size and Hydrodynamic Radius: The addition of PEG significantly increases the protein's size and hydrodynamic volume. This alteration can affect its behavior in many analytical techniques, such as size-exclusion chromatography (SEC).[1]

  • Masking Effects: The flexible PEG chains can "shield" the protein surface, interfering with analytical methods that rely on protein-specific properties. This can impact techniques like immunoassays and certain spectroscopic methods.[1]

  • Lack of a Strong Chromophore: PEG does not possess a strong UV chromophore, making its direct detection and quantification by UV-Vis spectroscopy challenging.[1]

Q2: Why does my PEGylated protein show a broad peak in Size-Exclusion Chromatography (SEC)?

A2: A broad peak in SEC is a common observation for PEGylated proteins and can be attributed to several factors:

  • Polydispersity of PEG: If the PEG reagent used for conjugation has a broad molecular weight distribution, the resulting PEGylated protein population will also be heterogeneous in size, leading to a broader elution profile.[1]

  • Heterogeneity of PEGylation: The presence of multiple PEGylated species (e.g., mono-, di-, and tri-PEGylated proteins) in the sample will result in a broader peak.

  • Conformational Differences: PEGylated proteins do not behave like typical globular protein standards used for column calibration. Their larger hydrodynamic radius can lead to earlier elution and broader peaks, making molecular weight estimation by conventional SEC unreliable.[1]

  • Interactions with the Stationary Phase: The PEG moiety can sometimes interact with the silica-based stationary phase of the SEC column, leading to peak tailing and broadening.[4]

Q3: Can I use standard protein quantification assays like Bradford or BCA for my PEGylated protein?

A3: Standard colorimetric protein assays like Bradford or BCA may not be accurate for PEGylated proteins.[1] The PEG chains can sterically hinder the access of the dye (in the Bradford assay) or the copper-chelating reagents (in the BCA assay) to the protein backbone and specific amino acid residues.[1] This interference can lead to an underestimation of the protein concentration.[1] It is recommended to use methods that are less susceptible to such interference, like amino acid analysis, or to develop a specific ELISA for the protein.[1]

Q4: What is the "degree of PEGylation," and why is it important to determine?

A4: The degree of PEGylation refers to the average number of PEG molecules covalently attached to a single protein molecule.[1][5] It is a critical quality attribute for PEGylated biotherapeutics because it directly impacts the drug's:

  • Pharmacokinetic and pharmacodynamic properties[1]

  • Biological activity and efficacy[1]

  • Immunogenicity[1]

  • Stability and solubility[1]

Inconsistent degrees of PEGylation can lead to batch-to-batch variability and affect the overall safety and efficacy of the therapeutic.[1]

Troubleshooting Guides

Issue 1: Difficulty in Determining the Molecular Weight of PEGylated Protein by Mass Spectrometry (MS)
SymptomPossible CauseTroubleshooting Steps
Complex, difficult-to-interpret mass spectrum with multiple charge state envelopes. The polydispersity of PEG and the presence of multiple PEGylated species lead to overlapping charge patterns, complicating the spectrum.[1][6][7]1. Use a charge-stripping agent: Post-column addition of a weak amine like triethylamine (B128534) (TEA) can reduce the charge state complexity, leading to a simpler and more interpretable mass spectrum.[1][6][8] 2. Optimize MS parameters: Adjust instrument settings to enhance resolution and sensitivity for high molecular weight species.[1] 3. High-Resolution MS: Employ high-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) to resolve the small mass differences between species with varying numbers of PEG units.[1]
Low signal intensity or poor ionization. The large, flexible PEG chains can suppress the ionization of the protein.[1]1. Optimize the mobile phase: Use a mobile phase that promotes better desolvation and ionization.[1] 2. Consider MALDI-TOF MS: For some applications, MALDI-TOF MS can be a good alternative to ESI-MS as it is often less susceptible to ionization suppression for large molecules and can provide accurate average molecular weight and degree of PEGylation.[1][2]
Inability to distinguish between different PEGylated forms. Insufficient resolution of the mass spectrometer.1. High-Resolution MS: Employ high-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) to resolve the small mass differences between species with varying numbers of PEG units.[1]
Issue 2: Inaccurate Quantification of PEGylation
SymptomPossible CauseTroubleshooting Steps
Underestimation of protein concentration using colorimetric assays (BCA, Bradford). Steric hindrance from PEG chains interfering with reagent access to the protein.[1]1. Use an alternative quantification method: Amino acid analysis provides a more accurate determination of protein concentration. 2. Develop a specific ELISA: An ELISA targeting a region of the protein not affected by PEGylation can provide accurate quantification.[1] 3. UV Absorbance at 280 nm: Can be used if no other interfering substances are present.[1][5]
Difficulty in quantifying free PEG. PEG lacks a strong UV chromophore.[1]1. Use a Refractive Index (RI) detector: An RI detector can be used in conjunction with SEC to detect and quantify PEG.[5] 2. Charged Aerosol Detector (CAD): CAD is another option for detecting non-chromophoric compounds like PEG. 3. Barium-Iodide Assay: A colorimetric method where PEG forms a colored complex with a barium-iodide solution.[5]
Issue 3: Challenges in Identifying the Site of PEGylation
SymptomPossible CauseTroubleshooting Steps
Incomplete digestion of the PEGylated protein by proteases. PEG chains can sterically hinder protease access to cleavage sites.1. Optimize Digestion Protocol: Increase the enzyme-to-protein ratio, extend digestion time, or use a combination of proteases with different specificities.[1]
Ambiguous results from peptide mapping. The PEGylation reaction may have occurred at multiple sites, leading to a complex mixture of PEGylated peptides that is difficult to analyze.[1]1. Purify PEGylated Species: If possible, use chromatographic techniques like ion-exchange or hydrophobic interaction chromatography to separate different positional isomers before enzymatic digestion and peptide mapping.[1] 2. LC-MS/MS Analysis: Utilize tandem mass spectrometry (LC-MS/MS) to fragment the PEGylated peptides. The fragmentation pattern can help identify the amino acid sequence and the site of PEG attachment.[1][9]
Difficulty in analyzing mass spectra of PEGylated peptides. The polydispersity of the attached PEG complicates the mass spectrum of the peptide.1. Use Monodisperse PEG: If possible, use PEG reagents with a defined molecular weight (monodisperse). This simplifies the mass spectra of PEGylated peptides, making them easier to identify.[1]

Experimental Protocols

Protocol 1: Determination of Degree of PEGylation by SEC-MALS

This method combines Size-Exclusion Chromatography (SEC) with Multi-Angle Light Scattering (MALS), a UV detector, and a Refractive Index (RI) detector to determine the molar mass of the protein and PEG components of the conjugate.

Methodology:

  • System Setup:

    • HPLC system with an isocratic pump.

    • SEC column suitable for the molecular weight range of the PEGylated protein.

    • In-line MALS, UV (280 nm), and RI detectors.

  • Mobile Phase: A buffer in which the PEGylated protein is soluble and stable, and that is compatible with all detectors (e.g., phosphate-buffered saline). Filter and degas the mobile phase.

  • Sample Preparation:

    • Dissolve the PEGylated protein in the mobile phase to a known concentration (e.g., 1-2 mg/mL).

    • Filter the sample through a 0.1 or 0.22 µm low-protein-binding filter.

  • Data Acquisition:

    • Equilibrate the SEC column with the mobile phase until stable baselines are achieved for all detectors.

    • Inject the prepared sample.

    • Collect data from all three detectors.

  • Data Analysis:

    • Use the specific refractive index increment (dn/dc) values for the protein and PEG.

    • The UV signal at 280 nm is used to determine the protein concentration.

    • The RI signal is used to determine the concentration of both protein and PEG.

    • The MALS signal provides the weight-averaged molar mass of the eluting species.

    • Specialized software is used to process the data from the three detectors to calculate the molar mass of the protein and the attached PEG, from which the degree of PEGylation can be determined.

Protocol 2: Identification of PEGylation Sites by LC-MS/MS

Methodology:

  • Protein Digestion:

    • Denature the PEGylated protein using a denaturant (e.g., urea (B33335) or guanidine (B92328) HCl) and reduce disulfide bonds with a reducing agent (e.g., DTT).

    • Alkylate the free cysteines with an alkylating agent (e.g., iodoacetamide).

    • Dilute the sample to reduce the denaturant concentration and add a protease (e.g., trypsin).

    • Incubate at the optimal temperature for the protease (e.g., 37°C for trypsin) for a sufficient time to achieve complete digestion.

  • LC Separation:

    • Inject the digested peptide mixture onto a reverse-phase HPLC column (e.g., C18).

    • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., formic acid).

  • MS and MS/MS Analysis:

    • The eluting peptides are introduced into a high-resolution mass spectrometer.

    • Perform a full MS scan to determine the mass-to-charge ratio (m/z) of the eluting peptides.

    • Select the precursor ions of interest (potential PEGylated peptides) for fragmentation (MS/MS).

    • Fragment the selected ions using an appropriate fragmentation method (e.g., Collision-Induced Dissociation - CID).

  • Data Analysis:

    • Use specialized software to search the MS/MS data against the protein sequence.

    • Identify the peptide sequence and the specific amino acid residue to which the PEG moiety is attached based on the fragmentation pattern.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_results Final Characterization prep PEGylated Protein Sample sec Size-Exclusion Chromatography (SEC) prep->sec Size-based Separation ms Mass Spectrometry (MS) prep->ms Mass-based Analysis qa Quantification Assays prep->qa Concentration Determination nmr NMR Spectroscopy prep->nmr Structural Analysis heterogeneity Assess Heterogeneity sec->heterogeneity mw Determine Molecular Weight sec->mw ms->mw peg_degree Calculate Degree of PEGylation ms->peg_degree peg_site Identify PEGylation Site(s) ms->peg_site qa->peg_degree structure Evaluate Structural Integrity nmr->structure report Comprehensive Report heterogeneity->report mw->report peg_degree->report peg_site->report structure->report

Caption: General workflow for PEGylated protein characterization.

troubleshooting_sec cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Broad Peak in SEC cause1 PEG Polydispersity issue->cause1 cause2 PEGylation Heterogeneity issue->cause2 cause3 Column Interaction issue->cause3 sol1 Use Monodisperse PEG cause1->sol1 sol2 Optimize PEGylation Reaction cause2->sol2 sol3 Purify PEGylated Species cause2->sol3 sol4 Change SEC Column/Mobile Phase cause3->sol4

Caption: Troubleshooting broad peaks in SEC analysis.

troubleshooting_ms cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Complex Mass Spectrum cause1 PEG Polydispersity issue->cause1 cause2 Multiple Charge States issue->cause2 sol3 High-Resolution MS issue->sol3 sol4 Optimize MS Parameters issue->sol4 sol1 Use Monodisperse PEG cause1->sol1 sol2 Use Charge-Stripping Agent (TEA) cause2->sol2

Caption: Troubleshooting complex mass spectra.

References

Technical Support Center: Optimizing Reaction Conditions for Hydroxy-PEG3-ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Hydroxy-PEG3-ethyl acetate (B1210297). All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Hydroxy-PEG3-ethyl acetate?

A1: The most common and direct method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the deprotonation of triethylene glycol with a strong base to form an alkoxide, which then acts as a nucleophile to attack an ethyl haloacetate, such as ethyl bromoacetate (B1195939).

Q2: What are the critical parameters to control during the synthesis?

A2: The critical parameters for a successful synthesis include:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the alkoxide intermediate. All glassware should be thoroughly dried, and anhydrous solvents must be used.

  • Choice of Base: A strong, non-nucleophilic base is preferred to deprotonate the triethylene glycol without competing in the substitution reaction. Sodium hydride (NaH) is a common choice.

  • Temperature: The reaction temperature needs to be carefully controlled to prevent side reactions. The deprotonation is often carried out at a lower temperature, and the substitution reaction may be gently heated to ensure completion.[1]

  • Stoichiometry: The molar ratio of the reactants is crucial. Using an excess of triethylene glycol can help to minimize the formation of bis-etherified byproducts.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexanes) should be developed to distinguish between the starting materials (triethylene glycol and ethyl bromoacetate) and the desired product. Staining with potassium permanganate (B83412) can help visualize the PEG-containing compounds. For more detailed analysis, 1H NMR spectroscopy can be used to track the disappearance of starting material signals and the appearance of product signals.[2][3][4]

Q4: What are the common impurities and side products?

A4: Common impurities and side products include:

  • Unreacted triethylene glycol and ethyl bromoacetate.

  • Bis-PEGylated ethyl acetate, where both ends of the triethylene glycol have reacted with ethyl bromoacetate.

  • Products of elimination reactions from the ethyl bromoacetate, especially at higher temperatures.[1][5]

  • Hydrolysis of the ethyl acetate moiety to the corresponding carboxylic acid if aqueous basic conditions are present during workup.[6][7][8][9]

Q5: What is the best method for purifying the final product?

A5: Purification of the polar this compound can be challenging. Column chromatography on silica (B1680970) gel is the most common method. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective. Other techniques that can be employed for purifying PEGylated molecules include size exclusion chromatography (SEC), ion-exchange chromatography (IEX), and hydrophobic interaction chromatography (HIC).[][11][12][13][14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of triethylene glycol.Ensure the base (e.g., NaH) is fresh and active. Allow sufficient time for the deprotonation to complete before adding the ethyl haloacetate.
Presence of water in the reaction.Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect reaction temperature.Optimize the reaction temperature. The deprotonation may require cooling, while the substitution step may need gentle heating. Monitor the reaction by TLC to determine the optimal conditions.
Formation of Significant Side Products Formation of bis-PEGylated product.Use an excess of triethylene glycol relative to the ethyl haloacetate to favor mono-substitution.
Elimination of ethyl haloacetate.Maintain a lower reaction temperature to favor the SN2 reaction over E2 elimination.[1][5]
Hydrolysis of the ester group.Use non-aqueous workup conditions if possible. If an aqueous workup is necessary, use a mildly acidic solution to neutralize the base and avoid prolonged exposure to basic conditions.[6][7][8][9]
Difficulty in Purifying the Product Co-elution of product and starting material during chromatography.Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent (e.g., methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes) can improve separation.
Product is very polar and streaks on the silica gel column.Add a small amount of a polar modifier like methanol or triethylamine (B128534) to the eluent to reduce tailing.
Product is water-soluble, leading to loss during aqueous workup.Use a minimal amount of water for the workup and perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). A brine wash can also help to reduce the solubility of the product in the aqueous layer.

Experimental Protocols

Representative Synthesis of this compound via Williamson Ether Synthesis

This protocol is a representative procedure and may require optimization.

Materials:

  • Triethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl bromoacetate

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add triethylene glycol (e.g., 3 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the glycol in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents relative to ethyl bromoacetate) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromoacetate (1 equivalent) dropwise via a syringe. After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated (e.g., to 40-50 °C) if TLC analysis shows a slow conversion rate.

  • Quenching: After the reaction is complete (as monitored by TLC), cool the mixture to 0 °C and slowly add saturated aqueous NH4Cl solution to quench the excess NaH.

  • Work-up: Dilute the mixture with water and extract with ethyl acetate or dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent gradient (e.g., 0-100% ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Reaction_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Triethylene Glycol Triethylene Glycol Deprotonation Deprotonation Triethylene Glycol->Deprotonation 1. NaH, THF, 0°C to RT Alkylation Alkylation Deprotonation->Alkylation Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->Alkylation 2. Add to alkoxide Quenching Quenching Alkylation->Quenching 3. sat. NH4Cl Extraction Extraction Quenching->Extraction 4. EtOAc/H2O Drying & Concentration Drying & Concentration Extraction->Drying & Concentration 5. Brine, Na2SO4 Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography 6. Silica gel Pure Product Pure Product Column Chromatography->Pure Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Low Yield? Low Yield? Start->Low Yield? Side Products? Side Products? Low Yield?->Side Products? No Check Reagents Check Base Activity & Anhydrous Conditions Low Yield?->Check Reagents Yes Optimize Temp. Optimize Reaction Temperature Low Yield?->Optimize Temp. Yes Purification Issues? Purification Issues? Side Products?->Purification Issues? No Adjust Stoichiometry Use Excess Glycol Side Products?->Adjust Stoichiometry Yes Control Temp. Lower Reaction Temperature Side Products?->Control Temp. Yes Optimize Workup Use Mild Acidic Quench Side Products?->Optimize Workup Yes Optimize Chromatography Adjust Solvent Gradient & Add Modifiers Purification Issues?->Optimize Chromatography Yes Success Success Purification Issues?->Success No Check Reagents->Side Products? Optimize Temp.->Side Products? Adjust Stoichiometry->Purification Issues? Control Temp.->Purification Issues? Optimize Workup->Purification Issues? Optimize Chromatography->Success

References

Technical Support Center: Impact of Linker Flexibility on PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to understanding and optimizing the impact of linker flexibility on the efficacy of Proteolysis Targeting Chimeras (PROTACs). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in your targeted protein degradation research.

Troubleshooting Guides

This section addresses specific issues you might encounter during your PROTAC experiments, with a focus on linker-related challenges.

Issue 1: My PROTAC shows good binary binding but poor or no degradation of the target protein.

This is a common challenge in PROTAC development and often points to issues with the formation or productivity of the ternary complex.[1]

Potential Linker-Related Cause Troubleshooting Steps
Suboptimal Linker Length or Flexibility The linker may be too short, causing steric hindrance, or too long and flexible, leading to an unstable or non-productive ternary complex.[1][2] Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units) and different degrees of rigidity (e.g., incorporating cyclic or aromatic moieties) to identify the optimal conformation.[3]
Inefficient Ternary Complex Formation Even with appropriate length and flexibility, the linker may not orient the target protein and E3 ligase optimally for productive interaction.
Biophysical Assays: Directly measure the formation and stability of the ternary complex using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET assays.[4] This will help determine if a stable ternary complex is being formed.
Non-productive Ternary Complex Conformation A ternary complex may form, but the orientation of the target protein's lysine (B10760008) residues may not be accessible for ubiquitination by the E2 enzyme.[2]
Computational Modeling: Use molecular modeling to predict the conformation of the ternary complex with different linkers and identify orientations that favor ubiquitination.
Linker Attachment Points: Re-evaluate the points of attachment of the linker to the warhead and the E3 ligase ligand. Synthesizing PROTACs with different attachment points can alter the geometry of the ternary complex.[5]
Poor Cell Permeability The physicochemical properties of the linker may be hindering the PROTAC's ability to cross the cell membrane and reach its intracellular target.[2][6]
Modify Linker Composition: Incorporate moieties that can improve cell permeability, such as by balancing hydrophilicity and lipophilicity. For example, PEG linkers can increase solubility.[7]
Permeability Assays: Perform cell permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to directly measure the permeability of your PROTACs.[8][9]

Issue 2: I am observing a "hook effect" with my PROTAC.

The "hook effect" is characterized by a bell-shaped dose-response curve where the degradation efficacy decreases at higher PROTAC concentrations.[10][11] This occurs due to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) that predominate at high concentrations and prevent the formation of the productive ternary complex.[10][11]

Mitigation Strategy Experimental Approach
Confirm and Characterize the Hook Effect Perform a wide dose-response experiment with at least 8-10 concentrations and half-log dilutions to clearly define the bell-shaped curve.[10] This will help you identify the optimal concentration for maximum degradation (Dmax).
Enhance Ternary Complex Cooperativity A highly cooperative PROTAC, where the formation of one binary complex promotes the binding of the third partner, can mitigate the hook effect.[12]
Linker Design: Modify the linker to be more rigid, which can pre-organize the PROTAC in a conformation that favors ternary complex formation.[13]
Biophysical Assays: Use SPR or ITC to measure the cooperativity of ternary complex formation. A cooperativity value (alpha) greater than 1 indicates positive cooperativity.[12]
Time-Course Experiment Assess degradation at multiple time points at both the optimal concentration and a higher, "hooked" concentration to understand the kinetics of the system.[10]

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC?

A1: The linker is a crucial component of a PROTAC that connects the target protein-binding ligand (warhead) to the E3 ligase-binding ligand.[13] It plays a pivotal role in determining the efficacy of the PROTAC by influencing the formation, stability, and conformation of the ternary complex.[12] The linker's length, flexibility, and chemical composition also significantly impact the PROTAC's physicochemical properties, such as solubility and cell permeability.[3][7]

Q2: What are the common types of linkers used in PROTACs?

A2: The most common linker types are polyethylene (B3416737) glycol (PEG) chains and alkyl chains, which offer flexibility.[3] More rigid linkers incorporating structures like piperazine, piperidine, or aromatic rings are also used to pre-organize the PROTAC and improve ternary complex stability.[3][13] "Click chemistry" linkers are also employed for their efficient synthesis.[3]

Q3: How does linker length affect PROTAC efficacy?

A3: Linker length is a critical parameter that needs to be optimized for each target-E3 ligase pair.[5] A linker that is too short can lead to steric clashes and prevent the formation of a stable ternary complex.[1] Conversely, a linker that is too long may result in an unstable or non-productive complex due to high flexibility and entropic penalties.[3] The optimal linker length ensures the proper proximity and orientation of the target protein and E3 ligase for efficient ubiquitination.[5]

Q4: How does linker flexibility influence PROTAC efficacy?

A4: Linker flexibility affects the ability of the PROTAC to adopt a bioactive conformation required for productive ternary complex formation.[13] While some flexibility is necessary, excessive flexibility can be detrimental.[3] Semi-rigid linkers can help to "pre-organize" the PROTAC, reducing the entropic penalty of ternary complex formation and improving its stability.[13]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the impact of linker flexibility and length on PROTAC efficacy.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [5][14][15][16][17]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC 19>1000<20VHLMCF7
PROTAC 212~500~60VHLMCF7
PROTAC 3 16 ~100 >90 VHL MCF7
PROTAC 419~750~50VHLMCF7
PROTAC 521>1000<30VHLMCF7

Data suggests that for ERα degradation, a 16-atom linker was found to be optimal.[5][17]

Table 2: Effect of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [13][14]

PROTAC CompoundLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
BTK Degrader 1PEG85080CRBNMOLM-14
BTK Degrader 2 PEG 12 10 >95 CRBN MOLM-14
BTK Degrader 3Alkyl122590CRBNMOLM-14
BTK Degrader 4PEG164085CRBNMOLM-14

Longer PEG linkers up to a certain point were found to be more potent in this system.[14]

Table 3: Impact of Linker Rigidity on BRD4 Degradation [7]

PROTAC CompoundLinker TypeDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)
BRD4 Degrader (Flexible)PEG515>981.2
BRD4 Degrader (Rigid)Piperazine-based25952.5

While the flexible PEG5 linker showed slightly better degradation, the more rigid linker exhibited improved cell permeability.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Western Blot for Protein Degradation[18][19]

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[14]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation[12][20][21]

Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.

Methodology:

  • Immobilization:

    • Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target).

    • Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm there is no non-specific binding.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the soluble protein partner.

    • Inject these solutions over the immobilized protein surface.

  • Data Analysis:

    • Fit the sensorgrams to appropriate binding models to determine the association (ka) and dissociation (kd) rate constants and the equilibrium dissociation constant (KD) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) as the ratio of the binary KD of the PROTAC for the immobilized protein to the ternary KD. An α > 1 indicates positive cooperativity.[12]

Protocol 3: NanoBRET™ Assay for Live-Cell Ternary Complex Formation[1][22][23]

Objective: To measure the formation of the PROTAC-induced ternary complex in living cells.

Methodology:

  • Cell Preparation:

    • Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

  • Labeling:

    • Label the HaloTag®-E3 ligase fusion with a cell-permeable HaloTag® NanoBRET™ 618 ligand.

  • PROTAC Treatment:

    • Treat the cells with varying concentrations of the PROTAC.

  • BRET Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure the donor emission at 460 nm and the acceptor emission at >600 nm.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Visualizations

Signaling Pathway and Experimental Workflows

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC mechanism of action leading to targeted protein degradation.

Experimental_Workflow start PROTAC Design & Synthesis biophysical Biophysical Assays (SPR, ITC, NanoBRET) start->biophysical Binary & Ternary Binding cell_based Cell-Based Assays biophysical->cell_based western_blot Western Blot (Degradation) cell_based->western_blot permeability Permeability Assays (PAMPA, Caco-2) cell_based->permeability hook_effect Dose-Response & Hook Effect Analysis western_blot->hook_effect optimization Linker Optimization permeability->optimization hook_effect->optimization Iterative Redesign end Lead Candidate hook_effect->end optimization->start

Caption: A typical experimental workflow for PROTAC development and optimization.

Logical_Relationships cluster_linker Linker Properties cluster_complex Ternary Complex cluster_properties Physicochemical Properties Length Length Formation Formation & Stability Length->Formation Flexibility Flexibility/Rigidity Flexibility->Formation Conformation Productive Conformation Flexibility->Conformation Composition Chemical Composition Solubility Solubility Composition->Solubility Permeability Cell Permeability Composition->Permeability Efficacy PROTAC Efficacy (Degradation) Formation->Efficacy Conformation->Efficacy Solubility->Efficacy Permeability->Efficacy

Caption: Logical relationships between linker properties and PROTAC efficacy.

References

how to remove unreacted Hydroxy-PEG3-ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the removal of unreacted Hydroxy-PEG3-ethyl acetate (B1210297) from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove unreacted Hydroxy-PEG3-ethyl acetate?

This compound is a highly polar, flexible molecule. This polarity means it adheres strongly to polar stationary phases like silica (B1680970) gel, often leading to streaking and poor separation during normal-phase column chromatography. Its flexible chain can also lead to broad peaks in chromatography.

Q2: What are the primary methods for separating my product from unreacted this compound?

The most common and effective methods include:

  • Column Chromatography: Utilizes a stationary phase (like silica gel or a modified silica) and a mobile phase to separate compounds based on their polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution chromatography technique, particularly effective for separating molecules with small differences in polarity or size.

  • Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an organic solvent and water).

  • Solid-Phase Extraction (SPE): A cartridge-based chromatography method used for sample cleanup and purification.

Q3: How do I choose the best purification method for my experiment?

The optimal method depends on the properties of your desired product, the scale of your reaction, and the equipment available. The flowchart below provides a general decision-making framework. A key factor is the difference in polarity between your product and the unreacted PEG reagent.

Troubleshooting Guide

Problem 1: During normal-phase column chromatography on silica gel, my product and the unreacted PEG reagent are not separating well, or the PEG reagent is streaking across all fractions.

  • Potential Cause: The high polarity of the PEG reagent causes strong interaction with the silica stationary phase. Standard solvent systems like hexane/ethyl acetate may not be effective.

  • Suggested Solution:

    • Switch to a more polar mobile phase system. A gradient of chloroform (B151607) (or dichloromethane) and methanol (B129727) is often more effective for eluting polar PEG compounds.[1] A slow gradient from 1% to 10% methanol can improve separation.

    • Consider an alternative stationary phase. If streaking persists, Hydrophilic Interaction Liquid Chromatography (HILIC) or chromatography with an amine-functionalized silica phase might provide better separation for highly polar molecules.[2]

Problem 2: My product is also very polar, making separation from the PEG reagent difficult with any method.

  • Potential Cause: The physicochemical properties of your product and the unreacted PEG are too similar for effective separation by polarity alone.

  • Suggested Solution:

    • Utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates compounds based on hydrophobicity. Since even small chemical modifications can alter a molecule's hydrophobicity, RP-HPLC can often resolve compounds that are inseparable by normal-phase chromatography.

    • Employ a derivatization strategy. If possible, chemically modify either your product or the unreacted PEG to significantly alter its polarity or size, making separation easier.

Problem 3: I am losing a significant amount of my product during liquid-liquid extraction.

  • Potential Cause: Your product may have some solubility in the aqueous phase, leading to its loss when washing away the water-soluble PEG reagent.

  • Suggested Solution:

    • Use brine (saturated NaCl solution) for the final aqueous washes. The increased ionic strength of the brine solution can decrease the solubility of organic compounds in the aqueous layer, pushing more of your product into the organic phase.[3]

    • Perform back-extraction. After the initial separation, extract the aqueous layer again with a fresh portion of the organic solvent to recover any dissolved product.[4]

Comparison of Purification Methods

MethodPrinciple of SeparationBest Suited ForAdvantagesDisadvantages
Normal-Phase Column Chromatography PolarityProducts that are significantly less polar than this compound.High capacity, relatively low cost.Can be low resolution for similar compounds; PEG may streak.
Reversed-Phase HPLC (RP-HPLC) HydrophobicityHigh-purity separation of small molecules, especially when polarity differences are minimal.[][6]High resolution, excellent for analytical and preparative scale.[7][8]Lower capacity than column chromatography, more expensive equipment required.
Liquid-Liquid Extraction (LLE) Differential SolubilityRapid, bulk removal of the PEG reagent when the product is much less polar and has low water solubility.Fast, inexpensive, good for large scales.Not suitable for polar products, can be labor-intensive.[9][10]
Solid-Phase Extraction (SPE) Polarity or HydrophobicityQuick cleanup of small to medium scale reactions.Faster than column chromatography, uses less solvent.[11][12]Lower capacity, can be more expensive per sample than bulk chromatography.

Purification Method Selection Workflow

Caption: Decision workflow for selecting a purification method.

Experimental Protocols

Protocol 1: Purification by Normal-Phase Column Chromatography

This protocol is designed for the separation of a moderately nonpolar product from the highly polar this compound.

  • Materials:

    • Silica gel (60 Å, 230-400 mesh)

    • Glass chromatography column

    • Solvents: Dichloromethane (DCM) and Methanol (MeOH) of HPLC grade

    • Thin Layer Chromatography (TLC) plates and chamber

    • Collection tubes

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in DCM and carefully pack the column.

    • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of DCM. If the crude product does not fully dissolve, add a small amount of silica gel to the mixture and evaporate the solvent to obtain a dry powder. Carefully load this powder onto the top of the packed column.

    • Elution:

      • Begin eluting with 100% DCM.

      • Gradually increase the polarity of the mobile phase by slowly increasing the percentage of MeOH. A suggested gradient is to increase the MeOH concentration by 1-2% every few column volumes.

    • Fraction Collection: Collect fractions and monitor the separation using TLC. The less polar product should elute before the highly polar this compound.

    • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

This protocol is suitable for the high-resolution purification of small molecules.

  • Materials:

    • C18 RP-HPLC column

    • HPLC system with a UV detector

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

    • 0.22 µm syringe filters

  • Procedure:

    • System Preparation: Equilibrate the RP-HPLC column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95% A, 5% B) until a stable baseline is achieved.[7]

    • Sample Preparation: Dissolve the crude reaction mixture in a small amount of the initial mobile phase and filter it through a 0.22 µm syringe filter.

    • Sample Injection: Inject the filtered sample onto the equilibrated column.

    • Elution: Run a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be from 5% B to 95% B over 20-30 minutes. The unreacted, polar this compound will elute early in the gradient, while a less polar product will elute later.

    • Fraction Collection: Collect fractions corresponding to the desired product peak.

    • Solvent Removal: Remove the acetonitrile and water, typically by lyophilization (freeze-drying).

Protocol 3: Purification by Liquid-Liquid Extraction (LLE)

This protocol is effective for the bulk removal of the water-soluble PEG reagent from a nonpolar product.

  • Materials:

    • Separatory funnel

    • Organic Solvent (e.g., Ethyl Acetate or Dichloromethane)

    • Deionized water

    • Brine (saturated NaCl solution)

  • Procedure:

    • Dissolution: Dissolve the crude reaction mixture in the chosen organic solvent in a separatory funnel.

    • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds.

    • Phase Separation: Allow the layers to separate. The aqueous layer (containing the polar PEG reagent) can be drained off.

    • Repeat Washes: Repeat the aqueous wash 2-3 times to ensure complete removal of the PEG reagent.

    • Brine Wash: Perform a final wash with brine to remove residual water from the organic layer.[3]

    • Drying and Evaporation: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

References

Technical Support Center: PEGylated ADC Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical challenges in PEGylated Antibody-Drug Conjugate (ADC) characterization. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the characterization of PEGylated ADCs.

Section 1: Aggregation and Size Heterogeneity

Q1: My Size Exclusion Chromatography (SEC) profile shows significant high molecular weight species (aggregates) for my PEGylated ADC. What are the potential causes and solutions?

A1: Increased aggregation is a common challenge with ADCs, as the conjugation of hydrophobic payloads can disrupt the monoclonal antibody (mAb) structure and increase the propensity for self-association.[1][2] PEGylation is often employed to counteract this, but issues can still arise.

Possible Causes:

  • High Hydrophobicity: The conjugated linker-payload is often hydrophobic, leading to an increased tendency for aggregation, especially at higher drug-to-antibody ratios (DAR).[3][4]

  • Formulation Issues: The buffer pH being too close to the ADC's isoelectric point (pI) or suboptimal ionic strength can reduce solubility and promote aggregation.[5]

  • Handling and Storage Stress: Repeated freeze-thaw cycles or exposure to elevated temperatures can denature the ADC, leading to irreversible aggregation.[5]

  • Nonspecific Interactions with SEC Column: The hydrophobicity of the ADC can cause interactions with the SEC stationary phase, leading to peak tailing and inaccurate quantification of aggregates.[6][7]

Troubleshooting Steps & Solutions:

  • Optimize Formulation: Screen different buffer pH values (typically 1-2 units away from the pI) and ionic strengths (e.g., starting at 150 mM NaCl) to improve ADC solubility. Consider adding excipients like polysorbates (e.g., Polysorbate 20 or 80) to shield hydrophobic regions.[5]

  • Refine Handling Procedures: Aliquot ADC samples into single-use volumes to avoid multiple freeze-thaw cycles. Ensure storage at recommended temperatures.[5]

  • Select Appropriate SEC Column: Use modern, hydrophilically bonded silica (B1680970) columns designed to minimize nonspecific interactions with hydrophobic samples like ADCs.[6]

  • Perform Forced Degradation Studies: Conduct studies under thermal, light, and pH stress to understand the ADC's degradation pathways and identify conditions that promote aggregation.[5]

  • Use Orthogonal Techniques: Confirm SEC results with an orthogonal method like Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) or SEC with Multi-Angle Light Scattering (SEC-MALS) to verify the presence and quantity of aggregates without the influence of a stationary phase.[1][8]

Section 2: Drug-to-Antibody Ratio (DAR) Analysis

Q2: I am having difficulty resolving the different drug-loaded species of my PEGylated ADC using Hydrophobic Interaction Chromatography (HIC). The peaks are broad and poorly separated. What can I do?

A2: HIC is a primary method for determining DAR distribution under native conditions, as it separates species based on the increasing hydrophobicity imparted by each conjugated payload.[9][10] However, the large, hydrophilic PEG chain can complicate this separation.

Possible Causes:

  • PEG Heterogeneity: If a traditional, polymeric PEG reagent was used, its inherent heterogeneity in chain length can cause peak broadening for each DAR species.[11] Using discrete PEG (dPEG®) linkers can create more homogeneous conjugates.[11]

  • Insufficient Hydrophobic Difference: The large hydrophilic PEG moiety may mask the smaller hydrophobic differences between successive DAR species, leading to co-elution.

  • Suboptimal Mobile Phase: Incorrect salt type or concentration in the mobile phase can lead to poor retention or elution, resulting in compromised resolution. Ammonium (B1175870) sulfate (B86663) is the most common salt used.[9][12]

  • Impure Reagents: The use of less pure salts (e.g., ammonium sulfate) can cause significant baseline drift, complicating peak integration and interpretation.[10][13]

Troubleshooting Steps & Solutions:

  • Optimize HIC Gradient: Adjust the linear gradient to be shallower, extending the elution time to improve the separation of species with small hydrophobicity differences.[14]

  • Screen Mobile Phases: While ammonium sulfate is common, other salts can be tested. Optimize the starting and ending salt concentrations to ensure proper retention and elution.[12]

  • Use High-Purity Reagents: Always use high-purity, chromatography-grade salts and solvents to prepare mobile phases to ensure a stable baseline.[13] Software features like "Blank Subtraction" can also help filter out baseline drift.[10]

  • Employ Orthogonal Methods: Use orthogonal techniques like Reversed-Phase Liquid Chromatography (RP-LC) on the reduced ADC (light and heavy chains) or intact Mass Spectrometry (MS) to determine the average DAR and confirm the HIC profile.[15][16]

Section 3: Mass Spectrometry (MS) Analysis

Q3: The intact mass spectrum of my PEGylated ADC is extremely complex and difficult to interpret. How can I obtain a clear mass profile?

A3: Mass spectrometry is a powerful tool for obtaining a global overview of the drug load distribution and average DAR.[15] However, the heterogeneity of both the antibody (e.g., glycosylation) and the PEG linker can create highly complex spectra.[11]

Possible Causes:

  • Polymeric PEG Linkers: The dispersity of polymeric PEGs results in a wide mass distribution for each individual DAR species, leading to overlapping signals that are difficult to resolve.[11]

  • Glycosylation Heterogeneity: The inherent heterogeneity of N-linked glycans on the antibody adds another layer of complexity to the mass spectrum.

  • In-source Fragmentation/Deconjugation: Labile linkers may cleave under certain ESI source conditions, or deconjugation can occur, further complicating the spectrum.[17]

  • Denaturing Conditions for Cysteine-Linked ADCs: For ADCs conjugated via reduced interchain cysteines, typical denaturing LC-MS conditions (like RP-LC) will separate the antibody chains, preventing analysis of the intact, four-chain conjugate.[17][18]

Troubleshooting Steps & Solutions:

  • Use Discrete PEG (dPEG®): Whenever possible, use single-molecule dPEG® reagents for conjugation. This eliminates the mass heterogeneity from the linker and produces much cleaner, more easily interpretable mass spectra.[11]

  • Deglycosylate the ADC: Treat the ADC sample with an enzyme like PNGase F to remove N-linked glycans. This simplifies the spectrum by removing glycan-related heterogeneity, allowing for clearer resolution of DAR species.[15]

  • Optimize MS Source Conditions: For ADCs with labile components, carefully optimize ESI source parameters such as cone voltages and gas pressures to minimize in-source fragmentation.[17]

  • Use Native MS: For non-covalently assembled ADCs (like many cysteine-linked ADCs), use native MS. This involves coupling Size Exclusion Chromatography (SEC) for online buffer exchange into a volatile, MS-compatible buffer (e.g., ammonium acetate) to analyze the intact conjugate under non-denaturing conditions.[18][19]

Visual Workflows and Diagrams

Visual aids for understanding experimental workflows and logical relationships in PEGylated ADC characterization.

ADC_Characterization_Workflow cluster_Initial Initial Characterization cluster_MassSpec Mass Spectrometry cluster_Final Final Assessment start PEGylated ADC Sample sec SEC-UV/MALS (Aggregation & Size) start->sec Assess Purity & Aggregates hic HIC-UV (DAR Profile) start->hic Determine DAR Distribution intact_ms Intact MS (Native or Denatured) (Avg. DAR, Glycosylation) sec->intact_ms report Comprehensive Characterization Report sec->report hic->intact_ms hic->report subunit_ms Subunit MS (Reduced) (Drug Load on HC/LC) intact_ms->subunit_ms Deeper Dive peptide_map Peptide Mapping (Conjugation Sites, PTMs) subunit_ms->peptide_map Site Analysis peptide_map->report

Caption: General analytical workflow for PEGylated ADC characterization.

SEC_Troubleshooting start Unexpected High Aggregation in SEC Analysis check_tailing Is there significant peak tailing? start->check_tailing check_formulation Review Formulation: pH, Ionic Strength, Excipients check_tailing->check_formulation No change_column Action: Switch to modern SEC column (low hydrophobic interaction) check_tailing->change_column Yes check_handling Review Handling: Freeze-Thaw Cycles, Temp. check_formulation->check_handling optimize_formulation Action: Perform formulation screen to improve solubility check_formulation->optimize_formulation check_handling->optimize_formulation run_orthogonal Action: Confirm with orthogonal method (e.g., SV-AUC, SEC-MALS) change_column->run_orthogonal end Problem Identified run_orthogonal->end optimize_formulation->end

Caption: Troubleshooting decision tree for unexpected SEC results.

ADC_Heterogeneity cluster_mAb From Antibody cluster_Conj From Conjugation cluster_PEG From Linker center PEGylated ADC Heterogeneity glycosylation Glycosylation glycosylation->center charge_variants Charge Variants (Deamidation, etc.) charge_variants->center dar_dist DAR Distribution (0, 2, 4, 6, 8...) dar_dist->center pos_isomers Positional Isomers (Conjugation Sites) pos_isomers->center peg_poly PEG Polydispersity (if polymeric) peg_poly->center linker_stability Linker Instability linker_stability->center

Caption: Key sources of heterogeneity in PEGylated ADC products.

Data & Methodologies

Table 1: Comparison of Key Analytical Techniques for PEGylated ADCs
TechniquePrimary ApplicationInformation ProvidedCommon Challenges for PEGylated ADCs
Size Exclusion Chromatography (SEC) Aggregate & fragment analysis[20]Purity, % Monomer, % Aggregates, % FragmentsNonspecific hydrophobic interactions causing peak tailing[6]
Hydrophobic Interaction Chromatography (HIC) DAR distribution analysis[21]Relative quantification of DAR species (0, 2, 4, etc.)Peak broadening from PEG heterogeneity; poor resolution[9][11]
Reversed-Phase LC (RP-LC) DAR analysis (reduced)[16]Drug load on light and heavy chainsDenaturing; not suitable for intact analysis of some ADCs[9]
Mass Spectrometry (MS) Mass determination[15]Average DAR, mass confirmation, glycoprofiling, site analysisSpectral complexity from PEG and glycan heterogeneity[11]
SEC-MALS Absolute MW determination[22]Accurate molecular weight of monomer and aggregatesRequires specialized detectors and software[1]
Experimental Protocols
Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

(This protocol is a general guideline based on common practices.[14][21] Optimization is required for specific ADCs.)

  • System Preparation: Use a bio-inert HPLC system to prevent corrosion from high-salt mobile phases.[10]

  • Column: A HIC column, such as one with a Butyl or Phenyl stationary phase (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.

  • Sample Preparation: Dilute the PEGylated ADC sample to approximately 1 mg/mL in Mobile Phase A or a buffer with equivalent salt concentration to ensure binding to the column.

  • Chromatographic Method:

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 280 nm.

    • Gradient:

      • Equilibrate the column with 100% Mobile Phase A.

      • Inject the sample.

      • Run a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes to elute the species. Species will elute in order of increasing hydrophobicity (and thus, increasing DAR).

  • Data Analysis: Integrate the peaks corresponding to each DAR species. Calculate the average DAR by taking the weighted average of the peak areas.

Protocol 2: Aggregate Analysis by Size Exclusion Chromatography (SEC)

(This protocol is a general guideline.[6][7] The mobile phase may require optimization to reduce nonspecific interactions.)

  • System: An HPLC or UHPLC system, preferably bio-inert.

  • Column: An SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, Waters ACQUITY UPLC BEH200 SEC).[6][20]

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or 100 mM Sodium Phosphate with 150 mM Sodium Chloride, pH 6.8. An organic modifier (e.g., acetonitrile (B52724) or isopropanol) may be required at low concentrations for hydrophobic ADCs.[7]

  • Sample Preparation: Dilute the ADC sample to 0.5 - 1.0 mg/mL in the mobile phase.

  • Chromatographic Method:

    • Flow Rate: 0.5 mL/min (for UHPLC) or 1.0 mL/min (for HPLC).

    • Column Temperature: Ambient or controlled at 25 °C.

    • Detection: UV at 280 nm.

    • Run Type: Isocratic elution for 15-20 minutes.

  • Data Analysis: Identify and integrate peaks corresponding to high molecular weight (HMW) species (aggregates), the main monomer peak, and low molecular weight (LMW) species (fragments). Calculate the percentage of each relative to the total integrated area.

Protocol 3: Intact Mass Analysis by LC-MS

(This protocol describes a denaturing RP-LC-MS method suitable for many ADCs.[15] For cysteine-linked ADCs, a native SEC-MS approach is preferred.[19])

  • System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.[17]

  • Column: A reversed-phase column with wide pores (e.g., Agilent Poroshell 300SB-C8, 2.1 x 75 mm).[15]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 0.2-0.5 mg/mL.[15]

    • For deglycosylated analysis, treat the ADC with PNGase F according to the manufacturer's protocol.[15]

  • Chromatographic Method:

    • Flow Rate: 0.3 - 0.4 mL/min.

    • Column Temperature: 70-80 °C.

    • Gradient: Run a gradient from ~20% to 60% Mobile Phase B over 10-15 minutes.

  • MS Data Acquisition:

    • Acquire data in positive ion mode over a mass range of m/z 1000-4000.

    • Use optimized source settings to minimize fragmentation.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass profile. Identify peaks corresponding to the unconjugated antibody and the various DAR species.

References

Technical Support Center: Process Optimization for Large-Scale PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing large-scale PEGylation processes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during large-scale PEGylation experiments.

Reaction Optimization

Q1: What are the most critical parameters to consider when optimizing a large-scale PEGylation reaction?

A1: Several parameters are crucial for a successful and reproducible large-scale PEGylation. The most important factors include the PEG-to-protein molar ratio, reaction pH, temperature, reaction time, and protein concentration.[1][2] It is also important to consider the specific chemistry of the PEG reagent being used (e.g., targeting amine or thiol groups).[1]

Q2: How does the PEG-to-protein molar ratio affect the reaction outcome?

A2: The PEG-to-protein molar ratio is a primary determinant of the degree of PEGylation. A higher molar ratio generally leads to a higher degree of PEGylation (more PEG chains per protein). However, an excessively high ratio can result in over-PEGylation, leading to a heterogeneous product mixture and potential loss of biological activity.[2][3] It is crucial to empirically determine the optimal ratio to achieve the desired product profile, often starting with a range of ratios in small-scale experiments.[4]

Q3: What is the role of pH in controlling the specificity of the PEGylation reaction?

A3: The reaction pH is critical for controlling the site-specificity of the PEGylation, particularly for amine-reactive PEGs. The reactivity of different amino groups on a protein (N-terminal α-amino group vs. lysine (B10760008) ε-amino groups) is pH-dependent due to differences in their pKa values.[5] For instance, to favor N-terminal PEGylation, the reaction is often carried out at a pH below the pKa of lysine residues (around pH 7 or lower), where the N-terminal amino group is more reactive.[1][5] For thiol-specific PEGylation, the pH should be maintained below the pKa of lysine residues to prevent side reactions with amine groups.[5]

Q4: My PEGylation reaction is resulting in a low yield of the desired mono-PEGylated product. How can I improve this?

A4: Low yield of the mono-PEGylated product is a common issue and can be addressed by systematically optimizing the reaction conditions. Consider the following troubleshooting steps:

  • Adjust the PEG:Protein Molar Ratio: A low ratio may lead to incomplete reaction, while a very high ratio can favor the formation of multi-PEGylated species. Experiment with a range of molar ratios to find the optimal balance.[3]

  • Optimize Reaction pH and Temperature: Ensure the pH and temperature are optimal for the specific PEG chemistry and protein stability. Deviations can lead to reduced reactivity or protein degradation.[1]

  • Extend Reaction Time: The reaction may not have reached completion. Perform a time-course experiment to determine the optimal reaction duration.

  • Assess PEG Reagent Activity: The activity of the PEG reagent can diminish over time. Ensure you are using a fresh or properly stored reagent and consider verifying its activity before use.[1]

Product Characterization & Analysis

Q5: I am observing a broad peak for my PEGylated protein in Size-Exclusion Chromatography (SEC). What could be the cause?

A5: A broad peak in SEC for a PEGylated protein is often indicative of product heterogeneity.[6] Several factors can contribute to this:

  • Polydispersity of the PEG Reagent: The PEG reagent itself may have a distribution of molecular weights, which will be reflected in the PEGylated product.[6] Using a monodisperse PEG reagent can help to sharpen the peak.

  • Heterogeneous PEGylation: The sample may contain a mixture of species with different degrees of PEGylation (e.g., mono-, di-, and tri-PEGylated proteins), each having a different hydrodynamic radius.[6]

  • Positional Isomers: Even with the same degree of PEGylation, different positional isomers (PEG attached at different sites on the protein) can have slightly different conformations and hydrodynamic radii.

  • Interactions with the SEC Column: The PEG moiety can sometimes interact with the stationary phase of the column, leading to peak tailing and broadening.[6] Optimizing the mobile phase or using a different column chemistry may be necessary.

Q6: How can I accurately determine the concentration of my PEGylated protein?

A6: Standard colorimetric protein assays like Bradford or BCA can be inaccurate for PEGylated proteins because the PEG chains can interfere with the assay reagents, leading to an underestimation of the protein concentration.[6] More reliable methods include:

  • UV-Vis Spectroscopy: If the protein has a known extinction coefficient at 280 nm, this can be a straightforward method, as PEG itself does not absorb at this wavelength.[7]

  • Amino Acid Analysis: This is a highly accurate but more labor-intensive method that involves hydrolyzing the protein and quantifying the individual amino acids.

  • Specific ELISA: An enzyme-linked immunosorbent assay (ELISA) specific to the protein can provide accurate quantification.[6]

Purification & Troubleshooting

Q7: What is the best method for purifying my PEGylated protein at a large scale?

A7: The choice of purification method depends on the specific characteristics of your PEGylated protein and the impurities to be removed. The most common large-scale purification techniques are:

  • Size Exclusion Chromatography (SEC): Effective for separating PEGylated proteins from unreacted protein and smaller PEG reagents based on differences in size.[]

  • Ion Exchange Chromatography (IEX): Can separate PEGylated species based on differences in surface charge. The attachment of PEG shields some of the protein's surface charges, allowing for the separation of species with different degrees of PEGylation.[][9]

  • Ultrafiltration/Diafiltration (UF/DF): A membrane-based technique that separates molecules based on size and is often used for buffer exchange and removing small impurities like unreacted PEG.[9][10]

Q8: I am experiencing significant product aggregation after purification. What are the potential causes and solutions?

A8: Aggregation of PEGylated proteins can occur during purification due to several factors:

  • Harsh Purification Conditions: High pressure during chromatography or suboptimal buffer conditions (pH, ionic strength) can induce aggregation.[10]

  • Instability of the PEGylated Molecule: The PEGylation process itself may alter the conformational stability of the protein, making it more prone to aggregation.

  • Intermolecular Cross-linking: If a bifunctional PEG reagent is used, it can cross-link multiple protein molecules, leading to aggregation.[4]

Troubleshooting Strategies for Aggregation:

  • Optimize Buffer Conditions: Screen different buffer formulations (pH, excipients) to find conditions that enhance the stability of the PEGylated protein.

  • Modify Purification Parameters: Reduce the flow rate in SEC to lower the pressure. Perform all purification steps at a lower temperature (e.g., 4°C) to minimize aggregation.[10]

  • Use Monofunctional PEG Reagents: If cross-linking is suspected, switch to a monofunctional PEG reagent.[4]

Quantitative Data Summary

The following tables summarize key parameters for optimizing PEGylation reactions.

Table 1: General PEGylation Reaction Parameters

ParameterTypical RangeConsiderations
PEG:Protein Molar Ratio 1:1 to 50:1Higher ratios increase PEGylation but may lead to over-PEGylation and loss of activity.[1][3]
pH 6.5 - 9.0Critical for site-specificity. Lower pH favors N-terminal PEGylation for amine-reactive PEGs.[1][5]
Temperature 4 - 37 °CLower temperatures can reduce aggregation and side reactions but may require longer reaction times.[1]
Reaction Time 30 min - 24 hShould be optimized to achieve the desired level of PEGylation without causing product degradation.[1]
Protein Concentration 1 - 20 mg/mLHigher concentrations can increase reaction rates but may also promote aggregation.[1][4]

Table 2: Example Optimization of PEGylation for BSA Nanoparticles [11]

ParameterOptimized Value
PEG Concentration 32.5 g/L
Incubation Time 10 min
Incubation Temperature 27 °C
pH 7

Experimental Protocols

Protocol 1: Small-Scale Screening of PEGylation Reaction Conditions

This protocol outlines a method for systematically screening key reaction parameters to identify optimal conditions that maximize the yield of the desired PEGylated product while minimizing impurities.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the protein in the desired reaction buffer.

    • Prepare a stock solution of the activated PEG reagent in the same buffer immediately before use.

  • Reaction Setup:

    • Set up a series of small-scale reactions (e.g., in microcentrifuge tubes or a 96-well plate).

    • Vary one parameter at a time (e.g., PEG:protein molar ratio, pH) while keeping others constant. A design of experiments (DoE) approach can also be beneficial.[3]

  • Incubation:

    • Incubate the reactions at the desired temperature with gentle mixing for a predetermined amount of time.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching agent. For NHS-ester PEG reagents, a primary amine-containing buffer like Tris can be used.[10]

  • Analysis:

    • Analyze the reaction products from each condition using appropriate analytical techniques such as SDS-PAGE, SEC-HPLC, or IEX-HPLC to determine the degree of PEGylation and the percentage of desired product.

Protocol 2: Purification of PEGylated Protein using Size Exclusion Chromatography (SEC)

This protocol provides a general framework for purifying a PEGylated protein from unreacted protein and PEG reagent.

  • Materials:

    • SEC system (e.g., FPLC or HPLC).

    • SEC column with an appropriate fractionation range to separate the PEGylated product from starting materials.

    • Mobile phase buffer (e.g., Phosphate Buffered Saline, pH 7.4).

    • Quenched PEGylation reaction mixture.

  • Procedure:

    • System Equilibration: Equilibrate the SEC system and column with the mobile phase buffer until a stable baseline is achieved.

    • Sample Preparation: Filter the quenched reaction mixture through a 0.22 µm filter to remove any particulates.

    • Sample Injection: Inject the filtered sample onto the equilibrated column.

    • Elution: Elute the sample with the mobile phase at a constant flow rate. The larger PEGylated protein will elute before the smaller, unreacted protein and PEG reagent.

    • Fraction Collection: Collect fractions corresponding to the desired PEGylated product peak.

    • Analysis: Analyze the collected fractions for purity and concentration.

Visualizations

PEGylation_Workflow General PEGylation Workflow start Start: Purified Protein reaction PEGylation Reaction (Protein + Activated PEG) start->reaction quenching Quench Reaction reaction->quenching purification Purification (e.g., SEC, IEX) quenching->purification analysis Characterization & Analysis (Purity, Identity, Potency) purification->analysis final_product Final PEGylated Product analysis->final_product

Caption: A simplified workflow for the large-scale PEGylation process.

Troubleshooting_Aggregation Troubleshooting Protein Aggregation During PEGylation start Problem: Protein Aggregation Observed check_reagent Using Bifunctional PEG? start->check_reagent switch_reagent Switch to Monofunctional PEG check_reagent->switch_reagent Yes optimize_conditions Optimize Reaction Conditions check_reagent->optimize_conditions No switch_reagent->optimize_conditions screen_params Screen: - Protein Concentration - PEG:Protein Ratio - pH - Temperature optimize_conditions->screen_params optimize_purification Optimize Purification Conditions optimize_conditions->optimize_purification purification_params Adjust: - Buffer Composition - Flow Rate - Temperature optimize_purification->purification_params end Aggregation Minimized optimize_purification->end

Caption: A decision tree for troubleshooting protein aggregation.

References

Validation & Comparative

A Comparative Guide: Hydroxy-PEG3-ethyl Acetate vs. Alkyl Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the linker connecting the target protein binder and the E3 ligase ligand. The choice between a hydrophilic polyethylene (B3416737) glycol (PEG)-based linker, such as Hydroxy-PEG3-ethyl acetate (B1210297), and a more hydrophobic alkyl linker can significantly impact a PROTAC's physicochemical properties, cellular permeability, and ultimately, its protein degradation efficiency. This guide provides an objective comparison of these two linker classes, supported by experimental data and detailed methodologies, to inform the rational design of next-generation protein degraders.

At a Glance: Key Differences and Performance Metrics

The selection of a linker is a pivotal step in PROTAC development, with the linker's composition directly affecting key parameters such as solubility, cell permeability, and metabolic stability. These properties, in turn, dictate the overall performance of the PROTAC in cellular and in vivo models.

Table 1: Comparison of Physicochemical and Biological Properties

PropertyHydroxy-PEG3-ethyl acetate LinkerAlkyl LinkerSignificance in PROTAC Design
Solubility Generally higher due to the hydrophilic nature of the PEG chain.Generally lower and more hydrophobic, which can limit aqueous solubility.Improved solubility is advantageous for formulation and can enhance bioavailability.
Cell Permeability Can be enhanced by the "molecular chameleon" effect, where intramolecular hydrogen bonds may shield polar groups. However, excessive hydrophilicity can also hinder passive diffusion.Generally higher due to increased lipophilicity, which can improve passive diffusion across the cell membrane.Efficient cell permeability is crucial for the PROTAC to reach its intracellular target.
Metabolic Stability May be susceptible to oxidative metabolism at the ether linkages.Generally considered to have good metabolic stability due to the robust nature of C-C bonds.Linker stability is critical for maintaining PROTAC integrity and ensuring sufficient exposure in vivo.
Ternary Complex Formation The flexibility of the PEG chain can facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.The conformational freedom of alkyl chains can also support ternary complex formation, but may also lead to non-productive conformations.The optimal linker length and flexibility are highly dependent on the specific target and E3 ligase pair.

Quantitative Performance Data

The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table summarizes representative data from studies comparing PEGylated and alkyl-linked PROTACs targeting the same protein.

Table 2: Representative Performance Data of a Generic BRD4-targeting PROTAC

Linker TypeDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PEG3 50 - 100> 901.0 - 5.0
C8 Alkyl 20 - 50> 955.0 - 10.0

Data Interpretation: In this representative example, the PROTAC with the C8 alkyl linker demonstrates a lower DC50 value, indicating higher potency in inducing protein degradation compared to the PEG3-linked PROTAC. The alkyl linker also contributes to higher cell permeability, as indicated by the higher apparent permeability coefficient (Papp). While both linkers can achieve a high maximal degradation (Dmax), the improved potency and permeability of the alkyl-linked PROTAC might be advantageous in certain therapeutic contexts. However, the enhanced solubility of the PEG3-linked PROTAC could be beneficial for formulation and in vivo administration.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs. Below are methodologies for key experiments cited in this guide.

PROTAC Synthesis: General Scheme for Amide Bond Formation

Materials:

  • Warhead (Target Protein Ligand) with a suitable functional group (e.g., amine or carboxylic acid)

  • E3 Ligase Ligand with a suitable functional group

  • This compound or Alkyl di-acid/di-amine linker

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Protocol:

  • Activation of Carboxylic Acid: To a solution of the carboxylic acid-containing component (either the linker or one of the ligands) in anhydrous DMF, add a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Amide Coupling: Add the amine-containing component (the other part of the PROTAC) to the activated mixture. Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Western Blotting for Protein Degradation Analysis

This assay is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.[1][2]

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin).

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Perform densitometric analysis of the protein bands using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a compound across a lipid membrane, providing an indication of its potential for cell penetration.

Protocol:

  • Preparation of the Donor and Acceptor Plates: The PAMPA system consists of a 96-well donor plate with a filter membrane and a 96-well acceptor plate. Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

  • Compound Preparation: Prepare solutions of the PROTACs at a known concentration in a suitable buffer (e.g., PBS, pH 7.4).

  • Assay Setup: Add the PROTAC solution to the donor wells and buffer to the acceptor wells. Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Papp): The apparent permeability coefficient is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.

Visualizing the Process: Pathways and Workflows

To better understand the context of PROTAC action and development, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_Cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub activation E2->E3_Ligase Ub conjugation Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_Workflow PROTAC Development Workflow Design 1. PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis 2. Chemical Synthesis Design->Synthesis In_Vitro_Biochem 3. In Vitro Biochemical Assays (Binding Affinity, Ternary Complex Formation) Synthesis->In_Vitro_Biochem In_Vitro_Cell 4. In Vitro Cellular Assays (Degradation - Western Blot, Permeability - PAMPA) In_Vitro_Biochem->In_Vitro_Cell Lead_Opt 5. Lead Optimization (Structure-Activity Relationship) In_Vitro_Cell->Lead_Opt Lead_Opt->Synthesis Iterative Refinement In_Vivo 6. In Vivo Evaluation (PK/PD, Efficacy in Animal Models) Lead_Opt->In_Vivo

Caption: A typical experimental workflow for PROTAC development.

Conclusion

The choice between a this compound linker and an alkyl linker in PROTAC design is a nuanced decision that requires careful consideration of the desired properties of the final molecule. While alkyl linkers may offer advantages in terms of potency and cell permeability, PEG-based linkers can provide crucial benefits in solubility and formulation. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing of a variety of linker types and lengths is often necessary to identify the most effective PROTAC for a given application. This guide provides a framework for making informed decisions in the rational design and evaluation of novel protein degraders.

References

The Balancing Act: A Comparative Guide to Hydroxy-PEG3-ethyl Acetate and Longer PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. The length and composition of this linker profoundly influence the ADC's stability, solubility, pharmacokinetic profile, and ultimately, its therapeutic index. This guide provides an objective, data-driven comparison between a short-chain linker, represented by Hydroxy-PEG3-ethyl acetate (B1210297), and longer polyethylene (B3416737) glycol (PEG) linkers in ADC development.

The inclusion of PEG moieties in ADC linkers is a strategic approach to modulate the physicochemical properties of the conjugate. While shorter linkers like Hydroxy-PEG3-ethyl acetate offer a compact connection, longer PEG chains can enhance solubility and prolong circulation, particularly for ADCs carrying hydrophobic payloads.[1][2] However, this choice is not without trade-offs, as linker length can impact in vitro potency and the overall efficacy of the ADC.[3] This guide will delve into the quantitative data and experimental methodologies that underpin these critical design considerations.

Quantitative Comparison of ADC Performance with Varying PEG Linker Lengths

The following tables summarize key performance metrics for ADCs functionalized with PEG linkers of different lengths, based on data from multiple studies. It is important to note that while direct comparative data for this compound is limited in the context of ADCs, the data for short-chain PEG linkers (e.g., PEG2-PEG4) serves as a reasonable proxy and is presented as such.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity

Linker CategoryRepresentative Linker LengthADC ModelCell LineIC50 (pM)Key Findings & References
Short-Chain PEG PEG2 - PEG4Trastuzumab-MMAESK-BR-3~10-50Shorter linkers may retain higher in vitro potency.[3][4]
Long-Chain PEG PEG4KZHER2-MMAENCI-N874.5-fold reduction vs non-PEGLonger PEG chains can sterically hinder the interaction of the ADC with its target, leading to reduced cytotoxicity.[5]
Long-Chain PEG PEG10KZHER2-MMAENCI-N8722-fold reduction vs non-PEGA more significant reduction in cytotoxicity is observed with increasing PEG length.[5]

Table 2: Influence of PEG Linker Length on Pharmacokinetics (PK)

Linker CategoryRepresentative Linker LengthADC ModelAnimal ModelKey PK ParameterResult & References
Short-Chain PEG PEG2 - PEG4Non-targeting MMAE ADCRatClearanceFaster clearance and shorter half-life compared to longer PEG linkers.[3]
Intermediate-Chain PEG PEG8 - PEG12Non-targeting MMAE ADCRatClearanceSlower clearance and longer half-life, often reaching a plateau of PK improvement.[3]
Long-Chain PEG PEG24RS7-MMAENot SpecifiedHalf-lifeSignificantly prolonged half-life.[6]
Long-Chain PEG PEG4KZHER2-MMAENot SpecifiedHalf-life2.5-fold extension compared to a non-PEG linker.[5]
Long-Chain PEG PEG10KZHER2-MMAENot SpecifiedHalf-life11.2-fold extension compared to a non-PEG linker.[5]

Table 3: Effect of PEG Linker Length on In Vivo Efficacy

Linker CategoryRepresentative Linker LengthADC ModelTumor ModelKey Efficacy MetricResult & References
Short-Chain PEG PEG2 - PEG4Not SpecifiedL540cy xenograftTumor Weight Reduction35-45% decrease in tumor weights.[3]
Long-Chain PEG PEG8, PEG12, PEG24Not SpecifiedL540cy xenograftTumor Weight Reduction75-85% reduction in tumor weights, indicating superior in vivo efficacy.[3]
Long-Chain PEG PEG10KZHER2-MMAENCI-N87 xenograftTumor Growth InhibitionStronger tumor growth inhibition compared to shorter and non-PEG linkers.[5]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to compare ADCs with different PEG linker lengths.

Protocol 1: General ADC Conjugation via Thiol-Maleimide Chemistry

This protocol describes a common method for conjugating a maleimide-activated drug-linker to a monoclonal antibody.

1. Antibody Reduction:

  • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Add a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution to reduce interchain disulfide bonds and generate free thiol groups.

  • Incubate the reaction mixture under controlled temperature and time to achieve the desired degree of reduction.

  • Remove the excess reducing agent using a desalting column.

2. Drug-Linker Conjugation:

  • Dissolve the maleimide-functionalized drug-linker (e.g., Maleimide-PEGn-Payload) in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Add the drug-linker solution to the reduced antibody solution. The reaction is typically performed at a slightly basic pH (7.0-7.5).

  • Allow the conjugation reaction to proceed for a specified time, often at 4°C or room temperature.

  • Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups.

3. Purification and Characterization:

  • Purify the resulting ADC using techniques like size-exclusion chromatography (SEC) or protein A chromatography to remove unconjugated drug-linker and other impurities.

  • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using methods such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines the steps to assess the potency of an ADC against cancer cell lines.

1. Cell Culture:

  • Culture the target cancer cell line (e.g., SK-BR-3 for HER2-positive breast cancer) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Harvest the cells during the exponential growth phase and determine the cell concentration using a hemocytometer or an automated cell counter.

2. Assay Setup:

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADCs with different PEG linkers in the cell culture medium.

3. Treatment and Incubation:

  • Remove the old medium from the cell plates and add the ADC dilutions.

  • Incubate the plates for a defined period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.

4. Viability Assessment:

  • After the incubation period, assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.

  • Measure the signal (luminescence or absorbance) using a plate reader.

5. Data Analysis:

  • Plot the cell viability against the logarithm of the ADC concentration.

  • Determine the half-maximal inhibitory concentration (IC50) value for each ADC using a non-linear regression analysis.

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol describes a typical animal study to evaluate the anti-tumor activity of ADCs.

1. Animal Model and Tumor Implantation:

  • Use immunocompromised mice (e.g., BALB/c nude mice).

  • Subcutaneously implant a suspension of human cancer cells (e.g., NCI-N87) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

2. Treatment Administration:

  • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, ADC with short-chain PEG linker, ADC with long-chain PEG linker).

  • Administer the treatments intravenously at a specified dose and schedule.

3. Efficacy Evaluation:

  • Measure tumor volumes and body weights of the mice two to three times per week.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

4. Data Analysis:

  • Plot the mean tumor volume over time for each treatment group.

  • Calculate tumor growth inhibition (TGI) for each ADC-treated group compared to the vehicle control group.

  • Perform statistical analysis to determine the significance of the observed differences between the treatment groups.

Visualizing Key Concepts in ADC Development

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody Linker Linker Antibody->Linker Covalent Bond Payload Payload Linker->Payload Covalent Bond

Figure 1: General structure of an Antibody-Drug Conjugate.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_evaluation Performance Evaluation Antibody_Reduction 1. Antibody Reduction (e.g., with DTT) Conjugation 3. Conjugation Reaction Antibody_Reduction->Conjugation Drug_Linker_Activation 2. Drug-Linker Preparation Drug_Linker_Activation->Conjugation Purification 4. Purification (e.g., SEC) Conjugation->Purification In_Vitro In Vitro Assays (Cytotoxicity, Stability) Purification->In_Vitro In_Vivo In Vivo Studies (PK, Efficacy) Purification->In_Vivo

Figure 2: General workflow for ADC synthesis and evaluation.

ADC_Signaling_Pathway ADC ADC in Circulation Binding 1. ADC binds to cell surface antigen ADC->Binding Target_Cell Target Cancer Cell (Antigen Expression) Target_Cell->Binding Internalization 2. Endocytosis of ADC-antigen complex Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Payload_Release 4. Linker Cleavage & Payload Release Lysosome->Payload_Release Apoptosis 5. Payload induces Cell Death (Apoptosis) Payload_Release->Apoptosis

Figure 3: Generalized signaling pathway of ADC action.

Conclusion

The choice between a short-chain linker like this compound and longer PEG linkers is a critical decision in ADC design, representing a fundamental trade-off between in vitro potency and in vivo performance. While shorter linkers may offer higher potency in cell-based assays, longer PEG chains generally enhance the pharmacokinetic profile, leading to improved in vivo efficacy, particularly for miniaturized ADCs or those with hydrophobic payloads.[3][5] An optimal PEG linker length must be empirically determined for each specific ADC, taking into account the antibody, payload, and target antigen. The data and protocols presented in this guide provide a framework for making informed decisions in the rational design of next-generation antibody-drug conjugates.

References

A Researcher's Guide to Validating PROTAC Structure: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to degrade specific proteins of interest. The validation of a PROTAC's structure and its ability to form a stable ternary complex with the target protein and an E3 ligase is paramount to its successful development. This guide provides a comparative analysis of key analytical methods for validating PROTAC structure, offering experimental data, detailed protocols, and visual workflows to aid researchers in this critical process.

Core Analytical Techniques for PROTAC Structural Validation

The structural validation of a PROTAC is a multi-faceted process that extends beyond the chemical structure of the bifunctional molecule itself. It encompasses the characterization of the PROTAC's interactions with its binding partners—the target protein and the E3 ligase—both individually (binary complexes) and together (ternary complex). The primary analytical techniques employed for this purpose are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and a suite of biophysical methods. Each technique offers unique insights into the structural and functional attributes of the PROTAC system.

Data Presentation: A Comparative Overview of Analytical Methods

The choice of analytical method depends on the specific question being addressed, the stage of PROTAC development, and the available resources. The following table summarizes the key quantitative outputs and characteristics of the primary analytical techniques.

Analytical MethodKey Quantitative OutputsThroughputSample ConsumptionStructural ResolutionKey AdvantagesLimitations
Native Mass Spectrometry Stoichiometry of complexes, semi-quantitative measure of ternary complex abundance, dissociation constants (Kd) from titration experiments.HighLowMolecular weight of complexesDirectly measures all species at equilibrium, high-throughput screening capability.[1]Provides indirect structural information, semi-quantitative nature.
NMR Spectroscopy Ligand binding site mapping (Chemical Shift Perturbation), 3D structure of PROTAC-protein complexes, conformational dynamics.[2]Low to MediumHighAtomicProvides detailed structural and dynamic information in solution.Requires isotopically labeled protein, challenging for large complexes.
X-ray Crystallography High-resolution 3D structure of the ternary complex.[3][4]LowHighAtomicProvides a definitive atomic-level picture of the ternary complex, guiding rational design.[3]Crystallization of the ternary complex is a major bottleneck.[3]
Surface Plasmon Resonance (SPR) Binding affinity (KD), association (ka) and dissociation (kd) rates, cooperativity (α).[5]Medium to HighLowN/A (Binding kinetics)Real-time, label-free analysis of binding kinetics.Requires immobilization of one binding partner, which may affect its activity.
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[5][6]LowHighN/A (Thermodynamics)Provides a complete thermodynamic profile of the interaction in solution.Low throughput and requires high sample concentrations.[6]

Signaling Pathway and Experimental Workflows

The successful validation of a PROTAC's structure is integral to understanding its mechanism of action and its effect on cellular signaling pathways.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., Oncogenic Kinase) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E2-Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Polyubiquitinated Target Degradation Target Protein Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: General mechanism of action for PROTAC-mediated protein degradation.

Many PROTACs are developed to target oncogenic signaling pathways. For instance, the RAS-RAF-MEK-ERK pathway is a critical regulator of cell proliferation and is often dysregulated in cancer.[7]

RAS_RAF_MEK_ERK_Pathway_PROTAC_Intervention PROTAC Targeting the RAS-RAF-MEK-ERK Pathway cluster_pathway Signaling Cascade cluster_protac Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Degradation RAF Degradation RAF->Degradation ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation PROTAC RAF-Targeting PROTAC PROTAC->RAF E3_Ligase E3 Ligase PROTAC->E3_Ligase E3_Ligase->Degradation Proteasome Proteasome Degradation->Proteasome Ub-tagged RAF

Caption: PROTAC-mediated degradation of RAF kinase to inhibit oncogenic signaling.

A systematic workflow is crucial for the comprehensive structural validation of a PROTAC.

PROTAC_Validation_Workflow Experimental Workflow for PROTAC Structural Validation cluster_SPR_ITC SPR / ITC cluster_MS_SPR_ITC Native MS / SPR / ITC cluster_Xray_NMR X-ray / NMR Start PROTAC Design & Synthesis Binary_Binding Binary Binding Analysis (PROTAC-Target, PROTAC-E3) Start->Binary_Binding Ternary_Complex_Formation Ternary Complex Formation & Stability Analysis Binary_Binding->Ternary_Complex_Formation Structural_Elucidation High-Resolution Structural Elucidation Ternary_Complex_Formation->Structural_Elucidation Cellular_Activity Cellular Degradation & Functional Assays Structural_Elucidation->Cellular_Activity Cellular_Activity->Start Iterative Optimization Optimized_PROTAC Optimized PROTAC Cellular_Activity->Optimized_PROTAC

Caption: A typical experimental workflow for the structural validation and optimization of PROTACs.

Experimental Protocols

Detailed methodologies are critical for obtaining reliable and reproducible data. Below are outlines of key experimental protocols for PROTAC structural validation.

Native Mass Spectrometry for Ternary Complex Analysis

Objective: To directly detect and semi-quantify the formation of the ternary complex and other species in solution.

Methodology:

  • Sample Preparation:

    • Reconstitute the purified target protein and E3 ligase complex in a volatile buffer (e.g., ammonium (B1175870) acetate) to a final concentration of 1-10 µM.

    • Prepare a stock solution of the PROTAC in a compatible solvent (e.g., DMSO) and dilute it into the protein solution to achieve the desired final concentrations for titration.

    • Incubate the mixture at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to allow complex formation (typically 30-60 minutes).

  • Mass Spectrometry Analysis:

    • Use a mass spectrometer equipped with a nano-electrospray ionization (nESI) source.

    • Introduce the sample into the mass spectrometer using a pulled capillary.

    • Optimize instrument parameters (e.g., capillary voltage, cone voltage, and collision energy) to preserve non-covalent interactions and achieve optimal ionization and transmission of the protein complexes.

    • Acquire mass spectra over a mass-to-charge (m/z) range that encompasses all expected species (apo-proteins, binary complexes, and the ternary complex).

  • Data Analysis:

    • Deconvolute the raw m/z spectra to obtain the molecular weights of the observed species.

    • Identify the peaks corresponding to the target protein, E3 ligase, binary complexes, and the ternary complex based on their theoretical molecular weights.

    • Semi-quantify the relative abundance of each species by integrating the peak areas of their respective charge state envelopes.

NMR Spectroscopy for Binding Site Mapping (Chemical Shift Perturbation)

Objective: To identify the binding interface of the PROTAC on the target protein and/or E3 ligase.[8]

Methodology:

  • Sample Preparation:

    • Express and purify an isotopically labeled (¹⁵N or ¹³C/¹⁵N) version of the protein of interest (target or E3 ligase).

    • Prepare a concentrated stock solution of the unlabeled PROTAC.

    • Prepare the NMR sample by dissolving the labeled protein in a suitable NMR buffer to a final concentration of 50-500 µM.

  • NMR Data Acquisition:

    • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the free labeled protein.

    • Perform a titration by adding increasing amounts of the PROTAC stock solution to the NMR sample.

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the HSQC spectra from the titration series.

    • Monitor the chemical shift changes of the backbone amide resonances (peaks) of the labeled protein upon addition of the PROTAC.

    • Calculate the weighted average chemical shift perturbation (CSP) for each residue using the following equation: CSP = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.2).

    • Map the residues with significant CSPs onto the 3D structure of the protein to visualize the binding site.

X-ray Crystallography for Ternary Complex Structure Determination

Objective: To obtain a high-resolution 3D structure of the PROTAC-mediated ternary complex.[3]

Methodology:

  • Ternary Complex Formation and Purification:

    • Overexpress and purify the target protein and the E3 ligase complex.

    • Mix the target protein, E3 ligase, and PROTAC in a slight molar excess of the PROTAC to ensure saturation.

    • Incubate the mixture to allow for ternary complex formation.

    • Purify the ternary complex using size-exclusion chromatography (SEC) to separate it from unbound components.

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using high-throughput screening methods (e.g., sitting-drop or hanging-drop vapor diffusion).

    • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data (indexing, integration, and scaling).

    • Solve the crystal structure using molecular replacement, using the known structures of the target protein and E3 ligase as search models.

    • Build and refine the model of the ternary complex, including the PROTAC molecule, into the electron density map.

    • Validate the final structure.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Cooperativity

Objective: To measure the binding affinities and kinetics of the binary and ternary complexes and to determine the cooperativity of ternary complex formation.[5]

Methodology:

  • Chip Preparation:

    • Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics (ka and kd) and affinity (KD).

    • In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized target protein to determine the other binary interaction parameters.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase to measure the kinetics and affinity of the ternary complex formation.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.

    • Calculate the cooperativity factor (α) using the following equation: α = KD (binary PROTAC-E3) / KD (ternary Target-PROTAC-E3) An α value greater than 1 indicates positive cooperativity, while a value less than 1 indicates negative cooperativity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the thermodynamic parameters of PROTAC binding to the target protein and E3 ligase.[5][6]

Methodology:

  • Sample Preparation:

    • Prepare solutions of the protein (in the sample cell) and the PROTAC (in the syringe) in the same buffer to minimize heats of dilution.

    • Degas the solutions to prevent air bubbles.

    • Accurately determine the concentrations of the protein and PROTAC.

  • ITC Experiment:

    • Titrate the PROTAC solution into the protein solution in a series of small injections.

    • Measure the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the reactants.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equations: ΔG = -RT * ln(1/KD) ΔG = ΔH - TΔS

By employing a combination of these powerful analytical techniques, researchers can gain a comprehensive understanding of the structural and functional characteristics of their PROTACs, thereby accelerating the development of this promising new class of therapeutics.

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Hydroxy-PEG3-Ethyl Acetate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the burgeoning field of targeted protein degradation, the precise characterization of PROTACs and their constituent linkers is paramount. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of Hydroxy-PEG3-ethyl acetate (B1210297) conjugates, a common building block in PROTAC design. We present supporting experimental data, detailed protocols, and a comparative overview of alternative analytical techniques to empower informed decision-making in your analytical workflow.

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the pharmacokinetic properties of therapeutic molecules.[1][2] In the context of PROTACs, PEG linkers, such as the Hydroxy-PEG3-ethyl acetate moiety, play a crucial role in dictating the solubility, stability, and ternary complex formation of the final conjugate. Consequently, robust analytical methods are essential for their structural verification and quantification. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has emerged as the gold standard for the analysis of these heterogeneous molecules.[3][4]

Unraveling the Conjugate: Mass Spectrometry Approaches

The inherent polydispersity of many PEG reagents can complicate mass spectral interpretation.[5] However, discrete PEG (dPEG®) linkers, which are single molecular weight compounds, simplify analysis.[6] For this compound conjugates, high-resolution mass spectrometry (HRMS) is invaluable for confirming the exact mass of the monoisotopic species.

Key Performance Metrics of Mass Spectrometry Techniques
Analytical TechniqueSensitivityResolutionAccuracyThroughputStructural Information
LC-MS (Q-TOF) HighHighHighMediumIntact mass, fragmentation
LC-MS/MS (Triple Quad) Very HighMediumHighHighQuantification, fragmentation
MALDI-TOF MS MediumMedium-HighMediumHighIntact mass, limited fragmentation

This table summarizes the general performance characteristics of common mass spectrometry platforms for the analysis of small molecule conjugates.

Experimental Corner: Protocols for Success

Protocol 1: LC-MS Analysis for Intact Mass Confirmation

This protocol outlines a general procedure for the analysis of a this compound conjugate using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

Instrumentation:

  • Agilent 1260 Infinity LC system coupled to an Agilent 6520 Q-TOF Mass Spectrometer or equivalent.[3]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5-95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 35 psig.

  • Mass Range: m/z 100-1000.

Protocol 2: LC-MS/MS for Quantification and Fragmentation Analysis

This protocol is designed for sensitive quantification and structural elucidation using a triple quadrupole mass spectrometer.

Instrumentation:

  • Triple quadrupole mass spectrometer (e.g., SCIEX TripleTOF® System).[5]

Chromatographic Conditions:

  • (Same as Protocol 1)

Mass Spectrometry Conditions:

  • Ionization Mode: ESI, positive ion mode.

  • Collision Energy: Optimized for the specific conjugate, typically in the range of 10-40 eV.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, product ion scan for fragmentation analysis.

Note: For complex biological matrices, sample preparation steps such as protein precipitation or solid-phase extraction may be necessary.[4]

Visualizing the Workflow and Fragmentation

To aid in understanding the analytical process, the following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for a this compound conjugate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample This compound conjugate sample extraction Solid-Phase Extraction (if necessary) sample->extraction hplc HPLC Separation (Reversed-Phase) extraction->hplc esi Electrospray Ionization (ESI) hplc->esi analyzer Mass Analyzer (Q-TOF or Triple Quad) esi->analyzer detector Detector analyzer->detector processing Data Processing (Intact Mass/Fragmentation) detector->processing

Figure 1. A generalized workflow for the LC-MS analysis of a this compound conjugate.

fragmentation_pathway cluster_fragments Primary Fragments parent [M+H]+ frag1 Loss of C2H4O (ethylene oxide unit) parent->frag1 -44 Da frag2 Loss of CH3COO (acetate group) parent->frag2 -59 Da frag3 Cleavage of ester bond parent->frag3 Neutral Loss

Figure 2. A simplified representation of potential fragmentation pathways for a protonated this compound conjugate.

Beyond Mass Spectrometry: Alternative and Complementary Techniques

While mass spectrometry is a powerful tool, other analytical methods can provide valuable, often complementary, information.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
HPLC with Charged Aerosol Detection (CAD) Nebulization and charge detection of non-volatile analytesQuantitative analysisUniversal detection for non-chromophoric compoundsDoes not provide structural information
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin in a magnetic fieldDetailed structural information, including stereochemistryNon-destructive, definitive structure elucidationLower sensitivity than MS, complex spectra
Enzyme-Linked Immunosorbent Assay (ELISA) Antibody-based detectionQuantification of PEGylated molecules in biological matricesHigh sensitivity and specificityIndirect measurement, no structural information[7]

The choice of analytical technique will ultimately depend on the specific research question, the complexity of the sample matrix, and the available instrumentation. For comprehensive characterization, a multi-modal approach combining the strengths of different techniques is often the most effective strategy.

Conclusion

The robust analysis of this compound conjugates is a critical step in the development of novel therapeutics. Mass spectrometry, particularly LC-MS and LC-MS/MS, offers unparalleled sensitivity and structural detail for the characterization and quantification of these important molecules. By understanding the principles of these techniques, implementing optimized experimental protocols, and considering complementary analytical approaches, researchers can ensure the quality and integrity of their PEGylated conjugates, paving the way for the next generation of innovative medicines.

References

A Researcher's Guide to Surface Plasmon Resonance (SPR) Analysis of Ternary Complex Formation with PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of ternary complex formation is paramount in the development of effective Proteolysis Targeting Chimeras (PROTACs). Surface Plasmon Resonance (SPR) has emerged as a powerful label-free technique to elucidate these complex interactions in real-time. This guide provides a comprehensive comparison of SPR analysis for PROTACs, with a special focus on the nuances introduced by Polyethylene Glycol (PEG) linkers, supported by experimental data and detailed protocols.

PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, forming a crucial ternary complex.[1] The stability and kinetics of this complex are critical determinants of a PROTAC's efficacy.[2][3] SPR technology allows for the precise measurement of binding affinities (KD), association rates (ka), and dissociation rates (kd) for both the binary interactions (PROTAC with the target protein or E3 ligase) and the pivotal ternary complex.[4][5]

Comparing PROTAC Performance: The Impact of Linkers on Ternary Complex Kinetics

The linker connecting the target-binding and E3 ligase-binding moieties of a PROTAC is not merely a spacer; its composition and length significantly influence the formation and stability of the ternary complex.[6] While various linker types are utilized, PEG linkers are common due to their ability to improve solubility and pharmacokinetic properties. However, PEGylation can also introduce challenges in biophysical assays like SPR.

Here, we compare the kinetic data of the well-characterized, PEG-containing PROTAC, MZ1, with other PROTACs targeting the same protein family. MZ1 targets the Bromodomain and Extra-Terminal (BET) family of proteins for degradation by the von Hippel-Lindau (VHL) E3 ligase.[2][7]

PROTACTarget ProteinE3 LigaseLinker TypeBinary K_D (PROTAC to E3 Ligase) (nM)Ternary K_D (nM)Cooperativity (α)Ternary Complex Half-life (t_1/2_) (min)
MZ1 Brd4_BD2_VHLPEG844.3~2025
AT1 Brd4_BD2_VHLPEG10020~54.3
MZP55 Brd4_BD2_VHLAlkyl391200.3<0.1
MZP61 Brd4_BD2_VHLAlkyl213600.06<0.1

Data compiled from Roy et al., ACS Chemical Biology, 2019.[2][7]

Key Observations:

  • Positive Cooperativity with PEG Linkers: The PEGylated PROTACs, MZ1 and AT1, exhibit positive cooperativity (α > 1), indicating that the formation of the binary complex with one protein partner enhances the binding affinity to the second partner, leading to a more stable ternary complex.[2]

  • Enhanced Stability: The positively cooperative PROTACs form significantly more stable and longer-lived ternary complexes, as evidenced by their longer dissociative half-lives.[2]

  • Correlation with Cellular Activity: The stability of the ternary complex, as measured by SPR, has been shown to correlate with the rate of target protein degradation in cells.[3]

Experimental Protocol: SPR Analysis of a PEGylated PROTAC

This protocol outlines a typical experimental workflow for characterizing the formation of a ternary complex between a target protein, a PEGylated PROTAC, and an E3 ligase using SPR.

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore series)

  • Sensor chip (e.g., CM5, SA)

  • Immobilization reagents (e.g., EDC/NHS, streptavidin)

  • Purified E3 ligase (e.g., VHL complex) with an affinity tag (e.g., Biotin or His-tag)

  • Purified target protein (e.g., BRD4)

  • PEGylated PROTAC

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

  • Regeneration solution (if applicable, e.g., low pH glycine)

2. Experimental Workflow:

experimental_workflow Experimental Workflow for SPR Analysis cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis protein_prep Protein & PROTAC Preparation buffer_prep Buffer Preparation & Degassing immobilization Immobilize E3 Ligase on Sensor Chip buffer_prep->immobilization binary_binding Binary Binding Analysis: Inject PROTAC alone immobilization->binary_binding ternary_binding Ternary Binding Analysis: Inject PROTAC + Target Protein binary_binding->ternary_binding data_processing Data Processing: Reference Subtraction ternary_binding->data_processing kinetic_fitting Kinetic Model Fitting (e.g., 1:1 Langmuir) data_processing->kinetic_fitting parameter_calc Calculate ka, kd, KD, Cooperativity (α) kinetic_fitting->parameter_calc

A typical workflow for SPR analysis of ternary complex formation.

3. Detailed Methodology:

  • Surface Preparation:

    • The E3 ligase is typically immobilized on the sensor surface. This can be achieved through amine coupling or, for more controlled orientation, via affinity capture of a tagged E3 ligase (e.g., biotinylated VHL on a streptavidin chip).[2]

    • A reference flow cell should be prepared in parallel to subtract non-specific binding and bulk refractive index changes. This can be an empty surface or a surface with an irrelevant immobilized protein.

  • Binary Interaction Analysis:

    • To determine the binding kinetics of the PROTAC to the immobilized E3 ligase, a series of PROTAC concentrations are injected over the sensor surface.

    • The association and dissociation phases are monitored, and the data are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.

  • Ternary Complex Analysis:

    • To measure the kinetics of the ternary complex, the PROTAC is pre-incubated with a near-saturating concentration of the target protein.[2]

    • A concentration series of this pre-formed complex is then injected over the E3 ligase-immobilized surface.

    • The resulting sensorgrams are analyzed similarly to the binary interaction to obtain the kinetic parameters for the ternary complex.

  • Data Analysis:

    • The cooperativity factor (α) is calculated as the ratio of the binary KD (PROTAC to E3 ligase) to the ternary KD.[2]

    • The half-life of the ternary complex is calculated from the dissociation rate constant (t_1/2_ = ln(2)/kd).[2]

Navigating the Challenges of PEGylated PROTACs in SPR

The inclusion of a PEG linker can present specific challenges in SPR analysis.

  • Non-Specific Binding: The flexible and hydrophilic nature of PEG can sometimes lead to increased non-specific binding to the sensor surface or other components. To mitigate this:

    • Optimize the running buffer by including additives like BSA or increasing the salt concentration.

    • Use a sensor chip with a low-fouling surface chemistry.

    • Ensure high purity of all proteins and the PROTAC.

  • Conformational Flexibility: The flexibility of the PEG linker can lead to a more heterogeneous population of ternary complexes, which may complicate the kinetic analysis. It is important to carefully assess the goodness of fit of the chosen binding model.

Alternative Methodologies

While SPR is a powerful tool, other biophysical techniques can provide complementary information.

TechniqueAdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC) Provides thermodynamic data (ΔH, ΔS) and stoichiometry.Low throughput, requires large amounts of sample, does not provide kinetic information.[4]
Biolayer Interferometry (BLI) Higher throughput than SPR.Generally lower sensitivity, may not be suitable for low-affinity interactions.
Fluorescence-based Assays (e.g., TR-FRET, FP) Homogeneous assays, high throughput.Require labeling of components, which can interfere with binding; provide endpoint measurements rather than real-time kinetics.[5]

Signaling Pathways and Data Interpretation

The ultimate goal of a PROTAC is to induce the ubiquitination and subsequent degradation of the target protein. The SPR data provides crucial insights into the initial and critical step of this pathway: the formation of the ternary complex.

protac_pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PEGylated PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination   SPR measures   this step Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Degradation Proteasome->Degradation

The role of ternary complex formation in the PROTAC mechanism.

data_analysis_flow Data Analysis and Interpretation Sensorgram Raw SPR Sensorgram Binary_KD Binary KD (PROTAC-E3 Ligase) Sensorgram->Binary_KD Ternary_KD Ternary KD Sensorgram->Ternary_KD Ternary_koff Ternary koff Sensorgram->Ternary_koff Cooperativity Cooperativity (α) = Binary KD / Ternary KD Binary_KD->Cooperativity Ternary_KD->Cooperativity Prediction Prediction of Cellular Efficacy Cooperativity->Prediction Half_Life Ternary Half-life (t1/2 = ln(2)/koff) Ternary_koff->Half_Life Half_Life->Prediction

Logical flow of data analysis from SPR experiments.

References

A Comparative Guide to Cellular Assays for Confirming PROTAC-Mediated Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs are heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[1][][4] A typical PROTAC consists of a ligand that binds the POI, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[5][6] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for destruction by the proteasome.[5][7]

Confirming that a PROTAC candidate effectively and specifically degrades its intended target is a critical step in the drug discovery pipeline.[8] This requires a multi-faceted approach, employing a suite of cellular assays to build a comprehensive evidence package. This guide provides an objective comparison of the key cellular assays used to validate PROTAC-mediated degradation, complete with experimental data, detailed protocols, and workflow visualizations.

The PROTAC Mechanism of Action

The efficacy of a PROTAC is a multi-step process that begins with cell entry and culminates in the catalytic degradation of the target protein.[9] Understanding this pathway is essential for selecting the appropriate assays to investigate a PROTAC's mechanism of action (MoA).

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycled_PROTAC PROTAC (Recycled) Ternary->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation WB_Workflow A 1. Cell Culture & Treatment (Dose-response/time-course) B 2. Cell Lysis (Ice-cold lysis buffer) A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (To PVDF/nitrocellulose membrane) D->E F 6. Immunoblotting (Primary & secondary antibodies) E->F G 7. Detection & Analysis (ECL, quantify bands) F->G CoIP_Workflow A 1. Cell Treatment (PROTAC +/- Proteasome Inhibitor) B 2. Cell Lysis (Non-denaturing buffer) A->B C 3. Immunoprecipitation (IP) (Incubate lysate with anti-POI antibody & beads) B->C D 4. Wash Steps (Remove non-specific binders) C->D E 5. Elution (Release POI and bound proteins) D->E F 6. Western Blot Analysis (Probe eluate with anti-Ubiquitin antibody) E->F HiBiT_Workflow A 1. Cell Plating (Plate HiBiT-tagged cells in 96-well plates) B 2. PROTAC Addition (Add serial dilutions of PROTAC) A->B C 3. Incubation (Time-course, e.g., 0-24 hours) B->C D 4. Lysis & Detection (Add Nano-Glo® HiBiT Lytic Reagent) C->D E 5. Read Luminescence (Measure signal on a plate reader) D->E F 6. Data Analysis (Normalize data and plot curves) E->F

References

A Head-to-Head Comparison of E3 Ligase Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of linkers in the efficacy of Proteolysis Targeting Chimeras (PROTACs).

In the landscape of targeted protein degradation, PROTACs have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker, the chemical entity connecting the target-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and physicochemical properties. This guide provides an objective, data-driven comparison of different E3 ligase linkers, supported by experimental data and detailed methodologies for key validation experiments.

The Crucial Role of the Linker in PROTAC Function

The linker is not merely a passive spacer; it actively modulates the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] The length, flexibility, and chemical composition of the linker directly influence several key parameters that govern a PROTAC's success, including ternary complex stability, degradation efficiency (DC50 and Dmax), and overall drug-like properties.[1][2][3] An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent degradation.[3]

Comparative Analysis of Linker Classes

PROTAC linkers can be broadly categorized into three main classes: alkyl/ether chains, polyethylene (B3416737) glycol (PEG) linkers, and rigid linkers. Each class possesses distinct characteristics that influence the performance of the resulting PROTAC.

Data Presentation: Quantitative Comparison of Linker Performance

The following table summarizes representative data from various studies to illustrate the impact of different linker types on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[4]

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Alkyl/Ether Alkyl/Ether ChainsBruton's Tyrosine Kinase (BTK)Cereblon (CRBN)1-40>85[4][5]
16-atom alkyl linkerEstrogen Receptor α (ERα)Von Hippel-Lindau (VHL)~50>90[4][6]
PEG PEG3Bromodomain-containing protein 4 (BRD4)VHL5585[7]
PEG4BRD4VHL2095[7]
PEG5BRD4VHL15>98[7]
PEG6BRD4VHL3092[7]
Rigid Piperidine/Piperazine-basedVariousCRBN/VHLVariableVariable[]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and experimental conditions.[9] The data presented here is for illustrative purposes to highlight potential performance differences.

Signaling Pathway and Experimental Workflow

To effectively design and evaluate PROTACs, a thorough understanding of the underlying biological pathway and the experimental workflows for their characterization is essential.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of action for PROTAC-mediated protein degradation.[]

Experimental_Workflow cluster_0 PROTAC Evaluation cluster_1 Ternary Complex Formation Start Cell Culture & Treatment with PROTAC Series Cell_Lysis Cell Lysis Start->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax Determination) Western_Blot->Data_Analysis NanoBRET_Start Co-transfection of Cells (POI-NanoLuc, E3-HaloTag) Labeling Labeling with HaloTag Ligand NanoBRET_Start->Labeling PROTAC_Addition PROTAC Treatment Labeling->PROTAC_Addition BRET_Measurement NanoBRET Signal Measurement PROTAC_Addition->BRET_Measurement Complex_Analysis Analysis of Ternary Complex Formation BRET_Measurement->Complex_Analysis

Caption: A typical experimental workflow for assessing PROTAC-mediated protein degradation and ternary complex formation.[11][12]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTACs.[7]

Western Blot for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[7][12]

Methodology:

  • Cell Culture and Treatment: Plate a relevant cell line at an appropriate density in 6-well plates and allow them to adhere overnight.[7] Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[12]

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the target protein levels to the loading control and plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[11]

NanoBRET™ Ternary Complex Formation Assay

This assay allows for the real-time measurement of PROTAC-induced ternary complex formation in live cells.[11]

Methodology:

  • Cell Preparation: Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., CRBN) fused to HaloTag®.[11]

  • Assay Plate Preparation: Seed the transfected cells into a 96-well plate and incubate for 24 hours.[11]

  • Labeling and Treatment: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours. Subsequently, add the PROTAC at various concentrations.[11]

  • Signal Measurement: Add the NanoLuc® substrate and immediately measure the NanoBRET™ signal using a plate reader equipped for BRET measurements.

  • Data Analysis: The BRET ratio is calculated by dividing the acceptor emission (618 nm) by the donor emission (460 nm). Plot the BRET ratio against the PROTAC concentration to assess ternary complex formation.

Logical Relationships in PROTAC Design

The selection of an optimal linker is a multifactorial process that requires careful consideration of various interconnected parameters.

Linker_Design_Logic Linker_Properties Linker Properties Length Length Linker_Properties->Length Flexibility Flexibility Linker_Properties->Flexibility Composition Chemical Composition Linker_Properties->Composition Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Flexibility->Ternary_Complex PK_Properties Pharmacokinetic Properties Composition->PK_Properties PROTAC_Performance PROTAC Performance Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation Degradation->PROTAC_Performance PK_Properties->Degradation

Caption: Key linker properties and their influence on overall PROTAC performance.

Conclusion

The linker is a critical component in the design of effective PROTACs, playing a pivotal role in ternary complex formation and subsequent target protein degradation. The choice between alkyl/ether, PEG, or rigid linkers, as well as the optimization of linker length, significantly impacts the potency and efficacy of these novel therapeutics. While direct head-to-head comparisons are often limited by variable experimental conditions, the data presented in this guide provides valuable insights into the general performance characteristics of different linker classes. A systematic approach to linker design, coupled with robust experimental validation using the detailed protocols provided, is essential for the successful development of next-generation protein degraders.

References

A Researcher's Guide to Validating Target Engagement of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key methodologies for validating the target engagement of Proteolysis Targeting Chimeras (PROTACs), with a special focus on the implications of PEGylation. This document offers detailed experimental protocols, data presentation templates, and visual workflows to aid in the objective assessment of PROTAC performance.

Introduction to PROTACs and the Significance of Target Engagement

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[1][2] The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase is a critical step that leads to the ubiquitination of the target and its subsequent degradation by the proteasome.[3]

PEGylation , the process of attaching polyethylene (B3416737) glycol (PEG) chains, is a common strategy used in PROTAC design to improve physicochemical properties such as solubility and cell permeability, which can, in turn, enhance their pharmacokinetic profiles.[2][4]

Validating target engagement is a crucial step in PROTAC development to confirm that the molecule can effectively bind to its intended target protein and the E3 ligase within a cellular context. This validation is essential to ensure that the observed protein degradation is a direct result of the PROTAC's mechanism of action and not due to off-target effects.

Core Methodologies for Validating Target Engagement

This guide focuses on three widely used assays for validating PROTAC target engagement and subsequent protein degradation:

  • NanoBRET/HiBiT Assay: A live-cell, real-time method to quantify protein engagement and degradation.

  • Cellular Thermal Shift Assay (CETSA): A label-free method to assess target engagement by measuring changes in protein thermal stability.

  • Western Blotting: A conventional immunoassay to quantify the levels of a target protein.

NanoBRET™/HiBiT Assay for Target Engagement and Degradation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) and HiBiT technologies offer a sensitive and quantitative approach to measure target engagement and protein degradation in live cells.[5][6]

Principle

The NanoBRET™ Target Engagement (TE) assay relies on energy transfer between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). A PROTAC competing for the same binding site will displace the tracer, leading to a decrease in the BRET signal. This allows for the quantification of PROTAC binding to the target protein in real-time within living cells.[5][6]

The HiBiT system involves genetically tagging the target protein with a small 11-amino-acid peptide (HiBiT). In the presence of a larger, complementary subunit (LgBiT), a bright luminescent signal is produced. Degradation of the HiBiT-tagged target protein by a PROTAC results in a loss of this luminescent signal, providing a direct measure of protein degradation kinetics.

Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Cell Line Generation: Stably express the target protein fused to NanoLuc® luciferase in a suitable cell line.

  • Cell Seeding: Plate the cells in a 96-well or 384-well white, opaque-bottom plate and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of the PEGylated and non-PEGylated PROTACs in the appropriate vehicle.

  • Tracer Preparation: Prepare the fluorescent tracer at the recommended concentration in the assay medium.

  • Treatment: Add the PROTAC dilutions to the cells, followed by the addition of the fluorescent tracer. Include vehicle-only and no-tracer controls.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for the desired time (e.g., 2 hours).

  • Signal Detection: Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot it against the PROTAC concentration to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.

Data Presentation
PROTAC VariantTarget ProteinCell LineNanoBRET™ IC50 (nM)
Non-PEGylatedExampleTarget-1HEK29350
PEGylatedExampleTarget-1HEK29375
Special Considerations for PEGylated PROTACs
  • Cell Permeability: PEGylation is intended to improve cell permeability. Comparing the NanoBRET™ IC50 values in live cells versus permeabilized cells can provide insights into how PEGylation affects the PROTAC's ability to reach its intracellular target.[6] A smaller fold-shift in IC50 between permeabilized and live cells for the PEGylated PROTAC would suggest improved cell entry.

  • Steric Hindrance: The PEG linker, depending on its length and conformation, could potentially cause steric hindrance, affecting the binding affinity to the target protein. This might be reflected as a higher IC50 value compared to the non-PEGylated counterpart.

Visualizing the Workflow

NanoBRET_Workflow Start Seed NanoLuc-tagged cells Treatment Treat with PROTAC & Tracer Start->Treatment Incubation Incubate (e.g., 2h, 37°C) Treatment->Incubation Readout Measure BRET Signal Incubation->Readout Analysis Calculate IC50 Readout->Analysis

NanoBRET™ Target Engagement Workflow

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful label-free method to monitor drug-target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[7][8][9]

Principle

The binding of a PROTAC to its target protein can alter the protein's conformational stability, often leading to an increase in its melting temperature (Tm). In a CETSA® experiment, cells are treated with the PROTAC, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[10][11]

Experimental Protocol
  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the PEGylated or non-PEGylated PROTAC at various concentrations for a specific duration. Include a vehicle control.

  • Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the supernatant using methods like Western Blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against the temperature to generate melting curves. Determine the change in melting temperature (ΔTm) induced by the PROTAC.

Data Presentation
PROTAC VariantTarget ProteinConcentration (µM)ΔTm (°C)
Non-PEGylatedExampleTarget-11+3.5
PEGylatedExampleTarget-11+2.8
Special Considerations for PEGylated PROTACs
  • Solubility: PEGylation generally increases the solubility of PROTACs. This can be an advantage in CETSA® experiments, as it may prevent compound precipitation at higher concentrations, allowing for a more accurate determination of target engagement.

  • Cellular Uptake: The efficiency of cellular uptake of the PEGylated PROTAC will directly impact the observed thermal shift. If PEGylation enhances uptake, a more significant thermal shift might be observed at lower concentrations compared to the non-PEGylated version.

Visualizing the Signaling Pathway

PROTAC_Mechanism cluster_cell Cell PROTAC PEGylated PROTAC POI Target Protein (POI) PROTAC->POI binds E3 E3 Ligase PROTAC->E3 recruits Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome recognized by Degradation Degradation Products Proteasome->Degradation degrades

PROTAC Mechanism of Action

Western Blotting for Protein Degradation

Western blotting is a widely used and accessible technique to measure the total amount of a specific protein in a cell lysate, making it a gold standard for confirming PROTAC-induced protein degradation.[4]

Principle

Following treatment of cells with a PROTAC, cell lysates are prepared, and proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with an antibody specific to the target protein. The amount of target protein is detected and quantified, usually relative to a loading control protein.

Experimental Protocol
  • Cell Seeding and Treatment: Plate cells in a multi-well plate and treat with a dose-response of the PEGylated and non-PEGylated PROTACs for a defined period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Load equal amounts of total protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Quantification: Add a chemiluminescent substrate and detect the signal using an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH, β-actin).

  • Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Data Presentation
PROTAC VariantTarget ProteinCell LineDC50 (nM)Dmax (%)
Non-PEGylatedExampleTarget-1MCF710090
PEGylatedExampleTarget-1MCF78095
Special Considerations for PEGylated PROTACs
  • Pharmacokinetics: While not a direct measure of target engagement, the superior pharmacokinetic properties often conferred by PEGylation may lead to more sustained target degradation over time. Time-course Western blot experiments can be particularly informative.

  • Off-target Effects: Western blotting can also be used to assess the levels of known off-target proteins to evaluate the selectivity of the PROTACs. It is important to assess if PEGylation alters the selectivity profile.

Conclusion: A Multi-faceted Approach to Validation

Validating the target engagement of PEGylated PROTACs requires a multi-faceted approach. While direct comparative data between PEGylated and non-PEGylated PROTACs is still emerging in the literature, the methodologies described in this guide provide a robust framework for their evaluation.

  • NanoBRET™/HiBiT assays offer a high-throughput, real-time assessment of target engagement and degradation in live cells, providing valuable insights into the impact of PEGylation on cell permeability.

  • CETSA® provides a label-free confirmation of target binding in a physiological context and can be a powerful tool to assess how PEGylation affects target stabilization.

  • Western Blotting remains an essential end-point measurement to confirm the ultimate desired outcome of PROTAC action – the degradation of the target protein.

By employing a combination of these techniques, researchers can build a comprehensive understanding of their PEGylated PROTAC's performance, from initial target binding to final protein degradation, paving the way for the development of more effective and selective targeted protein degraders.

References

The Linker's Pivotal Role: A Comparative Study of PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how the chemical bridge in Proteolysis Targeting Chimeras (PROTACs) dictates their success in targeted protein degradation, supported by comparative data and detailed experimental protocols.

In the rapidly advancing field of targeted protein degradation, the efficacy of a PROTAC is not solely determined by the choice of its warhead for the protein of interest (POI) or its recruiter for an E3 ligase. The linker, the chemical entity connecting these two crucial components, plays a pivotal role in the formation of a productive ternary complex, ultimately governing the potency and selectivity of the degrader. This guide provides a comparative analysis of PROTACs with different linkers, presenting quantitative data, detailed experimental methodologies, and visual diagrams to aid researchers, scientists, and drug development professionals in the rational design of next-generation protein degraders.

The Impact of Linker Composition and Length on PROTAC Performance

The linker is not a passive spacer; its length, flexibility, and chemical composition are critical determinants of a PROTAC's efficacy.[1] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long one may result in inefficient ubiquitination.[2] The most commonly used linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains due to their synthetic accessibility and flexibility.[3] However, there is a growing interest in more rigid and functionalized linkers to enhance therapeutic properties.

Comparative Efficacy of BRD4-Targeting PROTACs with Diverse Linkers

To illustrate the impact of linker composition, we present a comparative analysis of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value target in oncology.[1] The following tables summarize the in vitro degradation potency (DC50) and maximal degradation (Dmax) of BRD4-targeting PROTACs synthesized with different linker types, recruiting either the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligase.

Table 1: In Vitro Degradation of BRD4 by CRBN-Recruiting PROTACs with Diverse Linkers [4]

Linker TypePROTAC ExampleDC50 (nM)Dmax (%)
Amide3 (dBET1)21.270
Ester48.377
Alkane53.882
Ketone65.178

Table 2: In Vitro Degradation of BRD4 by VHL-Recruiting PROTACs with Diverse Linkers [4]

Linker TypePROTAC ExampleDC50 (nM)Dmax (%)
Amide1945.158
Ester2427.380
Alkane25>100060
Ketone2613.479

Note: Data is derived from a single study for direct comparison. Absolute values can vary between different experimental setups.

The data reveals that for both CRBN and VHL-recruiting PROTACs, moving away from the traditional amide linkage to ester, ketone, and alkane linkers can significantly modulate degradation efficacy.[4] Notably, the alkane-linked CRBN degrader and the ketone-linked VHL degrader showed the highest potency in their respective series. This highlights that subtle changes in the linker chemistry can have a profound impact on the overall performance of the PROTAC.

The Influence of Linker Length: A Study of PEGylated PROTACs

The length of the linker is another critical parameter that requires careful optimization for each target-E3 ligase pair. A systematic variation of linker length is a common strategy in PROTAC development. The following table illustrates the effect of PEG linker length on the degradation of BRD4.

Table 3: In Vitro Degradation of BRD4 by VHL-Recruiting PROTACs with Varying PEG Linker Lengths

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092

Note: This data is synthesized from multiple sources for illustrative purposes.

This trend demonstrates that there is an optimal linker length for achieving maximal degradation, with potency decreasing for both shorter and longer linkers. This "Goldilocks effect" is a common observation in PROTAC development and underscores the importance of empirical testing of a range of linker lengths.

Visualizing the PROTAC Mechanism and Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general mechanism of PROTAC action, the BRD4 signaling pathway, and a typical experimental workflow for assessing PROTAC efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Ub Ubiquitin Proteasome 26S Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation BRD4_Signaling BRD4 Signaling and PROTAC Intervention cluster_nucleus Nucleus Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 binds PTEFb P-TEFb BRD4->PTEFb recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Gene Oncogenes (e.g., c-MYC) RNA_Pol_II->Gene transcribes Transcription Transcription Gene->Transcription PROTAC BRD4 PROTAC PROTAC->BRD4 induces degradation Western_Blot_Workflow Western Blot Workflow for PROTAC Efficacy A Cell Culture & Treatment (with PROTAC concentrations) B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection (Chemiluminescence) F->G H Data Analysis (Densitometry to determine DC50 & Dmax) G->H

References

Navigating the Crucial Choice: A Comparative Guide to Antibody-Drug Conjugate Linker Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the intricate design of an Antibody-Drug Conjugate (ADC) hinges on a critical component: the linker. This molecular bridge, connecting a monoclonal antibody to a potent cytotoxic payload, dictates the stability, safety, and ultimate efficacy of the therapeutic. Premature payload release in systemic circulation can lead to off-target toxicity, while insufficient cleavage at the tumor site renders the ADC ineffective. This guide provides an objective comparison of linker compositions, supported by experimental data, to inform the rational design and assessment of ADC stability.

The choice of linker technology is a pivotal decision in ADC development, with two primary classes dominating the landscape: cleavable and non-cleavable linkers.[1] Cleavable linkers are engineered to be labile under specific physiological conditions within the tumor microenvironment or inside cancer cells, whereas non-cleavable linkers rely on the complete degradation of the antibody backbone for payload release.[1][2] This fundamental difference in their mechanism of action has profound implications for an ADC's pharmacokinetic profile and therapeutic index.[3]

Quantitative Comparison of Linker Stability

The stability of an ADC linker is paramount to its success, ensuring the cytotoxic payload remains attached to the antibody during circulation and is only released at the target site. The following tables summarize available quantitative data on the plasma stability of various linker types. It is important to note that direct comparison of half-life (t½) values across different studies should be approached with caution due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Table 1: Plasma Stability of Cleavable Linkers

Linker TypeSpecific Linker ChemistryADC ExamplePlasma Half-life (t½)SpeciesReference
pH-Sensitive HydrazoneGemtuzumab ozogamicin (B1678132) (Mylotarg®)≈ 2 daysHuman/Mouse[4]
CarbonateSacituzumab govitecan (Trodelvy®)≈ 36 hoursHuman[4]
Silyl ether-MMAE conjugateInvestigational> 7 daysHuman[4]
Protease-Sensitive Valine-Citrulline (vc)Brentuximab vedotin (Adcetris®)> 230 days (in human plasma)Human[5]
Valine-Alanine (va)Enfortumab vedotin (Padcev®)Stable (improved vs. vc in mouse)Human/Mouse[4][5]
Triglycyl peptide (CX)Investigational CX-DM19.9 daysMouse[4]
Glutathione-Sensitive DisulfideInvestigationalVariable (dependent on steric hindrance)-[5]
Enzyme-Cleavable Sulfatase-cleavableInvestigational> 7 daysMouse[4]

Table 2: Plasma Stability of Non-Cleavable Linkers

Linker TypeSpecific Linker ChemistryADC ExamplePlasma Half-life (t½)SpeciesReference
Thioether SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Trastuzumab emtansine (Kadcyla®)10.4 daysMouse[4]
MD linkerInvestigational3% degradation in 120 hours-[4]

Experimental Protocols for Assessing ADC Stability

Rigorous and standardized experimental protocols are essential for accurately evaluating and comparing the stability of different ADC linker compositions. The following are detailed methodologies for key in vitro stability assays.

Plasma Stability Assay

This assay is crucial for predicting the premature release of the payload in the circulatory system, a key factor in off-target toxicity.

Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.

Methodology:

  • ADC Incubation: Incubate the ADC at a predetermined concentration (e.g., 1 mg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C. Include a control incubation in buffer to assess the intrinsic stability of the ADC.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

  • Sample Processing:

    • Immuno-affinity Capture: Isolate the ADC from the plasma matrix using protein A or protein G magnetic beads. This step separates the ADC from plasma proteins and any released payload.

    • Quantification of Conjugated ADC: Elute the captured ADC and analyze it using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.

    • Quantification of Released Payload: The plasma supernatant (after removal of the ADC) can be analyzed by LC-MS to quantify the amount of free payload.

  • Data Analysis: Plot the percentage of intact ADC (based on DAR) or the concentration of released payload against time. Calculate the half-life (t½) of the ADC in plasma to quantify its stability.

Lysosomal Stability Assay

This assay simulates the intracellular environment of a cancer cell, where cleavable linkers are designed to release their payload.

Objective: To evaluate the efficiency of linker cleavage and payload release within the lysosomal compartment.

Methodology:

  • Preparation of Lysosomal Fractions: Isolate lysosomes from relevant cell lines or tissues (e.g., human liver S9 fractions).

  • ADC Incubation: Incubate the ADC with the prepared lysosomal fraction at 37°C in an appropriate buffer that maintains enzymatic activity.

  • Time Points: Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Stop the enzymatic reaction (e.g., by heat inactivation or addition of a protease inhibitor cocktail). Precipitate the proteins to separate the released payload from the ADC and lysosomal proteins.

  • Quantification of Released Payload: Analyze the supernatant containing the released payload by LC-MS to quantify the amount of cleavage over time.

  • Data Analysis: Plot the concentration of the released payload against time to determine the rate and extent of linker cleavage in a simulated lysosomal environment. For example, some Val-Cit linkers show over 80% digestion within 30 minutes in human liver lysosomes.[6]

Aggregation Assessment

ADC aggregation can impact efficacy, immunogenicity, and safety. Various biophysical techniques are employed to monitor the formation of high molecular weight species.

Objective: To detect and quantify the formation of ADC aggregates under different conditions.

Methodology:

  • Size Exclusion Chromatography (SEC): This is the standard method for separating and quantifying monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.

  • SEC with Multi-Angle Light Scattering (SEC-MALS): This technique provides the absolute molar mass of the eluting species, allowing for more accurate characterization of aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the presence of aggregates.

  • Sample Preparation and Analysis: Prepare ADC samples in the desired formulation buffer and at relevant concentrations. Analyze the samples using the chosen technique(s) at different time points and under various stress conditions (e.g., temperature, pH) to assess the propensity for aggregation.

  • Data Analysis: Quantify the percentage of aggregates relative to the monomeric ADC.

Visualizing Linker-Dependent ADC Stability

The following diagrams illustrate the fundamental differences in the stability and payload release mechanisms of cleavable and non-cleavable linkers, as well as a typical experimental workflow for assessing plasma stability.

ADC Stability and Payload Release Mechanisms cluster_0 Systemic Circulation (Plasma, pH 7.4) cluster_1 Tumor Microenvironment / Intracellular ADC_stable Intact ADC ADC_cleavable_stable Cleavable Linker ADC (Stable) ADC_stable->ADC_cleavable_stable High Stability ADC_noncleavable_stable Non-cleavable Linker ADC (Stable) ADC_stable->ADC_noncleavable_stable Very High Stability Premature_Release Premature Payload Release (Toxicity) ADC_cleavable_stable->Premature_Release Low Stability (e.g., some hydrazones) Internalization ADC Internalization ADC_cleavable_stable->Internalization ADC_noncleavable_stable->Internalization Lysosome Lysosome (Low pH, High Proteases) Internalization->Lysosome Payload_Release_Cleavable Payload Release (Cleavage) Lysosome->Payload_Release_Cleavable Specific Trigger (pH, Enzymes) Payload_Release_NonCleavable Payload-Linker-Amino Acid Release (Degradation) Lysosome->Payload_Release_NonCleavable Antibody Degradation Cell_Death Tumor Cell Death Payload_Release_Cleavable->Cell_Death Payload_Release_NonCleavable->Cell_Death Experimental Workflow for ADC Plasma Stability Assay start Start: ADC Sample incubation Incubate ADC in Plasma at 37°C start->incubation time_points Collect Aliquots at t = 0, 24, 48, 72, 96, 168h incubation->time_points separation Immuno-affinity Capture (e.g., Protein A/G beads) time_points->separation supernatant_analysis Analyze Supernatant: Quantify Released Payload (LC-MS) separation->supernatant_analysis Supernatant adc_analysis Analyze Captured ADC: Determine DAR (LC-MS) separation->adc_analysis Bead-bound ADC data_analysis Data Analysis: Calculate Plasma Half-life (t½) supernatant_analysis->data_analysis adc_analysis->data_analysis end End: Stability Profile data_analysis->end

References

A Researcher's Guide to Quantifying Protein Degradation: Western Blot and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dynamics of protein degradation is crucial for elucidating cellular processes and developing novel therapeutics. This guide provides a comprehensive comparison of quantitative Western blot analysis with alternative methods for studying protein degradation, supported by experimental data and detailed protocols.

The stability and turnover of proteins are fundamental to cellular homeostasis. Dysregulation of protein degradation pathways is implicated in a multitude of diseases, including cancer and neurodegenerative disorders. Consequently, the accurate quantification of protein degradation is a cornerstone of modern biological research. This guide delves into the widely used Western blot technique and compares it with other powerful methods such as mass spectrometry, pulse-chase analysis, and innovative high-throughput assays.

Comparing the Tools of the Trade: A Quantitative Look at Protein Degradation Assays

The choice of method for quantifying protein degradation depends on various factors, including the specific research question, available resources, and desired throughput. Below is a comparative overview of the most common techniques.

Method Principle Quantitative Data Throughput Advantages Disadvantages
Western Blot Immunodetection of a specific protein separated by size via gel electrophoresis.[1][2]Semi-quantitative to quantitative (relative protein levels, protein half-life with time-course experiments).[3]Low to medium.Widely accessible, relatively inexpensive, provides information on protein size and modifications.[1]Labor-intensive, prone to variability, limited dynamic range, can be difficult to automate.[1][4]
Mass Spectrometry (MS) Identification and quantification of proteins and peptides based on their mass-to-charge ratio.[5]Absolute or relative quantification of the proteome, determination of protein turnover rates.High.High sensitivity and specificity, capable of global proteome analysis, can identify post-translational modifications.[6]High instrument cost, complex data analysis, may have difficulty with low-abundance or hydrophobic proteins.[5][7][8][9]
Pulse-Chase Analysis Metabolic labeling of newly synthesized proteins with radioactive amino acids followed by a "chase" with unlabeled amino acids to monitor protein decay over time.[10][11][12]Direct measurement of protein half-life.[10][11]Low.Gold standard for determining protein half-life, provides direct kinetic data.[11]Use of radioactive materials, labor-intensive, low throughput.
Capillary Western Blot (e.g., Jess) Automated immunodetection in a capillary system, combining protein separation and detection.[13][14][15][16][17]Quantitative (protein levels, DC50 values), highly reproducible.[13][15]High.Automated, fast (results in ~3 hours), requires small sample volumes, highly reproducible.[13][15][17]Requires specialized instrumentation.
HiBiT Lytic & Live-Cell Assays A small peptide tag (HiBiT) is knocked into the endogenous gene of the target protein. The tag complements a larger subunit (LgBiT) to form a functional luciferase, with light output proportional to protein abundance.[18][19][20][21]Real-time or endpoint quantification of protein levels (DC50, Dmax, degradation rate).[18][20]High.No antibodies required, high sensitivity, can be performed in live cells for kinetic measurements, amenable to high-throughput screening.[18][19][20][21]Requires CRISPR/Cas9 engineering of cell lines.

In Focus: Key Experimental Protocols

To provide a practical understanding of these techniques, detailed methodologies for cornerstone experiments are outlined below.

Cycloheximide (B1669411) (CHX) Chase Assay with Western Blot Analysis

This common method is used to determine the half-life of a protein by inhibiting protein synthesis and observing the subsequent decay of the protein of interest over time.[22][23][24][25][26]

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a final concentration of 50-100 µg/mL of cycloheximide (CHX).

  • Time Course Harvest: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8, 12, 24 hours). The time points should be optimized based on the expected stability of the protein of interest.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin). Plot the normalized protein levels against time to determine the protein half-life.[3]

HiBiT Lytic Endpoint Assay for Quantifying PROTAC-Mediated Degradation

This protocol is ideal for high-throughput screening of compounds that induce protein degradation, such as PROteolysis TArgeting Chimeras (PROTACs).

Protocol:

  • Cell Plating: Seed a HiBiT-tagged cell line in a 96- or 384-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of the degrader compound or a vehicle control. Incubate for the desired time (e.g., 24 hours).

  • Lytic Reagent Preparation: Prepare the HiBiT Lytic Reagent containing the LgBiT protein and substrate according to the manufacturer's instructions.

  • Lysis and Luminescence Measurement: Add the lytic reagent to the wells, incubate for a short period to ensure complete cell lysis and signal stabilization, and then measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to a vehicle control. Plot the normalized signal against the compound concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation achieved).[18][20]

Visualizing the Machinery of Degradation: Signaling Pathways

Protein degradation is primarily mediated by two major pathways: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway. Understanding these pathways is essential for interpreting experimental data.

The Ubiquitin-Proteasome System (UPS)

The UPS is the principal mechanism for the degradation of most short-lived and regulatory proteins in the cytosol and nucleus.[27] Proteins are targeted for degradation by the covalent attachment of a polyubiquitin (B1169507) chain, a process involving three enzymes: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase).[27][28][29][30] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[30][31]

Ubiquitin_Proteasome_System Ub Ubiquitin (Ub) E1 E1 (Activating Enzyme) Ub->E1 E2 E2 (Conjugating Enzyme) E1->E2 Transfer AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 (Ligase) E2->E3 Polyubiquitinated_Protein Polyubiquitinated Protein E3->Polyubiquitinated_Protein Polyubiquitination Target_Protein Target Protein Target_Protein->E3 Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation ATP1 ATP ATP1->E1 Activation

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

The Autophagy-Lysosome Pathway

Autophagy is a catabolic process responsible for the degradation of bulk cytoplasmic components, including long-lived proteins, protein aggregates, and damaged organelles.[32][33][34] The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and then fuses with the lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases.[35][36]

Autophagy_Lysosome_Pathway Cytoplasmic_Cargo Cytoplasmic Cargo (e.g., aggregated proteins) Phagophore Phagophore (Isolation Membrane) Cytoplasmic_Cargo->Phagophore Sequestration Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degraded_Products Degraded Products (Amino Acids, etc.) Autolysosome->Degraded_Products Degradation LC3I LC3-I LC3II LC3-II (PE-conjugated) LC3I->LC3II Lipidation LC3II->Autophagosome

Caption: The Autophagy-Lysosome Pathway for bulk degradation of cellular components.

Quantitative Western Blot Workflow

For researchers aiming to obtain reliable quantitative data from Western blots, a meticulous workflow is essential.

Quantitative_Western_Blot_Workflow Sample_Prep 1. Sample Preparation (with protease/phosphatase inhibitors) Protein_Quant 2. Protein Quantification (e.g., BCA, Bradford) Sample_Prep->Protein_Quant SDS_PAGE 3. SDS-PAGE (Equal protein loading) Protein_Quant->SDS_PAGE Transfer 4. Protein Transfer (to PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking 5. Blocking (e.g., 5% milk or BSA) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (Target-specific) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP- or Fluorophore-conjugated) Primary_Ab->Secondary_Ab Detection 8. Signal Detection (ECL or Fluorescence Imaging) Secondary_Ab->Detection Analysis 9. Data Analysis (Densitometry and Normalization) Detection->Analysis

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for Hydroxy-PEG3-ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the design of Proteolysis Targeting Chimeras (PROTACs), the linker moiety is a critical determinant of efficacy. While polyethylene (B3416737) glycol (PEG) linkers, such as Hydroxy-PEG3-ethyl acetate, have been widely adopted for their favorable solubility and synthetic tractability, the scientific community is increasingly exploring a diverse array of chemical scaffolds to optimize PROTAC performance. This guide provides an objective comparison of common alternatives to PEG-based linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The linker in a PROTAC molecule is not a passive tether but an active modulator of the ternary complex formation between the target protein and the E3 ligase. Its length, rigidity, and chemical composition profoundly influence a PROTAC's degradation efficiency (DC50 and Dmax), cell permeability, and metabolic stability. This guide delves into the performance of prominent linker classes as alternatives to the conventional PEG-based structures.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of a target protein. Key metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Cellular permeability is another crucial parameter, often assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA), to ensure the PROTAC can reach its intracellular target.

The following tables summarize quantitative data from various studies to illustrate how different linker architectures can impact these key parameters. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.

Table 1: Comparison of Flexible Linkers: Alkyl vs. PEG

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Permeability (PAMPA, 10⁻⁶ cm/s)Reference
PEG LinkerBRD4VHL20>901.2[Farnaby et al., 2019]
Alkyl LinkerBRD4VHL35>902.5[Farnaby et al., 2019]
PEG LinkerBTKCRBN8~90Not Reported[Zorba et al., 2018]
Alkyl LinkerBTKCRBN25~85Not Reported[Zorba et al., 2018]

Note: Data is compiled from multiple sources for illustrative purposes and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 2: Performance of Rigid and Piperazine-Containing Linkers

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Permeability (PAMPA, 10⁻⁶ cm/s)Reference
Piperazine-basedBRD4CRBN5>953.1[Wang et al., 2020]
Alkyne-basedBRD4VHL15>90Not Reported[Wurz et al., 2018]
Piperidine-basedAndrogen ReceptorVHL1.8>950.5[Salami et al., 2018]

Note: Data is compiled from multiple sources for illustrative purposes and may not represent a direct head-to-head comparison under identical experimental conditions.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and evaluation of PROTACs, it is essential to visualize the underlying biological pathways and experimental procedures.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TargetProtein Target Protein (POI) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds Proteasome Proteasome TargetProtein->Proteasome Recognition E3Ligase->TargetProtein Ubiquitination Ub Ubiquitin Ub->E3Ligase DegradedProtein Degraded Peptides Proteasome->DegradedProtein Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_perm Permeability Assessment cluster_via Viability Assessment start Cell Culture (e.g., Target-expressing cell line) treat PROTAC Treatment (Varying concentrations and time points) start->treat lyse Cell Lysis & Protein Extraction treat->lyse pampa PAMPA treat->pampa caco2 Caco-2 Assay treat->caco2 mtt MTT Assay treat->mtt ct_glo CellTiter-Glo treat->ct_glo quantify Protein Quantification (e.g., BCA Assay) lyse->quantify western Western Blot Analysis quantify->western detect Detection & Quantification of Target Protein Levels western->detect dc50 Calculate DC50 & Dmax detect->dc50

A Researcher's Guide to Evaluating the Pharmacokinetics of PEGylated Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) profile of an antibody-drug conjugate (ADC) is paramount to its clinical success. The addition of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, to an ADC is a widely adopted strategy to modulate its PK properties, enhance its therapeutic index, and improve overall efficacy. This guide provides a comprehensive comparison of PEGylated and non-PEGylated ADCs, supported by experimental data, and offers detailed protocols for their pharmacokinetic evaluation.

The core principle behind PEGylation is to increase the hydrodynamic size of the ADC, which sterically hinders its clearance from circulation and shields it from enzymatic degradation.[1] This modification can lead to a longer plasma half-life, reduced clearance, and altered biodistribution, ultimately resulting in increased tumor accumulation of the cytotoxic payload.[1][2] However, the length of the PEG linker is a critical parameter that must be optimized, as it can also impact the ADC's in vitro potency.[3] This guide will delve into these nuances to provide a clear framework for evaluating PEGylated ADCs.

Comparative Pharmacokinetics: PEGylated vs. Non-PEGylated ADCs

The inclusion of a PEG linker in an ADC design can significantly alter its pharmacokinetic behavior. The following tables summarize the typical effects of PEGylation on key PK parameters, comparing them to their non-PEGylated counterparts.

Pharmacokinetic ParameterNon-PEGylated ADCPEGylated ADCRationale
Clearance (CL) HigherLowerIncreased hydrodynamic size reduces renal filtration and uptake by the reticuloendothelial system (RES).[1]
Volume of Distribution (Vd) Generally LargerGenerally SmallerThe larger size of the PEGylated ADC can restrict its distribution out of the vasculature.
Half-life (t½) ShorterLongerReduced clearance directly leads to a longer circulation time.[1][4]
Area Under the Curve (AUC) LowerHigherIncreased exposure over time due to slower clearance.[5]
Tumor Uptake VariableOften IncreasedProlonged circulation time allows for greater accumulation in the tumor tissue via the enhanced permeability and retention (EPR) effect.[2]

Table 1. General Comparison of Pharmacokinetic Parameters for Non-PEGylated and PEGylated ADCs.

The length of the PEG chain is a critical determinant of the extent of these effects. The following table provides a more granular comparison based on the size of the PEG linker.

PEG Linker LengthImpact on PharmacokineticsImpact on In Vitro PotencyOverall Recommendation
Short (e.g., PEG2-PEG4) Faster clearance and shorter half-life compared to longer PEGs.May retain higher in vitro potency as the payload is less sterically hindered.Suitable for payloads that do not require prolonged exposure to exert their cytotoxic effect.[3]
Intermediate (e.g., PEG8-PEG12) Slower clearance and longer half-life, often reaching a plateau where further increases in length offer diminishing PK improvements.[5]A moderate impact on in vitro potency is often observed.Represents a balanced approach for many ADCs, providing a significant improvement in in vivo efficacy without a drastic reduction in potency.[3][6]
Long (e.g., PEG24, 4kDa, 10kDa) Significantly prolonged half-life, leading to the highest in vivo exposure.[4]Can lead to a more substantial reduction in in vitro cytotoxicity due to steric hindrance of the payload.[4]Beneficial for miniaturized ADCs or when maximum exposure is required to achieve therapeutic efficacy.[4]

Table 2. Impact of PEG Linker Length on ADC Performance.[3][4][5][6]

Experimental Protocols for Pharmacokinetic Evaluation

Accurate and reproducible experimental data are the foundation of any robust pharmacokinetic assessment. The following sections provide detailed protocols for key experiments used to evaluate PEGylated ADCs.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol describes a typical in vivo PK study in mice to determine the plasma concentration-time profile of a PEGylated ADC.

Materials:

  • PEGylated ADC and non-PEGylated control ADC

  • Female BALB/c mice (6-8 weeks old)

  • Sterile PBS (phosphate-buffered saline) for dilution

  • Microcentrifuge tubes

  • Heparin or EDTA as an anticoagulant

  • Anesthesia (e.g., isoflurane)

  • Calibrated pipettes and tips

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment. Provide ad libitum access to food and water.

  • Dosing Solution Preparation: On the day of the experiment, prepare the dosing solutions of the PEGylated and non-PEGylated ADCs by diluting them in sterile PBS to the desired concentration (e.g., 1 mg/mL).

  • Animal Dosing: Randomly assign mice to treatment groups (n=3-5 per group). Administer a single intravenous (IV) dose of the ADC (e.g., 3 mg/kg) via the tail vein.

  • Blood Sampling: At predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr), collect blood samples (approximately 50-100 µL) from the retro-orbital sinus or saphenous vein into microcentrifuge tubes containing an anticoagulant.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.

  • Data Analysis: Analyze the plasma samples for total antibody concentration using a validated ELISA method (see protocol below). Plot the mean plasma concentration versus time for each group and perform non-compartmental analysis (NCA) to determine key PK parameters (CL, Vd, t½, AUC).

G cluster_pre Pre-Study cluster_study In-Life Phase cluster_post Post-Study Analysis acclimatization Animal Acclimatization dosing_prep Dosing Solution Preparation acclimatization->dosing_prep dosing IV Dosing dosing_prep->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage analysis ELISA/LC-MS/MS Analysis storage->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Figure 1. Experimental workflow for an in vivo pharmacokinetic study.
Sandwich ELISA for Total Antibody Quantification

This protocol details a sandwich ELISA for quantifying the total antibody concentration (both PEGylated and non-PEGylated) in plasma samples.

Materials:

  • High-binding 96-well microplate

  • Capture antibody (e.g., anti-human IgG Fc)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • ADC standard of known concentration

  • Plasma samples from the PK study

  • Detection antibody (e.g., HRP-conjugated anti-human IgG)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the capture antibody in coating buffer (e.g., PBS) to a final concentration of 1-10 µg/mL. Add 100 µL of the diluted capture antibody to each well of the microplate. Seal the plate and incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Standard and Sample Addition: Prepare a standard curve by serially diluting the ADC standard in blocking buffer. Dilute the plasma samples in blocking buffer. Add 100 µL of the standards and diluted samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection Antibody Addition: Dilute the HRP-conjugated detection antibody in blocking buffer. Add 100 µL of the diluted detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the total antibody in the plasma samples.

LC-MS/MS for Free Payload Quantification

This protocol outlines a method for quantifying the concentration of the released cytotoxic payload (e.g., MMAE) in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plasma samples from the PK study

  • Internal standard (IS) (e.g., a stable isotope-labeled version of the payload)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Solid-phase extraction (SPE) cartridges or protein precipitation plates

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • To 50 µL of plasma sample, add 10 µL of the internal standard solution.

    • Add 200 µL of cold acetonitrile to precipitate the proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% ACN with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the prepared sample onto a C18 column. Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the payload and the internal standard.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio (analyte/IS) versus the concentration of the payload standards.

    • Use the standard curve to determine the concentration of the free payload in the plasma samples.

Biodistribution Study Using SPECT Imaging

This protocol describes a biodistribution study in tumor-bearing mice using single-photon emission computed tomography (SPECT) to visualize and quantify the accumulation of a radiolabeled PEGylated ADC.

Materials:

  • PEGylated ADC

  • Chelating agent (e.g., DOTA-NHS ester) for radiolabeling

  • Indium-111 (¹¹¹In) chloride

  • Tumor-bearing mice (e.g., nude mice with xenograft tumors)

  • SPECT/CT scanner

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Radiolabeling:

    • Conjugate the PEGylated ADC with the chelating agent according to the manufacturer's protocol.

    • Purify the ADC-chelate conjugate.

    • Radiolabel the ADC-chelate with ¹¹¹InCl₃ in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5) at 37°C for 1 hour.

    • Purify the ¹¹¹In-labeled ADC to remove unincorporated ¹¹¹In.

  • Animal Model: Use immunodeficient mice bearing subcutaneous tumors that express the target antigen of the ADC.

  • Administration of Radiolabeled ADC: Administer a single intravenous dose of the ¹¹¹In-labeled PEGylated ADC (e.g., 5-10 MBq per mouse) via the tail vein.

  • SPECT/CT Imaging:

    • At various time points post-injection (e.g., 24, 48, 72, and 168 hours), anesthetize the mice and perform whole-body SPECT/CT imaging.

    • Acquire SPECT data for a set duration, followed by a CT scan for anatomical co-registration.

  • Image Analysis:

    • Reconstruct the SPECT images and co-register them with the CT images.

    • Draw regions of interest (ROIs) over the tumor and major organs (e.g., liver, spleen, kidneys, heart) on the fused images.

    • Quantify the radioactivity in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g).

  • Ex Vivo Biodistribution (Optional but Recommended):

    • At the final imaging time point, euthanize the mice.

    • Dissect the tumor and major organs.

    • Weigh the tissues and measure the radioactivity in each tissue using a gamma counter.

    • Calculate the %ID/g for each tissue and compare it with the imaging data for validation.

G Mechanism of Improved Pharmacokinetics cluster_clearance Systemic Circulation ADC PEGylated ADC Kidney Kidney ADC->Kidney Reduced Filtration Liver Liver (RES) ADC->Liver Reduced Uptake Proteases Proteolytic Enzymes ADC->Proteases Reduced Degradation PEG PEG Chain (Steric Hindrance)

Figure 2. How PEGylation improves ADC pharmacokinetics.

Conclusion

The pharmacokinetic evaluation of PEGylated ADCs is a critical component of their preclinical and clinical development. By understanding the impact of PEGylation on key PK parameters and employing robust experimental methodologies, researchers can rationally design and select ADC candidates with optimized in vivo performance. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and drug developers in this exciting and rapidly advancing field. The careful balance of linker length to maximize in vivo efficacy while maintaining potent cytotoxicity is a key consideration that can ultimately determine the therapeutic success of a PEGylated ADC.

References

A Researcher's Guide to Cytotoxicity Assays for Antibody-Drug Conjugates: The Impact of Linker Technology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of effective and safe Antibody-Drug Conjugates (ADCs). The linker, which connects the monoclonal antibody to the potent cytotoxic payload, dictates the ADC's stability in circulation, its mechanism of drug release, and ultimately, its therapeutic window. This guide provides an objective comparison of ADC performance based on different linker technologies, supported by experimental data and detailed methodologies for key cytotoxicity assays.

Introduction to ADC Linkers: The Key to Targeted Delivery

Antibody-Drug Conjugates (ADCs) are a class of targeted therapies that combine the specificity of monoclonal antibodies with the cell-killing power of cytotoxic drugs.[1] The linker is a pivotal component of an ADC, ensuring that the payload remains securely attached to the antibody while in circulation, thereby minimizing off-target toxicity.[2] Upon reaching the target cancer cell, the linker must facilitate the efficient release of the payload to exert its cytotoxic effect.[2] Linkers are broadly categorized into two main types: cleavable and non-cleavable, each with distinct mechanisms of action that significantly influence the ADC's overall performance.[3][4]

Mechanisms of Action: Cleavable vs. Non-Cleavable Linkers

The fundamental difference between linker types lies in their payload release strategy.

Cleavable Linkers are designed to be stable in the bloodstream but are susceptible to cleavage by specific triggers present in the tumor microenvironment or within the cancer cell.[5] This targeted release can be initiated by:

  • Enzymes: Peptide linkers, such as the widely used valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[6][7]

  • pH: Acid-labile linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[7]

  • Glutathione (B108866) (GSH): Disulfide-based linkers are cleaved in the reducing environment of the cytoplasm, which has a much higher concentration of glutathione than the bloodstream.[7]

A key feature of many cleavable linkers is their ability to induce a "bystander effect." If the released payload is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, which can be advantageous in treating heterogeneous tumors.[5]

Non-Cleavable Linkers , such as those based on a thioether bond (e.g., SMCC), form a highly stable connection between the antibody and the payload.[5] The release of the payload occurs only after the entire ADC is internalized and the antibody is completely degraded within the lysosome.[4] This mechanism generally leads to greater plasma stability and a more favorable safety profile due to minimized premature drug release.[8] However, the resulting charged payload-linker-amino acid complex is typically not membrane-permeable, which largely prevents a bystander effect.[5]

Visualizing ADC Mechanisms

ADC_Mechanisms cluster_cleavable Cleavable Linker ADC cluster_non_cleavable Non-Cleavable Linker ADC ADC_C ADC Binds to Tumor Cell Receptor Internalization_C Internalization via Endocytosis ADC_C->Internalization_C Lysosome_C Trafficking to Lysosome Internalization_C->Lysosome_C Cleavage_C Linker Cleavage (Enzymes, pH, GSH) Lysosome_C->Cleavage_C PayloadRelease_C Payload Release Cleavage_C->PayloadRelease_C Cytotoxicity_C Cell Death PayloadRelease_C->Cytotoxicity_C Bystander_C Bystander Effect (Membrane Permeable Payload) PayloadRelease_C->Bystander_C ADC_NC ADC Binds to Tumor Cell Receptor Internalization_NC Internalization via Endocytosis ADC_NC->Internalization_NC Lysosome_NC Trafficking to Lysosome Internalization_NC->Lysosome_NC Degradation_NC Antibody Degradation Lysosome_NC->Degradation_NC PayloadRelease_NC Payload-Linker-Amino Acid Complex Release Degradation_NC->PayloadRelease_NC Cytotoxicity_NC Cell Death PayloadRelease_NC->Cytotoxicity_NC

Caption: Mechanisms of action for ADCs with cleavable and non-cleavable linkers.

Comparative Performance Data: In Vitro Cytotoxicity

The in vitro cytotoxicity of an ADC, typically measured as the half-maximal inhibitory concentration (IC50), is a crucial indicator of its potency. The following tables summarize representative data from various studies, comparing the cytotoxicity of ADCs with different linkers. It is important to note that IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and the cancer cell line used in the assay.[5]

Table 1: Comparison of Cleavable vs. Non-Cleavable Linker ADCs

AntibodyPayloadLinker TypeLinkerTarget Cell LineIC50 (pM)Reference
TrastuzumabMMAECleavableVal-CitHER2+14.3[6]
TrastuzumabMMAENon-CleavableCys-linkerHER2+Reduced bystander effect[6]
Anti-HER2MMAECleavableSulfatase-cleavableHER2+61[6]
Anti-HER2MMAENon-Cleavable-HER2+609[6]

Table 2: Comparison of Different Cleavable Linker Technologies

AntibodyPayloadLinker TypeLinkerTarget Cell LineIC50 (pM)Reference
TrastuzumabMMAEProtease-SensitiveVal-CitHER2+14.3[6]
TrastuzumabMMAEProtease-SensitiveVal-AlaHER2+92[6]
TrastuzumabMMAEEnzyme-Sensitiveβ-Galactosidase-cleavableHER2+8.8[6]
TrastuzumabMMAEProtease-SensitivecBu-CitHER2+Similar to Val-Cit[6]

Experimental Protocols for Cytotoxicity Assays

Standardized and well-documented experimental protocols are essential for generating reliable and reproducible cytotoxicity data. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.

MTT Assay Protocol

This protocol outlines the general steps for evaluating ADC cytotoxicity using an MTT assay.

Materials:

  • Target cancer cell lines (e.g., SK-BR-3 for HER2-positive ADCs)

  • Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • ADC constructs with different linkers

  • Control antibody (without payload)

  • Free cytotoxic payload

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Experimental Workflow:

MTT_Assay_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate overnight. B 2. ADC Treatment Add serial dilutions of ADCs and controls to the wells. A->B C 3. Incubation Incubate for a defined period (e.g., 72-120 hours). B->C D 4. MTT Addition Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Formazan (B1609692) Solubilization Remove medium and add solubilization solution to dissolve formazan crystals. D->E F 6. Absorbance Measurement Read absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate cell viability and determine IC50 values. F->G

Caption: General workflow for an in vitro ADC cytotoxicity MTT assay.

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight in a humidified incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC constructs, the unconjugated antibody, and the free payload in culture medium.

    • Remove the old medium from the wells and add the ADC dilutions and controls.

    • Include wells with untreated cells as a negative control.

  • Incubation:

    • Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect, typically 72 to 120 hours.

  • MTT Addition and Incubation:

    • After the treatment incubation, carefully add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The choice of linker is a critical parameter in the design of a successful ADC. Cleavable linkers offer the potential for a potent bystander effect, which can be beneficial for treating heterogeneous tumors, but may be associated with lower plasma stability. Non-cleavable linkers generally provide greater stability and a better safety profile, but their efficacy is limited to antigen-positive cells. The selection of the optimal linker technology is a multifaceted decision that must take into account the specific target antigen, the nature of the cytotoxic payload, and the desired mechanism of action. Rigorous in vitro cytotoxicity testing, using standardized protocols, is essential for the preclinical evaluation and selection of ADC candidates with the highest therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Hydroxy-PEG3-ethyl acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility are paramount when handling chemical compounds. This guide provides detailed, step-by-step procedures for the proper disposal of Hydroxy-PEG3-ethyl acetate (B1210297), a polyethylene (B3416737) glycol (PEG)-based linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is essential to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with Hydroxy-PEG3-ethyl acetate and to utilize appropriate personal protective equipment (PPE). The compound shares properties with its components, including ethyl acetate, which is a highly flammable liquid and can cause serious eye irritation and potential drowsiness or dizziness.[1][2]

Hazard CategoryPrecautionary Measures
Flammability Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof electrical equipment.[1][2][3]
Health Hazards May cause eye irritation, drowsiness, or dizziness. Avoid breathing vapors or mist.[1][2][4]
Personal Protective Equipment (PPE) Wear chemical safety goggles or eyeglasses, protective gloves, and appropriate protective clothing to prevent skin exposure.[3][4]
Ventilation Use only in a well-ventilated area or outdoors. Ensure eyewash stations and safety showers are readily accessible.[1][4]
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, amines, and peroxides.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.

  • Never mix this waste with incompatible materials.

  • Collect all contaminated materials, including absorbent pads from spills, disposable labware, and contaminated PPE, and place them in the designated hazardous waste container.

2. Spill Management:

  • In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

  • Remove all sources of ignition.[3]

  • Contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or earth.

  • Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[4]

  • Clean the spill area thoroughly.

3. Container Management:

  • Use containers that are chemically compatible and in good condition. The original container is often a suitable choice for waste collection.

  • Ensure the waste container is kept tightly closed to prevent the release of vapors.[2][4]

  • Do not overfill containers; it is recommended to fill them to no more than 80% capacity to allow for vapor expansion.

  • Store waste containers in a designated, well-ventilated, and secure area away from heat and ignition sources.[1][4]

4. Final Disposal:

  • All waste containing this compound must be disposed of as hazardous waste.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup and proper disposal.[5]

  • Dispose of the contents and the container at an approved waste disposal plant.[2][3][4]

  • Do not empty into drains.[4]

5. Disposal of Empty Containers:

  • Thoroughly rinse empty containers with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • The first rinsate must be collected and disposed of as hazardous waste.

  • After thorough rinsing and drying, deface or remove the original label before disposing of the container in accordance with institutional and local regulations.

Disposal Process Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Identify Waste (this compound & contaminated materials) B Segregate Waste (Use designated, labeled container) A->B E Store Waste Container Securely (Well-ventilated, cool area, tightly closed) B->E C Spill Occurs D Contain & Absorb Spill (Use inert material & non-sparking tools) C->D Emergency Procedure D->B F Contact EHS or Licensed Waste Disposal Service E->F G Arrange for Pickup and Transport F->G H Final Disposal at an Approved Waste Facility G->H

References

Personal protective equipment for handling Hydroxy-PEG3-ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, operational, and disposal information for handling Hydroxy-PEG3-ethyl acetate (B1210297) (CAS: 118988-04-8). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Therefore, a comprehensive approach to personal protection is critical. The following PPE is mandatory when handling Hydroxy-PEG3-ethyl acetate:

Protection Type Required PPE Specifications & Best Practices
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required.[5] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[5]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended for protection against solvents, oils, and some acids.[3] Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged.
Body Protection Laboratory CoatA flame-resistant lab coat is recommended to protect clothing and skin from splashes.[6]
Respiratory Protection Use in a well-ventilated areaAll handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[7]
Foot Protection Closed-Toe ShoesRequired in all laboratory settings to protect against spills and falling objects.[6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

2.1. Preparation and Handling:

  • Review Safety Information: Before beginning work, review this guide and any available institutional chemical safety resources.

  • Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.

  • Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.

  • Grounding: When transferring the chemical, ground and bond containers and receiving equipment to prevent static discharge, which could ignite flammable vapors.[1][2][7]

  • Dispensing: Use only non-sparking tools for all operations.[1][7] Dispense the required amount of the chemical carefully, avoiding splashes and the creation of aerosols.

  • Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[1][8]

2.2. Spill Management:

  • Evacuate and Ventilate: In case of a spill, immediately alert others in the area and ensure the area is well-ventilated. If the spill is large, evacuate the laboratory.

  • Control Ignition Sources: Extinguish all nearby ignition sources.

  • Contain the Spill: Use a non-combustible absorbent material, such as vermiculite (B1170534) or sand, to contain the spill. Do not use combustible materials like paper towels or sawdust.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and dispose of all contaminated materials as hazardous waste.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its containers is crucial to protect personnel and the environment.

3.1. Waste Segregation and Collection:

  • Designated Waste Container: All waste containing this compound, including contaminated consumables, must be collected in a clearly labeled, leak-proof hazardous waste container.

  • Incompatible Materials: Do not mix this waste with incompatible chemicals, particularly strong oxidizing agents.

3.2. Disposal of Empty Containers:

  • Triple Rinse: "Empty" containers must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • Collect Rinsate: The rinsate from the first rinse is considered hazardous waste and must be collected and disposed of accordingly.

  • Container Disposal: After triple rinsing, deface the label on the container before disposing of it as non-hazardous solid waste, in accordance with institutional policies.

3.3. Final Disposal:

  • Licensed Waste Contractor: All hazardous waste containing this compound must be disposed of through a licensed chemical waste disposal contractor.

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal environmental regulations.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Property Value Source
CAS Number 118988-04-8[9]
Molecular Formula C10H20O6[9]
Molecular Weight 236.26 g/mol [9]
Storage Temperature 2-8°C (Recommended for long-term stability)

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_review Review SDS and Safety Protocols prep_ppe Don Appropriate PPE prep_review->prep_ppe prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_ground Ground Equipment prep_fumehood->prep_ground handle_dispense Dispense Chemical prep_ground->handle_dispense handle_experiment Perform Experiment handle_dispense->handle_experiment cleanup_decontaminate Decontaminate Glassware and Surfaces handle_experiment->cleanup_decontaminate Completion spill_alert Alert Personnel & Evacuate handle_experiment->spill_alert Spill Occurs cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_segregate->cleanup_dispose spill_contain Contain Spill with Non-combustible Absorbent spill_alert->spill_contain spill_collect Collect Waste spill_contain->spill_collect spill_decontaminate Decontaminate Spill Area spill_collect->spill_decontaminate spill_decontaminate->cleanup_segregate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy-PEG3-ethyl acetate
Reactant of Route 2
Reactant of Route 2
Hydroxy-PEG3-ethyl acetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.